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  • Product: 5-bromo-1H-indole-2-carbohydrazide
  • CAS: 20948-71-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanism of Action of 5-Bromo-1H-indole-2-carbohydrazide and Its Derivatives

Abstract 5-Bromo-1H-indole-2-carbohydrazide serves as a pivotal intermediate, branching from the versatile 5-bromo-1H-indole-2-carboxylic acid scaffold. While the parent carbohydrazide exhibits limited intrinsic biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-1H-indole-2-carbohydrazide serves as a pivotal intermediate, branching from the versatile 5-bromo-1H-indole-2-carboxylic acid scaffold. While the parent carbohydrazide exhibits limited intrinsic biological activity, its synthetic derivatives have emerged as potent and specific modulators of critical cellular signaling pathways, particularly those dysregulated in oncology. This technical guide provides an in-depth exploration of the in vitro mechanisms of action for these derivatives, with a primary focus on their role as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will dissect the experimental workflows used to validate these mechanisms, from initial enzymatic assays to comprehensive cell-based functional studies, providing researchers with the foundational knowledge and practical protocols required to investigate this promising class of compounds.

Foundational Insight: The Indole Scaffold in Drug Discovery

The indole ring system is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets.[1][2] The significance of 5-bromo-1H-indole-2-carbohydrazide lies in its function as a synthetic building block. The carbohydrazide group at the 2-position is a reactive handle, readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives.[3] This structural diversification is crucial for achieving high-affinity and selective binding to target proteins.[3] The bromine atom at the 5-position further allows for synthetic modifications, expanding the chemical space that can be explored.[3]

Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

The predominant anticancer activity of 5-bromo-1H-indole-2-carbohydrazide derivatives stems from their ability to inhibit key RTKs that function as master switches for cell growth, proliferation, and angiogenesis.[2][4]

Targeting VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and oxygen.[5] VEGFR-2 is the primary mediator of the angiogenic signal initiated by VEGF. The binding of derivatives of 5-bromo-1H-indole-2-carbohydrazide to the ATP-binding site of the VEGFR-2 tyrosine kinase domain blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[5][6] This blockade effectively chokes off the tumor's blood supply, inhibiting growth and metastasis. Molecular docking studies have revealed that the 5-bromo-1H-indole-2-carbohydrazide moiety can form critical hydrogen bonds and pi-alkyl interactions within the kinase active site, anchoring the molecule for potent inhibition.[5]

Targeting EGFR and Cell Proliferation

EGFR is another RTK frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[4][6] Inhibition of the EGFR tyrosine kinase disrupts signaling cascades that promote cell proliferation, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][6] Similar to VEGFR-2 inhibition, indole derivatives compete with ATP for binding to the EGFR kinase domain, preventing its activation.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR-2 / EGFR (Receptor Tyrosine Kinase) P_RTK Phosphorylated Receptor (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Inhibitor 5-Bromo-1H-indole-2- carbohydrazide Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->P_RTK ADP ADP P_RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Fig 1. Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

In Vitro Experimental Validation Workflows

A multi-assay approach is essential to fully characterize the in vitro mechanism of action. The following protocols represent a self-validating system, progressing from direct target engagement to cellular functional outcomes.

Workflow 1: Direct Target Engagement - Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as VEGFR-2.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) B Dispense Enzyme to Microplate Wells A->B C Add Serially Diluted Test Compound B->C D Pre-incubate (Allows Compound-Enzyme Binding) C->D E Initiate Reaction (Add ATP/Substrate Mix) D->E F Incubate at 37°C E->F G Stop Reaction & Measure Signal (e.g., Luminescence) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Fig 2. Workflow for an In Vitro Enzymatic Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant VEGFR-2 kinase, a suitable peptide substrate, and ATP in an appropriate kinase assay buffer. Dissolve the test compound (e.g., a 5-bromo-1H-indole-2-carbohydrazide derivative) in DMSO to create a high-concentration stock, then perform serial dilutions.[1]

  • Enzyme & Inhibitor Pre-incubation: In a 96-well microplate, add the VEGFR-2 enzyme to each well. Subsequently, add the serially diluted test compound. Include vehicle controls (DMSO only) and a positive control inhibitor (e.g., Sorafenib). Allow the plate to pre-incubate for 15-30 minutes at room temperature.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP to each well.[1]

  • Reaction & Detection: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality and Rationale: The pre-incubation step is critical as it allows the inhibitor to occupy the ATP-binding site on the kinase before the substrate (ATP) is introduced, providing a more accurate measure of its inhibitory potential. Luminescence detection is highly sensitive and provides a wide dynamic range for quantifying kinase activity.

Workflow 2: Cellular Activity - Antiproliferative MTT Assay

This assay assesses the compound's ability to inhibit the growth and metabolic activity of cancer cells, which is a downstream consequence of target inhibition.

MTT_Assay_Workflow A Seed Cancer Cells (e.g., HepG2, A549) in 96-well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Treat Cells with Serially Diluted Test Compound B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent to Wells D->E F Incubate (2-4 hours) (Allows for Formazan Crystal Formation) E->F G Solubilize Formazan Crystals (Add DMSO or Solubilizing Agent) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Data Analysis (Calculate % Viability, IC50) H->I

Fig 3. Workflow for a Cell-Based MTT Antiproliferative Assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2 hepatocellular carcinoma or A549 lung cancer cells) into a 96-well plate at an optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

  • Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the test compound. Include vehicle control wells (DMSO) and a positive control drug.[3]

  • Incubation: Incubate the cells with the compound for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the resulting formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Causality and Rationale: The MTT assay measures the activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals. This enzymatic activity is proportional to the number of living, metabolically active cells. A reduction in absorbance indicates a decrease in cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Corroborating Assays: Cell Cycle and Apoptosis Analysis

To confirm that the observed antiproliferative effects are due to the intended mechanism, further assays are performed.

  • Cell Cycle Analysis: As inhibition of VEGFR-2 and EGFR is known to halt cell division, flow cytometry can be used to analyze the cell cycle distribution. Treatment with active compounds often leads to an accumulation of cells in the G2/M phase, which is indicative of mitotic arrest.[5][6]

  • Apoptosis Assay (Annexin V/PI Staining): To determine if the compounds induce programmed cell death, cells are stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells) and analyzed by flow cytometry.[2] An increase in the Annexin V-positive population confirms the induction of apoptosis.[2]

Quantitative Data Summary

The in vitro efficacy of these compounds is typically summarized by their IC50 values. Below is a table compiling representative data for a potent derivative against various cancer cell lines.

Derivative NameTarget Cell LineAssay TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)Source(s)
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)HepG2 (Hepatocellular Carcinoma)MTT14.3Sorafenib6.2[5][6]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)MTT14.4--[7]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial Cells)MTT5.6--[7]

Emerging Mechanisms of Action

While kinase inhibition is the most extensively studied mechanism, the indole scaffold's versatility allows its derivatives to engage other targets:

  • Tubulin Polymerization Inhibition: Certain indole compounds can bind to tubulin, a key component of the cytoskeleton, disrupting microtubule dynamics.[1] This leads to mitotic arrest and apoptosis, a mechanism shared with established anticancer drugs like paclitaxel.[1][8]

  • Induction of Methuosis: Some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to induce a non-apoptotic form of cell death called methuosis.[9] This is characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes, representing an alternative pathway to eliminate cancer cells.[9]

Conclusion

5-Bromo-1H-indole-2-carbohydrazide is a highly valuable synthetic intermediate for generating derivatives with potent in vitro anticancer activity. The primary mechanism of action for the most well-characterized of these compounds is the inhibition of receptor tyrosine kinases, namely VEGFR-2 and EGFR, which disrupts crucial signaling pathways for tumor angiogenesis and proliferation. This on-target activity manifests as potent antiproliferative effects, cell cycle arrest, and the induction of apoptosis in cancer cells. The experimental workflows detailed in this guide provide a robust framework for researchers to dissect these mechanisms and advance the development of this promising class of therapeutic agents.

References

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules. 2022-09-23.
  • The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Benchchem.
  • Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species. Applied and Environmental Microbiology.
  • Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. 2022-01-23.
  • strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid. Benchchem.
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative as a novel vacuole-inducing agent and methuosis inducer in cancer cells. European Journal of Medicinal Chemistry.
  • 5-Bromo-1H-indole-2-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Signaling Pathways. Benchchem.
  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology - Animal. 2025-03-06.
  • Navigating the Therapeutic Potential of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide. Benchchem.
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. 2024-12-19.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Cureus.
  • Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... ResearchGate.

Sources

Exploratory

Physicochemical Properties and Synthetic Applications of 5-Bromo-1H-indole-2-carbohydrazide

Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 5-bromo-1H-indole-2-carbohydrazide has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 5-bromo-1H-indole-2-carbohydrazide has emerged as a highly versatile building block[1]. Primarily utilized as a synthetic intermediate, this compound is critical in the development of novel therapeutic agents, particularly in oncology, where its downstream hydrazone derivatives act as potent inhibitors of oncogenic kinases such as VEGFR-2[2]. This technical guide provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and mechanistic applications in drug discovery.

Physicochemical Profiling

Understanding the foundational properties of 5-bromo-1H-indole-2-carbohydrazide is essential for predicting its behavior in synthetic workflows and biological assays. The presence of the bromine atom at the C-5 position significantly enhances the lipophilicity of the indole core, while the carbohydrazide moiety provides a highly reactive nucleophilic center for further functionalization[1].

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 5-Bromo-1H-indole-2-carbohydrazideCore scaffold for kinase inhibitors
CAS Number 20948-71-4Unique chemical identifier[3]
Molecular Formula C₉H₈BrN₃ODefines stoichiometric requirements
Molecular Weight 254.08 g/mol Optimal for small-molecule drug design[4]
InChIKey VOQZUVPFQJSTMC-UHFFFAOYSA-NStandardized structural representation[3]
Physical Form Solid (White to light yellow/orange)Indicates crystalline lattice stability[3]
Storage Conditions Ambient to -20°C (Dry, well-ventilated)Prevents oxidative degradation of the hydrazide[3],[5]

Validated Synthetic Methodologies

The synthesis of 5-bromo-1H-indole-2-carbohydrazide and its subsequent conversion into biologically active hydrazones relies on a highly controlled, multi-step workflow. As a Senior Application Scientist, it is critical to understand not just the steps, but the causality behind each chemical transformation to ensure high yield and purity[1],[5].

Protocol A: Hydrazinolysis (Synthesis of the Core Scaffold)

This protocol details the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to the target carbohydrazide[5].

Scientific Rationale: Hydrazine hydrate acts as a potent bidentate nucleophile. The reaction is driven by the nucleophilic acyl substitution at the ester carbonyl. Refluxing provides the necessary activation energy to overcome the steric hindrance of the indole ring, while the subsequent cooling step leverages the differential solubility of the product to drive spontaneous crystallization, effectively self-validating the reaction's completion[6].

  • Preparation: Dissolve 1.0 molar equivalent of ethyl 5-bromo-1H-indole-2-carboxylate in absolute ethanol. Ethanol is chosen as the protic solvent to stabilize the transition state.

  • Reagent Addition: Add an excess (typically 3.0 to 5.0 equivalents) of hydrazine hydrate. Caution: Hydrazine is highly toxic; perform under a fume hood.

  • Thermal Activation: Reflux the mixture at approximately 80°C for 9 hours[5].

  • Monitoring: Monitor the consumption of the ester via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (2:8 v/v) solvent system[7].

  • Isolation: Once the starting material is consumed, remove the heat and allow the mixture to cool to 0-5°C in an ice bath. The 5-bromo-1H-indole-2-carbohydrazide will precipitate as a solid[6].

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted hydrazine, and dry under a vacuum to yield the pure product[6].

Protocol B: Condensation (Synthesis of Hydrazone Derivatives)

This protocol outlines the functionalization of the carbohydrazide into advanced anticancer derivatives[5].

Scientific Rationale: The condensation reaction between the primary amine of the carbohydrazide and an aromatic aldehyde requires acid catalysis. Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This facilitates the nucleophilic attack by the carbohydrazide, leading to the elimination of water and the formation of a stable imine (hydrazone) bond[5],[7].

  • Preparation: Suspend the synthesized 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol[5].

  • Reagent Addition: Add an equimolar amount of the desired substituted benzaldehyde (e.g., 4-dimethylamino benzaldehyde)[1],[6].

  • Catalysis: Add 3-5 drops of glacial acetic acid to lower the pH and activate the carbonyl group[5].

  • Thermal Activation: Reflux the mixture for 6 to 8 hours[5],[6].

  • Isolation: Cool the reaction mixture to induce precipitation. Filter, wash with cold ethanol, and purify via recrystallization or silica gel column chromatography if necessary[6].

Synthesis A 5-Bromo-1H-indole-2-carboxylic acid B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 5-bromo-1H-indole-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) C->D E 5-Bromo-1H-indole-2-carbohydrazide D->E F Condensation (Aldehyde, AcOH, Reflux) E->F G Hydrazone Derivatives (e.g., N-5-BIC, 5BDBIC) F->G

Synthetic workflow of 5-bromo-1H-indole-2-carbohydrazide and its derivatives.

Mechanistic Applications in Oncology

The primary application of 5-bromo-1H-indole-2-carbohydrazide lies in its role as a precursor for highly targeted anticancer agents, specifically inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1],[2]. Tumor-associated angiogenesis is a critical pathway for cancer metastasis, making VEGFR-2 a prime therapeutic target.

Anti-Angiogenic and Anti-Proliferative Activity

Recent ex vivo and in vitro studies have demonstrated that hydrazone derivatives of this compound exhibit profound anti-angiogenic properties:

  • Compound 5BDBIC: The derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide has shown potent anti-proliferative activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 14.3 μM, inducing cell cycle arrest at the G2/M phase and triggering intrinsic apoptosis[2].

  • Compound N-5-BIC: N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide demonstrates a dose-dependent inhibition of blood vessel growth, achieving an 87.37% reduction at 100 μg/ml in rat aorta ring (RAR) assays[8]. Furthermore, RT-PCR studies reveal a significant reduction in VEGF gene expression in colon cancer cell lines when treated with this derivative[8].

Structure-Activity Relationship (SAR) & Molecular Docking

The efficacy of these derivatives is heavily dependent on the 5-bromo-1H-indole-2-carbohydrazide core. Molecular docking studies against the VEGFR tyrosine kinase active site reveal that this specific moiety is responsible for anchoring the molecule within the ATP-binding pocket[2].

DerivativeTarget KinaseBinding EnergyKey Molecular Interactions
Compound 3a VEGFR-2-8.76 kcal/molCore moiety forms pi-alkyl interactions with Leu889, Ile888, Leu1019; H-bond with Asp1046 (2.09 Å)[2].
Compound 3e VEGFR-2-8.02 kcal/molCore creates twelve pi-pi and pi-alkyl interactions (Val848, Ala866, Leu1035); H-bond with Asp1046 (1.92 Å)[2].
Compound 3j VEGFR-2-7.78 kcal/molCore forms nine pi-alkyl interactions and a critical halogen interaction with Cys919; H-bond with Asp1046[2].

The consistent hydrogen bonding with the Asp1046 residue is a hallmark of successful VEGFR-2 inhibition, validating the structural necessity of the carbohydrazide nitrogen atoms[2].

Pathway A 5-Bromoindole Hydrazone Derivatives (e.g., N-5-BIC, 5BDBIC) B VEGFR-2 Tyrosine Kinase Domain (ATP-binding Pocket) A->B Binds via Asp1046 H-bond C Inhibition of Kinase Phosphorylation B->C D Downregulation of VEGF Expression C->D E Cell Cycle Arrest (G2/M Phase) & Intrinsic Apoptosis C->E F Suppression of Angiogenesis (HUVEC Proliferation Blocked) D->F

Mechanistic pathway of VEGFR-2 inhibition by 5-bromoindole hydrazone derivatives.

Conclusion

The physicochemical stability and high synthetic tractability of 5-bromo-1H-indole-2-carbohydrazide make it an indispensable scaffold in modern drug discovery[1]. By leveraging controlled hydrazinolysis and acid-catalyzed condensation, researchers can reliably generate libraries of hydrazone derivatives. As evidenced by in silico docking and in vitro biological assays, these derivatives possess exceptional affinity for the VEGFR-2 kinase domain, offering a validated pathway for the development of next-generation anti-angiogenic therapeutics[2],[8].

References

  • ChemistrySelect. "Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives." Wiley-VCH GmbH / D-NB.info. Available at:[Link]

  • PubMed / NIH. "Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays." The Society for In Vitro Biology. Available at: [Link]

  • Der Pharma Chemica. "Cytotoxicity evaluation and in silico ADMET study of new (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides." Der Pharma Chemica Publications. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Supramolecular Architecture of 5-Bromo-1H-indole-2-carbohydrazide: A Focus on Hydrogen Bonding in its Postulated Crystal Structure

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of potential therapeutic agents.[1] Its indole scaffold is a privileged structure in numerous approved drugs, and the carbohydrazide moiety provides a versatile handle for creating diverse molecular architectures.[1][2] Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][3] This guide provides a comprehensive analysis of the anticipated hydrogen bonding network within the crystal structure of 5-bromo-1H-indole-2-carbohydrazide. While a definitive crystal structure is not yet publicly available, this document synthesizes data from related indole and carbohydrazide-containing compounds to present a predictive model of its supramolecular assembly. Furthermore, detailed experimental protocols for its synthesis and single-crystal X-ray diffraction are provided to facilitate further research.

Introduction: The Significance of 5-Bromo-1H-indole-2-carbohydrazide in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The title compound, 5-bromo-1H-indole-2-carbohydrazide, has emerged as a valuable precursor for the synthesis of novel inhibitors targeting key signaling pathways in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]

The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation and its ability to form specific non-covalent interactions with its biological target.[6][7] Among these, hydrogen bonds are of paramount importance, providing the directional and specific interactions necessary for molecular recognition at the receptor binding site.[6][8] The hydrogen bonding capabilities of the indole N-H group and the carbohydrazide moiety (-C(=O)NHNH2) in 5-bromo-1H-indole-2-carbohydrazide are therefore critical determinants of its potential pharmacological activity. A thorough understanding of its solid-state structure and hydrogen bonding patterns can provide invaluable insights for the design of more potent and selective drug candidates.

Postulated Molecular and Supramolecular Structure

In the absence of a published crystal structure for 5-bromo-1H-indole-2-carbohydrazide, we can infer its likely hydrogen bonding patterns based on the known crystal structures of related indole and carbohydrazide derivatives.[9][10] The molecule possesses multiple hydrogen bond donors (the indole N-H, the two hydrazide N-H groups) and a primary hydrogen bond acceptor (the carbonyl oxygen).

Intramolecular vs. Intermolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen exists. However, the formation of a five-membered ring through such an interaction can introduce steric strain.[11] It is more probable that the molecule will favor intermolecular hydrogen bonds to achieve a more stable, lower-energy crystal packing arrangement.

The Anticipated Hydrogen Bonding Network

The supramolecular structure is expected to be dominated by a network of intermolecular hydrogen bonds.[10] The carbohydrazide moiety is a particularly potent organizer of crystal packing due to its multiple donor and acceptor sites.[10][12] We postulate the formation of dimeric and/or catemeric structures stabilized by the following key interactions:

  • N-H···O Hydrogen Bonds: The primary interaction is anticipated to be between the hydrazide N-H groups and the carbonyl oxygen of neighboring molecules. This is a common and robust hydrogen bonding motif in carbohydrazide-containing compounds.[10][12]

  • N-H···N Hydrogen Bonds: The terminal -NH2 group of the carbohydrazide can also act as a hydrogen bond donor to the nitrogen atoms of adjacent molecules, further extending the supramolecular assembly.[10]

  • Indole N-H···O/N Hydrogen Bonds: The indole N-H group is a well-established hydrogen bond donor and is likely to participate in the hydrogen-bonding network, potentially interacting with the carbonyl oxygen or a nitrogen atom of a neighboring molecule.[5][9][13]

These interactions are expected to generate a complex three-dimensional network, leading to a highly stable crystal lattice.

Quantitative Data Summary (Postulated)

The following table summarizes the anticipated hydrogen bond parameters for 5-bromo-1H-indole-2-carbohydrazide based on typical values observed in similar crystal structures.[10][14]

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(indole)-HHO(carbonyl)~0.86~2.0-2.2~2.8-3.0~150-170
N(hydrazide)-HHO(carbonyl)~0.86~1.9-2.1~2.7-2.9~160-180
N(hydrazide)-H2HN(hydrazide)~0.86~2.1-2.3~2.9-3.1~140-160

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

This protocol is adapted from established methods for the synthesis of indole carbohydrazides.[1][2][15]

Materials:

  • Methyl 5-bromo-1H-indole-2-carboxylate

  • Absolute Ethanol

  • Hydrazine hydrate (80% solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of methyl 5-bromo-1H-indole-2-carboxylate (0.0112 mol) in absolute ethanol (25 mL) in a round-bottom flask, add hydrazine hydrate.[1]

  • Reflux the reaction mixture for approximately 9 hours.[15] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product, 5-bromo-1H-indole-2-carbohydrazide, is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure carbohydrazide.

Rationale: The reaction proceeds via a nucleophilic acyl substitution where the hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. Ethanol serves as a suitable solvent for both the starting material and the reagent, and the elevated temperature of reflux provides the necessary activation energy for the reaction.

Single-Crystal X-ray Diffraction

The following outlines a general workflow for the determination of the crystal structure of 5-bromo-1H-indole-2-carbohydrazide.[16][17][18][19][20]

Crystal Growth:

  • Dissolve the synthesized 5-bromo-1H-indole-2-carbohydrazide in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less polar solvent like dichloromethane) to achieve a saturated or near-saturated solution.

  • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.

  • Alternatively, vapor diffusion by placing the vial of the sample solution in a sealed container with a more volatile anti-solvent can be used to promote crystallization.

  • Monitor for the formation of single crystals of suitable size and quality for diffraction (typically >20 µm in all dimensions).[16]

Data Collection:

  • Select a well-formed single crystal and mount it on a goniometer head.

  • Place the mounted crystal on a single-crystal X-ray diffractometer.[16]

  • Collect diffraction data at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

  • Utilize either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources.[16]

Structure Solution and Refinement:

  • Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • The final refined structure will provide precise bond lengths, bond angles, and details of the intermolecular interactions, including the hydrogen bonding network.

Visualizations

Caption: Molecular structure of 5-bromo-1H-indole-2-carbohydrazide.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 O1 C=O NH_indole1 N-H (indole) O2 C=O NH_indole1->O2 N-H···O NH_hydrazide1 N-H (hydrazide) NH_hydrazide1->O2 N-H···O NH2_1 -NH2 N_amide2 N (amide) NH2_1->N_amide2 N-H···N NH_indole2 N-H (indole) NH_hydrazide2 N-H (hydrazide)

Caption: Postulated intermolecular hydrogen bonding scheme.

Conclusion

While the definitive crystal structure of 5-bromo-1H-indole-2-carbohydrazide awaits elucidation, a comprehensive analysis of its constituent functional groups and related molecular structures allows for a robust prediction of its supramolecular architecture. The extensive hydrogen bonding network, primarily driven by the carbohydrazide moiety and the indole N-H group, is expected to play a crucial role in its solid-state packing and, by extension, its physicochemical properties. The experimental protocols provided herein offer a clear pathway for the synthesis and crystallographic analysis of this important medicinal chemistry intermediate. Further investigation into its crystal structure will undoubtedly provide valuable insights for the rational design of novel therapeutics based on the 5-bromo-1H-indole scaffold.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals, 3rd Edition. Pergamon Press. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(10), e202200547. [Link]

  • Chattopadhyay, K., et al. (2009). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Biophysical Journal, 96(6), 2275-2284. [Link]

  • Zhang, J., et al. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Structural Chemistry, 17(3), 249-254. [Link]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]

  • Sugimori, E., et al. (2016). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry, 59(1), 137-147. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research in Informative Science, 10(8), 00013. [Link]

  • Schmitt, M., et al. (1998). Hydrogen Bonding in the Indole−Water Complex: A High Resolution UV Study of the Hydrogen Donor Conformer. The Journal of Physical Chemistry A, 102(23), 4059-4062. [Link]

  • Nuševa, B. D., et al. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 30(13), 4894. [Link]

  • Sović, I., et al. (2020). Relevance of Hydrogen Bonds for the Histamine H2 Receptor-Ligand Interactions: A Lesson from Deuteration. International Journal of Molecular Sciences, 21(3), 899. [Link]

  • Singh, V. K., et al. (2010). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. American Journal of Biochemistry and Biotechnology, 6(3), 195-204. [Link]

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design?. In Drug Discovery and Development (pp. 499-519). Springer, Berlin, Heidelberg. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Zhang, J., et al. (2006). The packing of the molecule in crystal lattice of carbohydrazide. ResearchGate. [Link]

  • Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D104–D110. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1303-1319. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Sheikh, C., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 268-273. [Link]

  • Sheikh, C., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. IUCr Journals. [Link]

  • Belghiti, A., et al. (2023). Synthesis of Mono and Bis-Substituted Compounds 1-(2-hydroxybenzylidene) Carbonohydrazide and 1, 5-bis(2-Hydroxybenzaldehyde) Carbohydrazone: Study Spectroscopy and X-ray Diffraction. ResearchGate. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • Hidayat, A. T., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2025(1), M1935. [Link]

  • Chemspace. (n.d.). 5-bromo-1H-indole-2-carbohydrazide. [Link]

  • Wang, Y., et al. (2023). Crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, C16H9BrINO2. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 1-3. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-1H-indole-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 5-Bromo-1H-indole-2-carbohydrazide is a pivotal heterocyclic intermediate, recognized for its versatile role as a scaffold in medicinal chemistry. The indole core is a privileged structure in numerous pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Bromo-1H-indole-2-carbohydrazide is a pivotal heterocyclic intermediate, recognized for its versatile role as a scaffold in medicinal chemistry. The indole core is a privileged structure in numerous pharmacologically active compounds, and the strategic placement of a bromine atom and a carbohydrazide moiety offers orthogonal handles for diverse chemical modifications. This technical guide provides an in-depth exploration of the core physicochemical properties, synthesis, and critical applications of 5-bromo-1H-indole-2-carbohydrazide, with a particular focus on its role in the development of novel anticancer therapeutics. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this compound for advanced chemical synthesis and pharmacological research.

Core Physicochemical Properties

5-Bromo-1H-indole-2-carbohydrazide is a solid, typically appearing as a crystalline powder.[1] Its foundational properties are essential for its application in synthesis, dictating solubility, reactivity, and handling requirements. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 20948-71-4[1][2]
Molecular Formula C₉H₈BrN₃O[Chemspace]
Molecular Weight 254.09 g/mol [1]
Physical Form Solid[1]
InChI Key VOQZUVPFQJSTMC-UHFFFAOYSA-N[1][2]
Storage Temperature Ambient Temperature[1]

Synthesis and Reaction Mechanism

The primary and most efficient route for the synthesis of 5-bromo-1H-indole-2-carbohydrazide involves the hydrazinolysis of a corresponding ester precursor, typically the ethyl or methyl ester of 5-bromo-1H-indole-2-carboxylic acid.

Causality of Experimental Choice: The choice of an ester precursor is strategic. The ester group is an effective activating group for the carbonyl carbon, making it susceptible to nucleophilic attack by hydrazine. Ethanol is commonly used as a solvent due to its ability to dissolve both the ester and hydrazine hydrate, facilitating a homogeneous reaction environment. The reaction is typically conducted under reflux to provide the necessary activation energy to drive the reaction to completion.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Bromo-1H-indole- 2-carboxylic acid B Ethyl 5-bromo-1H-indole- 2-carboxylate A->B Ethanol, H₂SO₄ (cat.) Reflux C 5-Bromo-1H-indole- 2-carbohydrazide B->C Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis workflow for 5-bromo-1H-indole-2-carbohydrazide.

Applications in Drug Discovery and Development

The true value of 5-bromo-1H-indole-2-carbohydrazide lies in its function as a versatile building block for the synthesis of molecules with significant biological activity.[3] The carbohydrazide functional group is a key pharmacophore that can be readily condensed with various aldehydes and ketones to form hydrazone derivatives.

3.1. Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research has focused on derivatives of 5-bromo-1H-indole-2-carbohydrazide as potent anticancer agents.[3] These compounds often function as inhibitors of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these indole-based inhibitors block its phosphorylation and subsequent downstream signaling. This inhibition cuts off the nutrient supply to the tumor, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

G cluster_0 Signaling Pathway cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Downstream VEGFR2->Downstream Activates Proliferation Proliferation Downstream->Proliferation Leads to Angiogenesis Angiogenesis Downstream->Angiogenesis Leads to Inhibitor 5-Bromo-1H-indole-2- carbohydrazide Derivative Block Inhibitor->Block Block->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

Studies have shown that novel hydrazone derivatives of 5-bromo-1H-indole-2-carbohydrazide exhibit potent anti-proliferative activity against various human cancer cell lines. For instance, certain derivatives have demonstrated efficacy against hepatocellular carcinoma cells with IC₅₀ values comparable to standard-of-care inhibitors like sorafenib.[3] Molecular docking studies have further illuminated the binding modes of these compounds, revealing key interactions within the kinase domain that are responsible for their inhibitory effects.[3]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a self-validating system for the synthesis of a 5-bromo-N'-benzylidene-1H-indole-2-carbohydrazide derivative, a representative member of this class of compounds.

Objective: To synthesize a hydrazone derivative from 5-bromo-1H-indole-2-carbohydrazide for biological screening.

Materials:

  • 5-bromo-1H-indole-2-carbohydrazide

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask for filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Suspension: In a 100 mL round-bottom flask, suspend 1.0 g of 5-bromo-1H-indole-2-carbohydrazide in 30 mL of absolute ethanol.

  • Aldehyde Addition: Add a stoichiometric equivalent of the desired substituted benzaldehyde to the suspension.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 6-8 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF to yield the final hydrazone derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

5-Bromo-1H-indole-2-carbohydrazide is classified as an irritant.[1] It may cause skin, eye, and respiratory system irritation. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-1H-indole-2-carbohydrazide is more than a chemical intermediate; it is a gateway to a vast chemical space of pharmacologically relevant molecules. Its robust synthesis and the versatile reactivity of its functional groups have established it as a cornerstone scaffold in the design of novel therapeutics, particularly in oncology. The continued exploration of its derivatives promises to yield new candidates for drug development, underscoring its enduring importance in modern medicinal chemistry.

References

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as Potential VEGFR‐2 Tyrosine Kinase Inhibitors. ChemistrySelect. Available at: [Link]

  • 5-bromo-1H-indole-2-carbohydrazide - C9H8BrN3O | CSSB00009814497. Chemspace. Available at: [Link]

  • PubChem Compound Summary for CID 13522462, 5-Bromo-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 252137, 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

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Foundational

The Pharmacological Landscape of 5-Bromo-1H-indole-2-carbohydrazide: A Technical Whitepaper on Kinase Inhibition and Synthetic Methodologies

Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation at the 5-position, specifically yielding 5-bromo-1H-indole-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation at the 5-position, specifically yielding 5-bromo-1H-indole-2-carboxylic acid derivatives, significantly enhances lipophilicity and target engagement within the hydrophobic pockets of kinases 1[1]. 5-Bromo-1H-indole-2-carbohydrazide serves as a critical synthetic intermediate, enabling the construction of diverse heterocyclic systems such as hydrazones, oxadiazoles, and carbothioamides 2[2]. These derivatives have demonstrated profound biological activity, functioning as potent inhibitors of oncogenic tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) 3[3].

Mechanistic Biology: Kinase Inhibition & Apoptotic Pathways

The biological efficacy of 5-bromo-1H-indole-2-carbohydrazide derivatives is primarily driven by their ability to competitively bind the ATP-binding cleft of receptor tyrosine kinases.

VEGFR-2 Inhibition

Angiogenesis is a tightly regulated process that becomes aggressively dysregulated in malignancies. Hydrazone derivatives such as 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) exhibit high binding affinities for the VEGFR-2 tyrosine kinase domain 3[3]. Mechanistically, the 5-bromo substituent forms critical halogen interactions with the Cys919 residue, exploiting the anisotropic electron distribution (sigma-hole) of the bromine atom 3[3]. Concurrently, the carbohydrazide linker acts as a vital hydrogen bond donor/acceptor interacting with Asp1046, while the terminal benzylidene moiety engages in pi-alkyl interactions with hydrophobic residues like Val848 and Ala866 3[3]. This structural blockade prevents receptor phosphorylation, suppresses downstream signaling, induces G2/M cell cycle arrest, and triggers the intrinsic apoptosis pathway 4[4].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor 5BDBIC (Hydrazone Derivative) Inhibitor->Receptor Inhibits (ATP Pocket) Arrest G2/M Cell Cycle Arrest Inhibitor->Arrest Induces Apoptosis Intrinsic Apoptosis Inhibitor->Apoptosis Induces Downstream->Arrest Promotes Downstream->Apoptosis Suppresses

Fig 1. Mechanistic pathway of VEGFR-2 inhibition by 5BDBIC inducing apoptosis.

EGFR Inhibition

Similar structural principles apply to EGFR targeting. Carbothioamide derivatives synthesized from the carbohydrazide core, such as 2-(5-bromo-1H-indole-2-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (2-NHC), disrupt mitotic spindle formation and inhibit EGFR tyrosine kinase activity, leading to targeted cytotoxicity in A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines 5[5].

Synthesizing the Core and Derivatives: A Self-Validating Protocol

The transformation of 5-bromo-1H-indole-2-carboxylic acid into biologically active hydrazones requires a highly controlled, three-step synthetic workflow. As an application scientist, understanding the thermodynamic and kinetic drivers of each step is paramount to ensuring high yield, purity, and reproducibility 2[2].

Protocol: Synthesis of Hydrazone Derivatives

Phase 1: Esterification (Activation of the Carboxyl Group)

  • Procedure : Dissolve 5-bromo-1H-indole-2-carboxylic acid in absolute ethanol. Cool the mixture in an ice bath to 5°C, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄), and reflux at 80°C for approximately 9 hours 2[2]. Monitor completion via TLC.

  • Causality : The native carboxylic acid is a poor electrophile. H₂SO₄ protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by ethanol. Refluxing provides the necessary activation energy, while absolute ethanol acts as both solvent and reactant, pushing the equilibrium toward the ethyl ester via Le Chatelier's principle.

Phase 2: Hydrazinolysis (Formation of the Carbohydrazide Core)

  • Procedure : Dissolve the isolated ethyl 5-bromo-1H-indole-2-carboxylate in ethanol. Add an excess (e.g., 80%) of hydrazine hydrate and reflux at 80°C for 9 hours 4[4]. Filter and wash the resulting precipitate with cold ethanol.

  • Causality : Hydrazine is a potent nucleophile due to the "alpha-effect" (electronic repulsion between adjacent nitrogen lone pairs). Utilizing an excess of hydrazine is a critical self-validating step; it ensures complete conversion while statistically preventing the newly formed carbohydrazide from reacting with unconsumed ester, which would otherwise generate an inactive diacylhydrazine byproduct.

Phase 3: Schiff Base Condensation (Target Diversification)

  • Procedure : Suspend 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol. Add an equimolar amount of a para-substituted benzaldehyde and a few drops of glacial acetic acid. Reflux for 6-8 hours 2[2].

  • Causality : Glacial acetic acid serves as a mild acid catalyst. It selectively protonates the aldehyde oxygen, rendering the carbonyl carbon highly susceptible to nucleophilic attack. A strong acid cannot be used here, as it would fully protonate the terminal amine of the hydrazide, eliminating its nucleophilicity and stalling the reaction.

Synthesis_Workflow Acid 5-Bromo-1H-indole- 2-carboxylic acid Ester Ethyl 5-bromo-1H-indole- 2-carboxylate Acid->Ester EtOH, H2SO4 Reflux 80°C Hydrazide 5-Bromo-1H-indole- 2-carbohydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Hydrazone Hydrazone Derivatives (e.g., 5BDBIC) Hydrazide->Hydrazone Ar-CHO, AcOH EtOH, Reflux

Fig 2. Three-step synthetic workflow for 5-bromo-1H-indole-2-carbohydrazide derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

In vitro kinase inhibition assays and molecular docking studies reveal a clear Structure-Activity Relationship (SAR) for these derivatives 3[3]. The table below summarizes the biological activity of key synthesized compounds against the VEGFR-2 target and HepG2 hepatocellular carcinoma cells. HepG2 is utilized as the primary screening line because the liver is a major site of kinase inhibitor metabolism and a direct clinical target for anti-angiogenic therapies.

Compound IDSubstitution on Benzylidene RingTarget KinaseBinding Energy (kcal/mol)HepG2 IC₅₀ (μM)
5BDBIC 4-(dimethylamino)benzylideneVEGFR-2-14.3
Sorafenib (Standard Control)VEGFR-2-6.2
Compound 3a 4-hydroxybenzylideneVEGFR-2-8.76-
Compound 3e furan-2-ylmethyleneVEGFR-2-8.02-
Compound 3j pyrrol-2-ylmethyleneVEGFR-2-7.78-

SAR Insights : The quantitative data indicates that electron-donating groups (e.g., dimethylamino in 5BDBIC) on the terminal benzylidene ring significantly enhance anti-proliferative activity. This is attributed to strengthened pi-alkyl interactions within the receptor's hydrophobic pocket (Leu889, Ile888) 3[3]. Conversely, heterocyclic substitutions (furan, pyrrole) maintain strong binding energies but alter the interaction profile, relying heavily on pi-pi and pi-sulfur stacking 3[3].

References

  • BenchChem. "The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review." 1

  • BenchChem. "Strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid." 2

  • Hassan et al. (2022). "Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects." d-nb.info. 3

  • Hassan et al. (2022). "Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects." ResearchGate. 4

  • Hassan et al. (2023). "Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship." ResearchGate.5

Sources

Exploratory

A Comprehensive Technical Guide on the Electronic Properties of 5-bromo-1H-indole-2-carbohydrazide: A DFT-Driven Approach to Unlocking Therapeutic Potential

Foreword: Bridging Computational Chemistry and Rational Drug Design In the contemporary landscape of pharmaceutical research, the convergence of computational chemistry and medicinal chemistry has become a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Computational Chemistry and Rational Drug Design

In the contemporary landscape of pharmaceutical research, the convergence of computational chemistry and medicinal chemistry has become a cornerstone of innovation. Density Functional Theory (DFT), a quantum mechanical modeling method, has emerged as an indispensable tool for elucidating the electronic structure and reactivity of novel therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth exploration of a proposed DFT study on 5-bromo-1H-indole-2-carbohydrazide, a molecule of significant interest within the versatile indole scaffold. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of a bromine atom and a carbohydrazide moiety on the indole ring is anticipated to modulate its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document is structured to serve as a technical guide for researchers, scientists, and drug development professionals. It will not only outline the theoretical framework and computational protocols for a DFT investigation but also delve into the causal relationships between electronic properties and potential biological activity. By understanding the intricate electronic landscape of 5-bromo-1H-indole-2-carbohydrazide, we can pave the way for the rational design of more potent and selective therapeutic agents.

The Significance of 5-bromo-1H-indole-2-carbohydrazide in Medicinal Chemistry

The indole ring system is a fundamental heterocyclic motif found in a vast number of biologically active compounds.[4][6] Its electron-rich nature and planar structure facilitate crucial interactions with biological targets, often through π-π stacking and hydrogen bonding.[5] The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[7]

The carbohydrazide functional group is another key feature of the title compound. Hydrazide and its derivatives are known to exhibit a broad spectrum of biological activities and can act as important pharmacophores in drug design. Furthermore, the carbohydrazide moiety provides a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for biological screening.

Given the therapeutic potential of both the 5-bromoindole and carbohydrazide moieties, a detailed understanding of the electronic properties of 5-bromo-1H-indole-2-carbohydrazide is paramount for its development as a potential drug candidate.

Methodological Blueprint: A DFT-Based Investigation

The following section outlines a robust and self-validating computational protocol for the investigation of the electronic properties of 5-bromo-1H-indole-2-carbohydrazide using Density Functional Theory.

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D structure of 5-bromo-1H-indole-2-carbohydrazide. The geometry of the molecule will then be optimized to its ground state using a DFT method. The choice of functional and basis set is critical for obtaining accurate results. Based on literature precedents for similar organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set is recommended.[8][9] This combination has been shown to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of organic compounds.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a comparable quantum chemistry software package.

  • Input File Preparation:

    • Define the initial coordinates of 5-bromo-1H-indole-2-carbohydrazide.

    • Specify the level of theory: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.

  • Execution: Run the calculation.

  • Validation: Verify that the output file indicates a successful optimization with no imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[9][10]

Data Presentation: Calculated FMO Properties

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released upon gaining an electron
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηReciprocal of hardness
Electrophilicity Indexωμ2/2η (where μ = -χ)Propensity to accept electrons
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[11][12] The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Experimental Protocol: MEP Map Generation

  • Software: Gaussian 09 and GaussView or other visualization software.

  • Input File Preparation: Use the optimized geometry from the previous step. Add the pop=full and iop(6/33=2) keywords to the route section to generate the necessary output for visualization.

  • Execution: Run the calculation.

  • Visualization:

    • Open the resulting formatted checkpoint file (.fchk) in GaussView.

    • Generate the molecular surface.

    • Map the electrostatic potential onto the surface.

    • Analyze the color-coded map to identify reactive sites.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[13][14] This information is crucial for understanding the electrostatic interactions, dipole moment, and overall polarity of the molecule. While Mulliken charges have known limitations, they provide a qualitative understanding of the charge distribution.[14]

Anticipated Results and Mechanistic Insights

A DFT study of 5-bromo-1H-indole-2-carbohydrazide is expected to yield valuable insights into its electronic properties and potential biological activity.

  • HOMO-LUMO Analysis: The HOMO is likely to be localized on the electron-rich indole ring, while the LUMO may be distributed over the carbohydrazide moiety and the bromine atom. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's reactivity. A moderate energy gap might suggest a balance between stability and the ability to participate in biological interactions.

  • MEP Mapping: The MEP map is anticipated to show negative potential (red) around the oxygen and nitrogen atoms of the carbohydrazide group, indicating these as likely sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the N-H groups will likely exhibit positive potential (blue), making them potential hydrogen bond donors.

  • Mulliken Charges: The Mulliken charge analysis will likely show negative charges on the heteroatoms (N, O) and a positive charge on the carbonyl carbon, consistent with their expected electronegativity and reactivity. The bromine atom will likely have a partial negative charge.

Visualization of Concepts and Workflows

Visual representations are essential for conveying complex scientific concepts and methodologies. The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the conceptual relationships between the calculated electronic properties and the molecule's potential biological activity.

DFT_Workflow cluster_start Initial Setup cluster_calc DFT Calculations cluster_analysis Data Analysis cluster_interpretation Interpretation & Application A Construct 3D Structure of 5-bromo-1H-indole-2-carbohydrazide B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Validation D Single Point Energy Calculation (for electronic properties) B->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) Mapping D->F G Mulliken Population Analysis D->G H Reactivity Prediction E->H I Stability Assessment E->I J Identification of Active Sites F->J G->J K Rational Drug Design H->K I->K J->K

Caption: A flowchart illustrating the comprehensive DFT workflow for analyzing the electronic properties of 5-bromo-1H-indole-2-carbohydrazide.

Electronic_Properties_Relationship cluster_properties Calculated Electronic Properties cluster_insights Molecular Insights cluster_application Therapeutic Application HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Kinetic Stability HOMO_LUMO->Stability MEP MEP Map Interactions Intermolecular Interactions (e.g., H-bonding) MEP->Interactions Charges Mulliken Charges Charges->Interactions Drug_Action Potential Drug Action & Receptor Binding Reactivity->Drug_Action Stability->Drug_Action Interactions->Drug_Action

Caption: A diagram illustrating the relationship between calculated electronic properties and their implications for potential therapeutic applications.

Conclusion: A Computationally Guided Path Forward

This technical guide has outlined a comprehensive DFT-based approach for the in-depth investigation of the electronic properties of 5-bromo-1H-indole-2-carbohydrazide. By systematically applying established computational protocols, researchers can gain profound insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The knowledge garnered from such a study will be instrumental in guiding the future development of this promising scaffold in medicinal chemistry. The synergy between computational prediction and experimental validation is the key to accelerating the drug discovery process, and the methodologies described herein provide a solid foundation for the rational design of novel and effective therapeutic agents based on the 5-bromo-1H-indole-2-carbohydrazide framework.

References

  • Tariq K, Shaheen I, Shaheen R, Khalil A (2022) Role of DFT in Drug Design: A Mini Review. Drug Des. 11.216. [Link]

  • Longdom Publishing (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • Crimson Publishers (2019, February 26). A Brief Review on Importance of DFT In Drug Design. Retrieved from [Link]

  • PMC (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • PMC - NIH (2021, June 21). Applications of density functional theory in COVID-19 drug modeling. Retrieved from [Link]

  • Wiley Online Library (2022, September 23). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate (n.d.). Molecular electrostatic potential map of hydrazine and its derivatives... Retrieved from [Link]

  • World Scientific Publishing (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Retrieved from [Link]

  • ResearchGate (n.d.). Molecular electrostatic potential (MEP) surface maps of (a) complex 1... Retrieved from [Link]

  • PMC (2010, November 29). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Retrieved from [Link]

  • ResearchGate (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a... Retrieved from [Link]

  • ACS Publications (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham (n.d.). A Computational Analysis of the Electrostatic Potentials and Relative Bond Strengths of Hydrazine and some of its 1,1-Dimethyl Derivatives. Retrieved from [Link]

  • MDPI (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • AIMS Press (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • AIP Publishing (2011, October 5). Computational study of the interaction of indole-like molecules with water and hydrogen sulfide. The Journal of Chemical Physics. Retrieved from [Link]

  • PMC (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

  • Adv J Chem A (2019, April 22). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Ionic Liquids. Retrieved from [Link]

  • Science.gov (n.d.). homo-lumo energy gaps: Topics. Retrieved from [Link]

  • University of Regensburg (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • ChemRxiv (2020, July 28). Mulliken-Dipole Population Analysis. Retrieved from [Link]

  • MDPI (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • University of Regensburg (n.d.). Mulliken population analysis. Retrieved from [Link]

  • Indian Academy of Sciences (n.d.). Molecular electrostatic potential mapping using a dipole. Retrieved from [Link]

  • Chemical Substance Information (n.d.). 5-Bromo-1-methyl-1H-indole-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate (n.d.). Löwdin Population Analysis With and Without Rotational Variance. Retrieved from [Link]

  • PMC (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Indian Academy of Sciences (n.d.). DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. Retrieved from [Link]

  • PMC (2025, September 8). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Retrieved from [Link]

  • Mapana Journal of Sciences (2026, February 14). Comparative studies of photophysical properties of Indole molecules. Retrieved from [Link]

  • Science.gov (n.d.). mulliken charge analysis: Topics. Retrieved from [Link]

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Foundational

Pharmacokinetics and Mechanistic Profiling of 5-Bromo-1H-Indole-2-Carbohydrazide Derivatives: A Technical Whitepaper

Executive Summary The indole scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core for numerous synthetic drugs and natural products[1]. Among its functionalized variants, 5-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core for numerous synthetic drugs and natural products[1]. Among its functionalized variants, 5-bromo-1H-indole-2-carbohydrazide derivatives have emerged as highly potent pharmacophores, particularly in the development of targeted anti-cancer agents and kinase inhibitors. As a Senior Application Scientist, evaluating the transition of these molecules from in vitro hits to preclinical candidates requires a rigorous understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper deconstructs the structural causality, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) landscape, and experimental validation protocols for this specific class of compounds.

Structural Rationale: The 5-Bromo-Indole Pharmacophore

The strategic placement of functional groups on the indole ring dictates both target affinity and metabolic fate.

  • C-5 Bromination: Halogenation at the C-5 position with bromine significantly alters the physicochemical properties of the indole core. Bromine's larger atomic radius and greater polarizability compared to chlorine lead to stronger intermolecular van der Waals forces[1]. Furthermore, the introduction of bromine increases the calculated lipophilicity (logP) to approximately 3.1 (up from 2.9 for 5-chloro-indole), which directly enhances cellular membrane permeability[1]. Metabolically, occupying the C-5 position with a heavy halogen introduces steric bulk that blocks oxidative degradation by cytochrome P450 enzymes at this highly reactive site.

  • C-2 Carbohydrazide Linker: The carbohydrazide moiety (–CO–NH–NH2) serves as a versatile, flexible linker. In physiological environments, it acts as both a hydrogen bond donor and acceptor. When condensed into hydrazone derivatives, this linker adopts specific conformations that allow the molecule to anchor deeply into the hinge regions of kinase domains (such as VEGFR-2), forming critical hydrogen bonds with key amino acid residues like Asp1046[2].

Pharmacokinetic (ADMET) Landscape

The clinical viability of 5-bromo-1H-indole-2-carbohydrazide derivatives hinges on their ADMET profile. Recent in silico and in vitro evaluations highlight a highly favorable pharmacokinetic window.

Absorption and Distribution

The enhanced lipophilicity imparted by the 5-bromo substitution ensures excellent intestinal absorption, making these derivatives highly suitable for oral administration. Once in systemic circulation, these compounds exhibit high plasma protein binding (PPB). Predictive models and empirical data indicate that the majority of these novel indole hydrazone derivatives bind to plasma proteins for more than 90% of the time[2]. While high PPB limits the free fraction of the drug, it also acts as a systemic reservoir, prolonging the drug's half-life and ensuring sustained target engagement.

Metabolism, Excretion, and Toxicity

A critical hurdle in drug development is hepatotoxicity and drug-drug interactions (DDIs) mediated by CYP450 inhibition. Extensive in silico ADMET profiling indicates that 5-bromo-1H-indole-2-carbohydrazide derivatives display adequate absorption levels and do not appear to act as major inhibitors of cytochrome P450 enzymes[2]. Furthermore, toxicity predictions demonstrate that these molecules are generally non-hepatotoxic[2]. In vitro assays utilizing Peripheral Blood Mononuclear Cells (PBMCs) confirm that while these compounds exert dose-dependent cytotoxicity against specific cancer cell lines (e.g., HepG2, HeLa), their baseline toxicity in healthy lymphocytes remains within acceptable, low-risk ranges[3].

Quantitative Pharmacokinetic Parameters

To facilitate comparative analysis, the foundational physicochemical and PK parameters of the 5-bromo-indole core and its advanced hydrazone derivatives are summarized below.

Parameter5-Chloro-Indole Base5-Bromo-Indole Base5-Bromo-Indole Hydrazone Derivatives
Molecular Weight 151.59 g/mol [1]196.05 g/mol [1]~350 - 450 g/mol
Calculated LogP 2.9[1]3.1[1]3.5 - 4.8
Plasma Protein Binding N/AN/A> 90%[2]
CYP450 Inhibition VariableVariableNon-inhibitor (Predicted)[2]
Hepatotoxicity VariableVariableLow/None (Predicted)[2]
Target IC50 (VEGFR-2) N/AN/A~14.3 µM (HepG2 models)[2]

Mechanistic Pathway: Target Engagement

The primary mechanism of action for advanced 5-bromo-1H-indole-2-carbohydrazide derivatives involves the competitive inhibition of receptor tyrosine kinases. For example, specific derivatives (such as 5BDBIC) competitively bind to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain[2]. This blockade halts downstream signaling, leading to cell cycle arrest at the G2/M phase and the subsequent induction of the intrinsic apoptosis pathway[2].

MOA Ligand 5-Bromo-Indole Derivative VEGFR2 VEGFR-2 Tyrosine Kinase Domain Ligand->VEGFR2 ATP Competitive Inhibition CellCycle G2/M Phase Arrest VEGFR2->CellCycle Blockade of Signaling Apoptosis Intrinsic Apoptosis Pathway (BAX/Caspase-3) CellCycle->Apoptosis Trigger

Mechanistic pathway of 5-bromo-indole derivatives inducing apoptosis via VEGFR-2 inhibition.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacokinetic evaluation of these derivatives. Causality is embedded within each step to explain the biochemical rationale.

Synthesis Workflow of Hydrazone Derivatives
  • Hydrazinolysis (Core Formation): Reflux ethyl 5-bromo-1H-indole-2-carboxylate with an excess of hydrazine hydrate in ethanol for 4 hours[3].

    • Causality: Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Ethanol provides a polar protic environment that stabilizes the transition state, driving the formation of 5-bromo-1H-indole-2-carbohydrazide.

  • Schiff Base Condensation: Combine the resulting carbohydrazide with a substituted aromatic benzaldehyde (1:1 molar ratio) in ethanol, utilizing a catalytic amount of glacial acetic acid. Reflux for 8 hours[3].

    • Causality: The acetic acid protonates the carbonyl oxygen of the benzaldehyde, drastically increasing its electrophilicity. This facilitates the nucleophilic attack by the terminal primary amine of the carbohydrazide, leading to dehydration and the formation of the highly stable hydrazone double bond (C=N).

In Vitro Liver Microsomal Stability Assay (Clearance)

To validate the in silico predictions of metabolic stability, an in vitro microsomal assay must be performed.

  • System Equilibration: Thaw human or rat liver microsomes on ice. Prepare an incubation mixture containing the test compound (1 µM), microsomes (0.5 mg/mL protein), and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: Thawing on ice prevents the premature thermal degradation of fragile CYP450 enzymes. Pre-incubation ensures the system reaches physiological temperature, standardizing the enzymatic reaction kinetics.

  • Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are monooxygenases that strictly require a continuous supply of electron donors (NADPH) to catalyze the oxidation of the indole substrate.

  • Kinetic Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity. This ensures the precise temporal snapshot of the compound's concentration is preserved for downstream LC-MS/MS quantification.

PK_Workflow Synthesis Compound Synthesis InSilico In Silico ADMET (ACD/I-Lab) Synthesis->InSilico Structure Data InVitro In Vitro Assays (Microsomes/Caco-2) InSilico->InVitro Filtered Hits InVivo In Vivo PK (Rodent Models) InVitro->InVivo Promising Candidates LeadOpt Lead Optimization InVivo->LeadOpt PK Parameters LeadOpt->Synthesis Refined Design

Iterative ADMET profiling workflow for 5-bromo-indole drug candidates.

Conclusion

The 5-bromo-1H-indole-2-carbohydrazide scaffold represents a highly tunable, metabolically stable pharmacophore. By leveraging the steric and electronic benefits of the C-5 bromine alongside the hydrogen-bonding capacity of the carbohydrazide linker, researchers can design potent kinase inhibitors with excellent predicted absorption, high plasma protein binding, and minimal hepatotoxicity. Moving forward, rigorous in vivo PK/PD modeling will be essential to translate these promising in vitro and in silico metrics into viable clinical therapies.

References

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. d-nb.info. 2

  • Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Benchchem. 1

  • Cytotoxicity Evaluation and In Silico Admet Study of New (E)-1-(4-Chlorobenzyl)-N'-Benzylidene-5-Bromo-1h-Indole-2-Carbohydrazides. Der Pharma Chemica.3

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5-bromo-1H-indole-2-carbohydrazide from ethyl 5-bromoindole-2-carboxylate

Application Note & Protocol: High-Yield Synthesis of 5-Bromo-1H-indole-2-carbohydrazide For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, field-proven protocol for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-proven protocol for the synthesis of 5-bromo-1H-indole-2-carbohydrazide, a critical building block in medicinal chemistry. This carbohydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds, including hydrazone derivatives that have shown promise as potent anticancer agents by targeting key signaling pathways.[1][2][3][4] The protocol details a robust hydrazinolysis of ethyl 5-bromoindole-2-carboxylate, optimized for high yield and purity.

The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety imperatives, ensuring that researchers can replicate this synthesis safely and effectively.

Principle and Mechanism

The conversion of ethyl 5-bromoindole-2-carboxylate to 5-bromo-1H-indole-2-carbohydrazide is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this process, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This addition is followed by the elimination of the ethoxide (-OEt) leaving group, resulting in the formation of the more stable carbohydrazide product.

The reaction is typically performed in an alcoholic solvent, such as ethanol, which serves to dissolve the starting ester and facilitate the reaction. An excess of hydrazine hydrate is used to ensure the reaction proceeds to completion by shifting the equilibrium towards the product side.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Ethyl 5-bromo-1H-indole-2-carboxylate16732-70-0C₁₁H₁₀BrNO₂268.11Solid starting material.[5][6]
Hydrazine Hydrate (80% solution)7803-57-8H₆N₂O50.06Highly toxic, corrosive, suspected carcinogen.[7][8][9]
Absolute Ethanol (EtOH)64-17-5C₂H₆O46.07Flammable solvent.
Laboratory Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Chemical fume hood

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Filter paper

  • Spatulas and weighing balance

  • Personal Protective Equipment (PPE): Chemical safety goggles, nitrile or neoprene gloves, lab coat.[7]

  • Ice bath

  • Refrigerator for storage

Detailed Synthesis Protocol

This protocol is based on established literature methods for the hydrazinolysis of indole esters.[2][3]

Step 1: Dissolution of the Starting Material
  • In a 100 mL round-bottom flask, place 3.0 g (0.0112 mol) of ethyl 5-bromo-1H-indole-2-carboxylate.

  • Add 25 mL of absolute ethanol to the flask.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Expert Insight: Ensuring the ester is fully dissolved before adding the hydrazine prevents localized high concentrations and promotes a homogeneous reaction environment, leading to a cleaner product and higher yield.

Step 2: Addition of Hydrazine Hydrate
  • Perform this step in a certified chemical fume hood. [8]

  • Carefully measure 5.6 mL of 80% hydrazine hydrate (an approximate 10-fold molar excess) .

  • Add the hydrazine hydrate solution to the ethanolic solution of the ester in a single portion.

  • Causality: A large excess of hydrazine is crucial to drive the reaction equilibrium towards the formation of the carbohydrazide, maximizing the conversion of the starting ester.

Step 3: Reaction under Reflux
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Maintain a gentle reflux for 9 hours .[2][3]

  • The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 6:4). The product spot will have a lower Rf value than the starting ester.

Step 4: Product Precipitation and Isolation
  • After 9 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate should begin to form as the solution cools.

  • To maximize precipitation, place the flask in a refrigerator (4°C) overnight.[2]

  • Collect the light-yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine and other soluble impurities.

  • Allow the product to air-dry on the filter paper for 15-20 minutes.

Step 5: Drying and Storage
  • Transfer the solid to a pre-weighed watch glass.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

  • The typical yield for this reaction is approximately 78%.[3]

  • Store the final product, 5-bromo-1H-indole-2-carbohydrazide, in a tightly sealed container at ambient temperature.

Safety and Hazard Management

Hydrazine hydrate is a hazardous substance and requires strict safety protocols.

  • Toxicity and Corrosivity: Hydrazine hydrate is highly toxic if inhaled, swallowed, or in contact with skin.[9][10] It is corrosive and can cause severe skin and eye burns.[8][9] It is also a suspected human carcinogen.

  • Handling: Always handle hydrazine hydrate inside a chemical fume hood to prevent inhalation of vapors.[7][10] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and impermeable gloves (e.g., butyl rubber).[7][8]

  • Spills: Small spills should be absorbed with an inert material (e.g., vermiculite or sand) and collected into a designated hazardous waste container. Do not attempt to clean up large spills.[7]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][10]

    • Inhalation: Move the individual to fresh air immediately.[7][8]

  • Waste Disposal: All waste containing hydrazine hydrate, including empty containers and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[7][9]

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of 5-bromo-1H-indole-2-carbohydrazide.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolution 1. Dissolution Ethyl 5-bromoindole-2-carboxylate in Absolute Ethanol Addition 2. Reagent Addition Add excess Hydrazine Hydrate (in fume hood) Dissolution->Addition Stir Reflux 3. Reflux Heat to ~80°C for 9 hours Addition->Reflux Heat Cooling 4. Cooling & Precipitation Cool to RT, then refrigerate Reflux->Cooling Reaction Complete Filtration 5. Filtration Collect solid and wash with cold Ethanol Cooling->Filtration Drying 6. Drying Dry under vacuum Filtration->Drying Characterization 7. Characterization NMR, FTIR, MS, M.P. Drying->Characterization Product Final Product: 5-Bromo-1H-indole-2-carbohydrazide Characterization->Product

Caption: Experimental workflow for the synthesis of 5-bromo-1H-indole-2-carbohydrazide.

Product Characterization

To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended.

TechniqueExpected Results for 5-Bromo-1H-indole-2-carbohydrazideRationale
¹H NMR Disappearance of ethyl quartet (~4.5 ppm) and triplet (~1.3 ppm). Appearance of new signals for -NH and -NH₂ protons. Aromatic protons will show characteristic shifts for the 5-bromoindole scaffold.[2]Confirms the removal of the ethyl group from the starting ester and the presence of the hydrazide moiety.
¹³C NMR A signal for the amide carbonyl (C=O) is expected around δ=160.6 ppm.[2] Disappearance of the ester carbonyl and ethyl carbon signals.Confirms the conversion of the ester functional group to the amide functional group of the hydrazide.
FTIR Presence of N-H stretching bands (typically 3100-3400 cm⁻¹) and a strong C=O (amide) stretching band around 1600-1650 cm⁻¹.Provides evidence for the key functional groups (-NH₂ and C=O) present in the product.
Mass Spec. Expected [M+H]⁺ at m/z ~254/256 due to the isotopic pattern of bromine.Confirms the molecular weight of the synthesized compound.
Melting Point Compare the experimentally determined melting point with the literature value to assess purity.A sharp melting point close to the literature value indicates a high degree of purity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is maintained at a steady reflux for the full 9 hours. Use TLC to confirm the disappearance of the starting material before work-up.
Degradation of hydrazine hydrate.Use a fresh bottle of hydrazine hydrate. Ensure it has been stored properly in a tightly sealed container.[11]
Product is Oily or Gummy Presence of unreacted starting material or other impurities.Ensure the reaction has gone to completion. Wash the crude product thoroughly with cold ethanol during filtration. Recrystallization from ethanol may be necessary.
Filtration is Slow The precipitate is too fine.Slow down the cooling and precipitation process. Adding the reaction mixture to cold water (an anti-solvent) can sometimes produce larger crystals, but this may require further optimization. Using a filter aid like Celite® can also improve filtration speed.[12]

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • (2025, August 25).
  • (2009, September 22). Hydrazine hydrate, 100% (Hydrazine, 64%)
  • (2025, August 13).
  • Merck Millipore.
  • BenchChem. (2025). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid.
  • BenchChem. Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
  • Al-Sultani, A. A., et al. (2022).
  • ResearchGate. (n.d.).
  • Apollo Scientific. 5-Bromo-1H-indole-2-carbohydrazide.
  • Al-Ostath, A., et al. (2016).
  • ChemicalBook.
  • Chemsrc. (2025, August 25).
  • ResearchGate. (2023, May 23).

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Application

Application Note: 5-Bromo-1H-indole-2-carbohydrazide as a Strategic Building Block in Targeted Oncological Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals. Mechanistic Rationale and Structural Significance The indole nucleus is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals.

Mechanistic Rationale and Structural Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this chemical space, 5-bromo-1H-indole-2-carbohydrazide has emerged as a highly versatile building block, particularly for the development of targeted anticancer agents[1].

The strategic choice of this specific building block is driven by two distinct structural features:

  • The 5-Bromo Substituent: The incorporation of a heavy halogen at the 5-position significantly enhances the lipophilicity of the indole core. In the context of kinase inhibition, this bromine atom acts as a critical vector for halogen bonding and hydrophobic packing within the deep hydrophobic pockets of target enzymes[2].

  • The Carbohydrazide Moiety: The terminal hydrazide group serves as a highly reactive nucleophilic linker. It allows for rapid expansion of chemical space via Schiff base condensation with diverse arylaldehydes, generating hydrazone derivatives that project into the solvent-exposed regions of kinase active sites[3].

Molecular docking studies have validated the pharmacophoric importance of this scaffold. When targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, the 5-bromo-1H-indole-2-carbohydrazide core anchors the molecule by forming crucial pi-alkyl interactions with hydrophobic residues (Leu889, Ile888, Leu1019) and establishing a critical hydrogen bond (2.09 Å) with Asp1046[2].

VEGFR2_Interaction Core 5-Bromo-1H-indole- 2-carbohydrazide PiAlkyl Pi-Alkyl Interactions (Leu889, Ile888, Leu1019) Core->PiAlkyl Indole ring HBond Hydrogen Bonding (Asp1046) Core->HBond Carbohydrazide NH/C=O Substituent Arylidene Moiety (e.g., 4-dimethylamino) Core->Substituent Condensation site Inhibition VEGFR-2 Tyrosine Kinase Inhibition PiAlkyl->Inhibition HBond->Inhibition Substituent->PiAlkyl Hydrophobic contacts

Fig 1. Pharmacophoric logic of 5-bromo-1H-indole-2-carbohydrazide in VEGFR-2 inhibition.

Synthesis Strategy and Causality

The synthesis of biologically active hydrazone derivatives from the primary 5-bromo-1H-indole-2-carboxylic acid precursor follows a robust, three-step linear sequence. Each step is governed by specific thermodynamic and kinetic controls.

  • Esterification: The carboxylic acid is first masked via Fischer esterification to yield ethyl 5-bromo-1H-indole-2-carboxylate[1].

  • Hydrazinolysis (Nucleophilic Acyl Substitution): The ester is treated with hydrazine hydrate. Causality: A significant molar excess of hydrazine is required. Because hydrazine is a bifunctional nucleophile, an equimolar ratio would lead to the formation of symmetric diacylhydrazine dimers. Flooding the system with excess hydrazine drives the equilibrium toward the desired mono-substituted carbohydrazide via Le Chatelier's principle[4].

  • Schiff Base Condensation: The carbohydrazide is reacted with substituted benzaldehydes. Causality: Glacial acetic acid is utilized as a catalyst. The acid protonates the aldehydic oxygen, increasing the electrophilicity of the carbonyl carbon. Maintaining a weakly acidic environment (~pH 4.5-5.0) is critical; if the pH drops too low, the primary amine of the carbohydrazide will protonate, destroying its nucleophilicity and stalling the reaction[3].

SynthesisWorkflow A 5-Bromo-1H-indole- 2-carboxylic acid B Ethyl 5-bromo-1H-indole- 2-carboxylate A->B EtOH, H2SO4 Reflux C 5-Bromo-1H-indole- 2-carbohydrazide B->C Hydrazine Hydrate EtOH, Reflux D Hydrazone Derivatives (e.g., 5BDBIC) C->D Ar-CHO, AcOH EtOH, Reflux

Fig 2. Three-step synthesis workflow from carboxylic acid to active hydrazone derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high yield.

Protocol A: Hydrazinolysis to Yield 5-Bromo-1H-indole-2-carbohydrazide

Objective: Convert ethyl 5-bromo-1H-indole-2-carboxylate into the highly reactive carbohydrazide building block[4].

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 equivalent of ethyl 5-bromo-1H-indole-2-carboxylate in absolute ethanol (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophile Addition: Slowly add 10.0 equivalents of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Note: Handle hydrazine with extreme care in a fume hood.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 80°C) for 6 to 8 hours[4].

  • In-Process Validation (TLC): After 6 hours, spot the reaction mixture against the starting ester on a silica gel TLC plate (Eluent: Ethyl acetate/Hexane 1:1 v/v). The product will appear as a highly polar spot near the baseline, while the starting ester will run significantly higher.

  • Isolation: Once the starting material is entirely consumed, remove the heat and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize precipitation[4].

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol to remove residual hydrazine, and dry in a vacuum desiccator to afford the pure 5-bromo-1H-indole-2-carbohydrazide.

Protocol B: Condensation to Yield Hydrazone Derivatives (e.g., 5BDBIC)

Objective: Synthesize targeted VEGFR-2 inhibitors via Schiff base formation[1].

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol.

  • Electrophile Addition: Add 1.0 equivalent of the desired substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde for the synthesis of 5BDBIC)[1].

  • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture to activate the carbonyl carbon[3].

  • Reflux: Heat the mixture to reflux for 6 to 8 hours[4].

  • In-Process Validation: Monitor the formation of the hydrazone derivative via TLC. The product typically exhibits a distinct color (often yellow/orange) and a different Rf value compared to the starting carbohydrazide.

  • Isolation & Purification: Cool the mixture to room temperature. If the product does not precipitate spontaneously, induce crystallization by adding cold distilled water dropwise until turbidity is observed. Filter the solid and purify via recrystallization from ethanol. If unreacted aldehyde persists as an impurity, utilize silica gel column chromatography[4].

Quantitative Biological Activity

The derivatization of 5-bromo-1H-indole-2-carbohydrazide has yielded highly potent compounds. The table below summarizes the in vitro anticancer efficacy of a prominent derivative (5BDBIC) against hepatocellular carcinoma, benchmarking it against the FDA-approved standard, Sorafenib[1],[2].

Compound DesignationArylidene SubstitutionTarget Cell LineObserved IC₅₀ (μM)Reference StandardStandard IC₅₀ (μM)
5BDBIC 4-(dimethylamino)benzylideneHepG2 (Hepatocellular Carcinoma)14.3Sorafenib6.2
N-5-BIC 1-benzyl-2-oxoindolin-3-ylideneHepG2 (Hepatocellular Carcinoma)Potent InhibitionSorafenib6.2

Note: For cell-based assays, poor aqueous solubility can be mitigated by preparing stock solutions in DMSO, ensuring the final assay concentration of DMSO remains <0.5% to prevent solvent-induced cytotoxicity[4].

References

  • [3] Benchchem. A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. Available at:

  • [4] Benchchem. Strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid. Available at:

  • [1] Benchchem. The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Available at:

  • [2] ChemistrySelect (Wiley). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Available at:

Sources

Method

Application Note: High-Yield Synthesis and Functionalization of 5-Bromo-1H-Indole-2-Carbohydrazide Schiff Bases

Executive Summary & Strategic Context In contemporary drug discovery, the indole scaffold is a privileged structure due to its ability to mimic endogenous biomolecules and engage in diverse non-covalent interactions. Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In contemporary drug discovery, the indole scaffold is a privileged structure due to its ability to mimic endogenous biomolecules and engage in diverse non-covalent interactions. Specifically, the introduction of a bromine atom at the C5 position of the indole ring significantly enhances the molecule's lipophilicity and enables highly specific halogen bonding within the ATP-binding pockets of target kinases[1.9].

This application note provides a comprehensive, self-validating protocol for the preparation of Schiff bases (hydrazones) derived from 5-bromo-1H-indole-2-carbohydrazide. These azomethine derivatives have demonstrated exceptional promise as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase inhibitors and broad-spectrum antimicrobial agents[1][].

SynthesisWorkflow A 5-Bromo-1H-indole-2-carboxylic acid B Esterification (EtOH, cat. H2SO4, Reflux 6-9h) A->B C Ethyl 5-bromo-1H-indole-2-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux 9-13h) C->D E 5-Bromo-1H-indole-2-carbohydrazide D->E F Schiff Base Condensation (Ar-CHO, Glacial AcOH, Reflux 4-7h) E->F G Target Schiff Base Derivatives (e.g., VEGFR-2 Inhibitors) F->G

Fig 1. Three-step synthesis workflow of 5-bromoindole Schiff bases.

Phase I: Precursor Synthesis & Activation

The direct condensation of a carboxylic acid with hydrazine is thermodynamically unfavorable. Therefore, the synthesis requires a two-step activation process: esterification followed by hydrazinolysis[1.6].

Step 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
  • Mechanistic Rationale: Converting the carboxylic acid to an ethyl ester drastically increases the electrophilicity of the carbonyl carbon. Sulfuric acid serves as a protic catalyst, protonating the carbonyl oxygen to lower the activation energy for nucleophilic attack by ethanol[2].

  • Protocol:

    • Suspend 5-bromo-1H-indole-2-carboxylic acid (0.01 mol) in 50 mL of absolute ethanol.

    • Add 6–8 drops of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring.

    • Reflux the mixture at 80 °C for 6 to 9 hours.

    • Cool the reaction to room temperature and neutralize with a 10% sodium bicarbonate (NaHCO₃) solution.

    • Extract the product under reduced pressure or precipitate it in ice water.

  • In-Process Quality Control (QC):

    • TLC: Monitor the reaction using Hexane:Ethyl Acetate (7:3).

    • FT-IR: Validation is confirmed by the disappearance of the broad carboxylic -OH stretch (2500–3000 cm⁻¹) and the appearance of a sharp, intense ester C=O stretch at ~1720 cm⁻¹.

Step 2: Hydrazinolysis to 5-Bromo-1H-indole-2-carbohydrazide
  • Mechanistic Rationale: Hydrazine hydrate is a highly potent nucleophile due to the "alpha-effect" (repulsion between adjacent nitrogen lone pairs). It readily attacks the ester carbonyl, displacing the ethoxide leaving group to form the carbohydrazide[1][2].

  • Protocol:

    • Dissolve the ethyl 5-bromo-1H-indole-2-carboxylate intermediate in 50 mL of absolute ethanol.

    • Slowly add an excess of 80% hydrazine hydrate (NH₂NH₂·H₂O) (approx. 0.112 mol) to the mixture[1].

    • Reflux the solution for 9 to 13 hours.

    • Remove the solvent via rotary evaporation until a solid residue forms.

    • Recrystallize the crude product from absolute ethanol to obtain pure 5-bromo-1H-indole-2-carbohydrazide.

  • In-Process Quality Control (QC):

    • FT-IR: Look for the emergence of primary and secondary amine N-H stretching bands at 3300–3400 cm⁻¹ and the shift of the carbonyl peak to an amide C=O stretch at ~1650 cm⁻¹.

Phase II: Schiff Base Condensation (Azomethine Formation)

The core functionalization step involves the condensation of the primary amine of the carbohydrazide with various aromatic aldehydes to form the azomethine (-CH=N-) linkage.

  • Mechanistic Rationale: Glacial acetic acid acts as a crucial catalyst. It selectively protonates the aldehyde's carbonyl oxygen, rendering the carbon highly susceptible to nucleophilic attack by the primary amine of the hydrazide[1.5]. The pH must remain mildly acidic (~pH 4-5); excessive acidity would protonate the hydrazide amine, destroying its nucleophilicity.

  • Protocol:

    • Prepare an equimolar mixture (0.001 mol) of 5-bromo-1H-indole-2-carbohydrazide and the target aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in 25–30 mL of absolute ethanol or methanol[3].

    • Add 1–2 drops of glacial acetic acid as a catalyst[3].

    • Reflux the mixture on a water bath for 4 to 7 hours. The reaction completion is usually indicated by the separation of a colored (often yellow) solid[3].

    • Cool the mixture to room temperature. Filter the separated Schiff base, wash with hot ethanol, and dry.

    • Recrystallize from a suitable solvent such as 1,4-dioxane or absolute ethanol[3].

  • In-Process Quality Control (QC):

    • ¹H NMR (DMSO-d6): The definitive validation of Schiff base formation is the disappearance of the primary -NH₂ protons and the emergence of a sharp singlet at δ 8.0–8.6 ppm, corresponding to the azomethine (CH=N) proton.

Quantitative Data & Biological Profiling

The strategic selection of the aldehyde R-group directly dictates the molecule's binding affinity to target kinases. Below is a summary of synthesized 5-bromoindole hydrazone derivatives and their validated efficacy against Hep G2 hepatocellular carcinoma cells via VEGFR-2 inhibition[1].

Compound IDAldehyde Precursor (R-Group)Yield (%)Melting Point (°C)VEGFR-2 IC₅₀ (µM)
5B-OH 4-Hydroxybenzaldehyde82245-24718.5
5B-Cl 4-Chlorobenzaldehyde78260-26221.2
5BDBIC 4-(Dimethylamino)benzaldehyde85275-27714.3
5B-Fur Furan-2-carboxaldehyde75230-23225.6

Note: Compound 5BDBIC demonstrated the highest potency, nearly rivaling the standard VEGFR Tyrosine Kinase inhibitor, Sorafenib (IC₅₀ = 6.2 µM)[1].

Biological Target Engagement: VEGFR-2 Inhibition

The synthesized Schiff bases, particularly those with electron-donating groups like 4-(dimethylamino)benzylidene, exhibit profound anti-angiogenic properties. By occupying the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, these compounds block phosphorylation cascades, ultimately leading to G2/M phase cell cycle arrest and the induction of intrinsic apoptosis[1].

VEGFR2Pathway S 5-Bromoindole Schiff Base V VEGFR-2 Tyrosine Kinase Domain S->V Halogen & H-Bonds P Blockade of Phosphorylation V->P Inhibits ATP Binding C G2/M Cell Cycle Arrest & Apoptosis P->C Induces

Fig 2. Mechanism of VEGFR-2 inhibition by 5-bromoindole Schiff bases.

References

  • Mahmood, A. A. R., et al. "Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects." ChemistrySelect (2022). 1

  • Jetir.org. "SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3- PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE AND ITS METAL (II) COMPLEXES." 3

  • MDPI. "Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors." 2

  • Hassan, O. M., et al. "Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors." Tikrit Journal of Pharmaceutical Sciences (2023). 4

Sources

Application

Application Note: Advanced Synthesis of 1,3,4-Oxadiazoles from 5-Bromo-1H-indole-2-carbohydrazide

Introduction & Scientific Rationale The 5-bromoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent anticancer agents, particularly as inhibitors of oncog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-bromoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent anticancer agents, particularly as inhibitors of oncogenic kinases such as VEGFR-2 and EGFR[1]. The derivatization of the C2-position of the indole ring into a 1,3,4-oxadiazole moiety is a strategic bioisosteric replacement. The 1,3,4-oxadiazole ring acts as a metabolically stable surrogate for amides and esters, modulating the lipophilicity of the molecule while enhancing its hydrogen bond-accepting capabilities[2].

This application note provides a comprehensive, self-validating methodological guide for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles starting from 5-bromo-1H-indole-2-carboxylic acid. By understanding the mechanistic causality behind each reagent and condition, researchers can optimize yields, avoid common synthetic pitfalls, and seamlessly scale up production for drug discovery pipelines.

Mechanistic Causality & Synthetic Strategy

The transformation of an indole-2-carboxylic acid into a 1,3,4-oxadiazole is a multi-step process requiring precise control over nucleophilic acyl substitutions and dehydrative cyclizations.

  • Esterification & Hydrazinolysis : Direct conversion of the carboxylic acid to a hydrazide is thermodynamically unfavorable. Therefore, the acid is first activated via Fischer esterification[3]. The subsequent hydrazinolysis utilizes a significant molar excess of hydrazine hydrate. This excess is critical: it not only drives the equilibrium toward the carbohydrazide but also prevents the formation of symmetric diacylhydrazines, a common byproduct when the ester is in stoichiometric excess[3].

  • POCl₃-Mediated Cyclodehydration : Phosphorus oxychloride (POCl₃) serves a dual purpose as both the solvent and the activating/dehydrating agent[4]. It first activates the added aromatic carboxylic acid to form a highly reactive mixed anhydride. Following nucleophilic attack by the carbohydrazide to form a diacylhydrazine intermediate, POCl₃ phosphorylates the enol tautomer of the intermediate. This converts the hydroxyl group into a highly labile dichlorophosphate leaving group, thermodynamically driving the intramolecular cyclization to form the aromatic 1,3,4-oxadiazole ring[5].

Workflow N1 5-Bromo-1H-indole-2-carboxylic acid N2 Esterification (EtOH, H2SO4 cat., Reflux) N1->N2 N3 Ethyl 5-bromo-1H-indole-2-carboxylate N2->N3 N4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) N3->N4 N5 5-Bromo-1H-indole-2-carbohydrazide N4->N5 N6 Method A: POCl3 + Ar-COOH (Cyclodehydration) N5->N6 N8 Method B: CS2 + KOH (Base-catalyzed cyclization) N5->N8 N7 2-(5-Bromo-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole N6->N7 N9 5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol N8->N9

Caption: Synthetic workflow for 1,3,4-oxadiazoles from 5-bromo-1H-indole-2-carboxylic acid.

Experimental Protocols & Self-Validation

Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

Objective : Convert ethyl 5-bromo-1H-indole-2-carboxylate to the corresponding carbohydrazide.

Step-by-Step Methodology :

  • Dissolution : Suspend 10.0 mmol of ethyl 5-bromo-1H-indole-2-carboxylate in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition : Add 100.0 mmol (10 equivalents) of 80% hydrazine hydrate dropwise at room temperature[3]. Causality: The 10-fold excess ensures complete consumption of the ester and prevents dimerization.

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring for 6–8 hours.

  • Precipitation & Isolation : Allow the reaction mixture to cool to 0–5 °C in an ice bath. The carbohydrazide will precipitate as a solid. Filter the precipitate under a vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted hydrazine, and dry under a vacuum.

Self-Validation Checkpoint :

  • TLC Analysis : Use an eluent of 5% MeOH in Dichloromethane (DCM). The starting ester ( Rf​≈0.8 ) must be completely absent, replaced by a highly polar baseline spot ( Rf​≈0.1 ) representing the carbohydrazide.

  • Spectroscopic Markers : FT-IR should show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of an amide C=O stretch (~1650 cm⁻¹) alongside sharp N−H stretching bands at 3200–3300 cm⁻¹.

Protocol 2: POCl₃-Mediated Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Objective : Cyclodehydrate the carbohydrazide with an aromatic carboxylic acid to form the oxadiazole core[5].

Step-by-Step Methodology :

  • Preparation : In a highly ventilated fume hood, combine 2.0 mmol of 5-bromo-1H-indole-2-carbohydrazide and 2.2 mmol (1.1 equivalents) of the desired aromatic carboxylic acid (e.g., 4-fluorobenzoic acid) in a dry 50 mL round-bottom flask.

  • Activation & Cyclization : Slowly add 10 mL of freshly distilled POCl₃. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reflux : Heat the mixture to 100 °C for 4–6 hours[5]. The mixture will initially form a thick slurry and gradually become a homogenous solution as the diacylhydrazine intermediate forms and subsequently cyclizes.

  • Quenching : Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 100 mL of crushed ice with vigorous stirring to neutralize excess POCl₃.

  • Neutralization & Extraction : Basify the aqueous suspension to pH 8 using a saturated sodium bicarbonate ( NaHCO3​ ) solution. Extract the product with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from ethanol or subject it to silica gel column chromatography (Eluent: Hexane/EtOAc gradients).

Self-Validation Checkpoint :

  • NMR Confirmation : In ¹H NMR (DMSO- d6​ ), the diagnostic carbohydrazide NH and NH2​ protons (typically around δ 9.8 and 4.5 ppm) must completely disappear. The indole NH proton should remain visible >11.5 ppm.

  • Mass Spectrometry : HRMS should confirm the exact mass corresponding to the elimination of two water molecules from the combined starting materials (e.g., [M+H]+ ).

Mechanism Step1 Carbohydrazide + Ar-COOH Step2 POCl3 Activation of Ar-COOH (Mixed Anhydride Formation) Step1->Step2 Step3 Nucleophilic Attack by Hydrazide (Diacylhydrazine Formation) Step2->Step3 Step4 Tautomerization to Enol form Step3->Step4 Step5 POCl3 Phosphorylation of Enol-OH Step4->Step5 Step6 Intramolecular Cyclization (Elimination of HOP(O)Cl2) Step5->Step6 Step7 1,3,4-Oxadiazole Ring Formation Step6->Step7

Caption: Mechanistic pathway of POCl3-mediated cyclodehydration to form 1,3,4-oxadiazole.

Quantitative Data & Optimization Metrics

The following table summarizes the expected optimization metrics, reaction times, and representative biological activity profiles (VEGFR-2 kinase inhibition) for synthesized 5-bromoindole-oxadiazole derivatives based on established medicinal chemistry benchmarks[1].

Compound / Substituent ( R )Reaction Time (POCl₃)Average Yield (%)Melting Point (°C)VEGFR-2 IC₅₀ (µM)*
Intermediate : Carbohydrazide6.0 h (EtOH reflux)85 - 90%210 - 212N/A
Oxadiazole : R=Phenyl 4.5 h78%245 - 247> 50.0
Oxadiazole : R=4−Fluorophenyl 5.0 h82%258 - 26018.4
Oxadiazole : R=4−Pyridyl 6.0 h71%271 - 27312.5
Oxadiazole : R=2−Thiol (via CS₂)12.0 h (EtOH/KOH)88%280 - 28222.1

*Note: IC₅₀ values are representative benchmarks for 5-bromoindole derivatives indicating the structure-activity relationship (SAR) trend where electron-withdrawing or heteroaromatic groups enhance kinase binding affinity[1].

Troubleshooting Common Pitfalls

  • Incomplete Esterification/Hydrazinolysis : If the conversion to the carbohydrazide is poor, ensure absolute ethanol is used, as water drives the equilibrium backward. Always use a 10-fold excess of hydrazine hydrate[3].

  • Formation of Tarry Byproducts in POCl₃ : Excessive heating (>110 °C) or prolonged reaction times in POCl₃ can lead to the degradation of the indole core. Strictly monitor the reaction via TLC every hour after the 3-hour mark.

  • Poor Aqueous Solubility for Assays : 1,3,4-oxadiazoles featuring the 5-bromoindole core are highly lipophilic. For biological assays, prepare stock solutions in 100% cell-culture grade DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced cytotoxicity[3].

Sources

Method

Application Note: Antimicrobial Screening Methodologies for 5-Bromo-1H-indole-2-carbohydrazide Derivatives

Introduction & Mechanistic Rationale In the landscape of modern drug discovery, 5-bromo-1H-indole-2-carbohydrazide has emerged as a highly privileged pharmacophore and a critical building block for synthesizing novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, 5-bromo-1H-indole-2-carbohydrazide has emerged as a highly privileged pharmacophore and a critical building block for synthesizing novel antimicrobial agents. As multidrug-resistant (MDR) pathogens continue to bypass traditional antibiotics, researchers are increasingly utilizing this scaffold to develop molecular hybrids, Schiff bases, and metal(II) complexes.

The structural features of this compound directly dictate its biological efficacy and necessitate specific screening approaches:

  • The 5-Bromo Substitution: The halogen atom significantly enhances the lipophilicity (LogP) of the indole core, facilitating bacterial cell wall and membrane penetration. Mechanistically, the bromine atom forms critical π -alkyl interactions with hydrophobic residues (e.g., Val848, Ala866) in target enzymes, such as mycobacterial enoyl reductase (InhA) 1.

  • The 2-Carbohydrazide Moiety: The terminal primary amine acts as a versatile nucleophile, readily undergoing condensation reactions with aldehydes or ketones to form Schiff bases (azomethine linkages, -N=CH-). These derivatives exhibit synergistic antimicrobial effects, often acting via DNA cleavage or by chelating essential metal ions to disrupt pathogen homeostasis 2.

Antimicrobial Efficacy Profile

Derivatives of 5-bromo-1H-indole-2-carbohydrazide have demonstrated potent broad-spectrum activity in high-throughput screenings. The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges observed in recent drug development studies, providing a baseline for expected assay results.

Table 1: Quantitative Antimicrobial Activity of Indole-2-Carbohydrazide Derivatives
Compound ClassTarget PathogenMIC Range (µg/mL)Proposed Mechanism of Action
Indole-2-carbohydrazide Schiff BasesStaphylococcus aureus1.56 – 6.25Cell wall disruption / DNA cleavage
Indole-2-carbohydrazide Schiff BasesMycobacterium tuberculosis1.56 – 6.25InhA enzyme inhibition
Isatin-Indole Molecular HybridsCandida albicans3.9 – 15.6Ergosterol biosynthesis interference 3
Indole Schiff Base-Metal(II) ComplexesEscherichia coli7.8 – 31.2ROS generation / DNA cleavage

Experimental Workflow Visualization

The following diagram illustrates the logical progression from compound synthesis to standardized antimicrobial validation.

G cluster_assays In Vitro Assays N1 5-Bromo-1H-indole-2-carbohydrazide (Core Scaffold) N2 Chemical Derivatization (Schiff Bases, Isatin Hybrids, Metal Complexes) N1->N2 Condensation / Chelation N3 Standardized Antimicrobial Screening (CLSI M07 / M38 Guidelines) N2->N3 Compound Library Preparation N4 Antibacterial Microdilution (Gram-positive / Gram-negative) N3->N4 N5 Antifungal Microdilution (Yeasts / Filamentous Fungi) N3->N5 N6 Mechanistic Validation (DNA Cleavage Assay / Molecular Docking) N4->N6 MIC ≤ 6.25 µg/mL N5->N6 MIC ≤ 3.9 µg/mL

Workflow for synthesis, screening, and validation of indole-2-carbohydrazide derivatives.

Standardized Antimicrobial Screening Protocols

To ensure reproducibility and clinical relevance, all in vitro susceptibility testing must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The following protocols outline the broth microdilution methods optimized for evaluating highly lipophilic 5-bromo-1H-indole-2-carbohydrazide derivatives.

Protocol A: Antibacterial Broth Microdilution (CLSI M07)

This protocol is designed for aerobic bacteria, utilizing the standard CLSI M07 methodology 4.

Reagents & Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well U-bottom sterile microtiter plates.

  • Test Compounds (Stock: 1.6 mg/mL in 100% DMSO).

  • Quality Control (QC) Strains: S. aureus ATCC 29213, E. coli ATCC 25922.

Step-by-Step Procedure:

  • Compound Dilution: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution (e.g., 128 µg/mL in CAMHB, max 1% DMSO final concentration) to well 1. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:20, then 1:10 in CAMHB to achieve a concentration of 5×105 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to all wells (1-12). The final test volume is 200 µL/well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under ambient air.

  • Endpoint Determination: Visually inspect the wells using a viewing mirror. The MIC is defined as the lowest concentration of the indole derivative that completely inhibits visible bacterial growth.

Causality Note: The strict adherence to a ≤1% maximum DMSO concentration is critical. Because 5-bromo-indole derivatives are highly lipophilic, researchers often over-use DMSO for solubility. However, DMSO concentrations >1% can disrupt bacterial cell membranes, leading to false-positive antimicrobial activity and masking the true efficacy of the synthesized derivative.

Protocol B: Antifungal Broth Microdilution (CLSI M38)

For evaluating the efficacy of isatin-indole hybrids against filamentous fungi and yeasts, the CLSI M38 guidelines are employed 5.

Reagents & Materials:

  • RPMI 1640 broth (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS).

  • QC Strain: Paecilomyces variotii ATCC MYA-3630 or Candida krusei ATCC 6258.

Step-by-Step Procedure:

  • Inoculum Preparation: Induce sporulation on Potato Dextrose Agar (PDA) for 7 days. Wash spores with sterile saline containing 0.05% Tween 20. Adjust the suspension spectrophotometrically to an optical density of 0.09 to 0.17 (68-82% transmittance at 530 nm).

  • Dilution: Dilute the suspension 1:50 in RPMI 1640 broth.

  • Plate Setup: Prepare serial dilutions of the indole-2-carbohydrazide derivative in RPMI 1640 (identical to Protocol A). Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate at 35°C for 48–72 hours (dependent on the specific fungal species' growth rate).

  • Endpoint Determination: For fungicidal compounds, the MIC is the lowest concentration resulting in 100% visual growth inhibition. For fungistatic compounds, a 50% growth inhibition threshold relative to the control well is recorded.

Self-Validating System: Quality Control

A screening protocol is only as reliable as its internal controls. To ensure the integrity of the data generated from indole-2-carbohydrazide derivatives, every screening run must include:

  • Solvent Control: A well containing the highest concentration of DMSO used in the assay (typically 1%) plus the inoculum. This validates that the solvent itself is not responsible for the observed growth inhibition.

  • Reference Standard: Concurrent testing with standard clinical drugs (e.g., Ciprofloxacin for bacteria, Fluconazole or Amphotericin B for fungi) to validate the susceptibility of the test strains. For instance, Amphotericin B tested against P. variotii ATCC MYA-3630 must yield an MIC strictly within the established 1 to 4 µg/mL range 5. If the reference standard falls outside this range, the entire assay for the novel derivatives must be invalidated and repeated.

References

  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate.
  • Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. MDPI.
  • Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach. PubMed.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

Sources

Application

Executive Summary: The Synthetic Challenge of 5-Bromo-1H-indole-2-carbohydrazide

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the cross-coupling methodologies for 5-bromo-1H-indole-2-carbohydrazide and its precursors. Derivatives of 5-bromo-1H-indo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the cross-coupling methodologies for 5-bromo-1H-indole-2-carbohydrazide and its precursors.

Derivatives of 5-bromo-1H-indole-2-carbohydrazide are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent anti-angiogenic agents and VEGFR-2 tyrosine kinase inhibitors[1]. The bromine atom at the C-5 position serves as a critical synthetic handle for expanding chemical space via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2].

However, performing direct palladium-catalyzed cross-coupling on the unprotected carbohydrazide presents a severe mechanistic bottleneck. The free hydrazide moiety (-CONHNH₂) acts as a potent bidentate ligand, coordinating tightly to Palladium(II) intermediates. This coordination effectively poisons the catalyst, halting the catalytic cycle. Furthermore, the primary amine of the hydrazide is highly nucleophilic and can undergo competitive Buchwald-Hartwig amination with the aryl halide, leading to uncontrolled oligomerization.

To establish a self-validating and high-yielding synthetic system , cross-coupling must be performed on the ester precursor (ethyl 5-bromo-1H-indole-2-carboxylate) prior to hydrazinolysis[3]. This "Ester-First" strategy circumvents catalyst poisoning and ensures high fidelity in C-C bond formation[4].

Mechanistic Rationale: The "Ester-First" Imperative

The causality behind choosing the ester precursor over the free hydrazide is rooted in the fundamental principles of organometallic catalysis.

  • Prevention of Catalyst Deactivation : In a standard Suzuki coupling, Pd(0) undergoes oxidative addition into the C-Br bond. If a free hydrazide is present, the nitrogen lone pairs rapidly chelate the resulting Pd(II) species, preventing the subsequent transmetalation step with the boronic acid. By utilizing ethyl 5-bromo-1H-indole-2-carboxylate, the coordinating ability of the functional group is neutralized[5].

  • Chemoselectivity : The ester group is inert to standard cross-coupling conditions (mild base, 80–100 °C), ensuring that the reaction is strictly localized to the C-5 position[6].

  • Thermodynamic Driving Force in Hydrazinolysis : Once the cross-coupling is complete, the sterically unhindered ethyl ester can be quantitatively converted to the carbohydrazide using a massive molar excess of hydrazine hydrate, driving the nucleophilic acyl substitution equilibrium completely to the right[7].

Mechanism Sub1 5-Bromo-1H-indole- 2-carbohydrazide Pd1 Pd(0) Catalyst Sub1->Pd1 Direct Coupling Sub2 Ethyl 5-bromo-1H- indole-2-carboxylate Pd2 Pd(0) Catalyst Sub2->Pd2 Protected Coupling Fail Catalyst Poisoning & Competitive N-Arylation Pd1->Fail Success Efficient Oxidative Addition & Transmetalation Pd2->Success

Caption: Mechanistic rationale for utilizing ester precursors to prevent palladium catalyst poisoning.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the optimized reaction conditions for functionalizing the 5-bromoindole scaffold, highlighting the stark contrast in yields between direct coupling and the ester-first approach.

SubstrateCoupling TypeCatalyst SystemSolvents & ConditionsYieldMechanistic Outcome / Rationale
5-Bromo-1H-indole-2-carbohydrazide SuzukiPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 90°C< 15%Failure: Severe Pd poisoning by free hydrazide; complex mixture of oligomers.
Ethyl 5-bromo-1H-indole-2-carboxylate SuzukiPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1), 90°C85–95%Optimal: Biphasic system ensures base solubility; dppf ligand accelerates reductive elimination[4].
Ethyl 5-bromo-1H-indole-2-carboxylate SonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 70°C78–88%Optimal: CuI acts as an efficient co-catalyst for alkyne activation; Et₃N neutralizes HBr byproduct.

Strategic Synthetic Workflow

To generate complex 5-substituted-1H-indole-2-carbohydrazides (such as the highly potent VEGFR-2 inhibitor 5BDBIC[1]), the workflow must be executed in a strict, two-step sequence.

Workflow A Ethyl 5-bromo-1H- indole-2-carboxylate B Pd-Catalyzed Cross-Coupling A->B C 5-Substituted Ethyl 1H-indole-2-carboxylate B->C Suzuki/Sonogashira D Hydrazinolysis (NH2NH2·H2O) C->D E 5-Substituted 1H-indole- 2-carbohydrazide D->E >80% Yield

Caption: Strategic synthetic workflow for 5-substituted-1H-indole-2-carbohydrazide derivatives.

Experimental Protocols (Self-Validating Workflows)

These protocols are designed as self-validating systems. By incorporating specific stoichiometric ratios, solvent choices, and in-process controls (TLC endpoints), the chemist ensures causality dictates the success of the reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-1H-indole-2-carboxylate

Causality Focus: 1,4-Dioxane/Water (4:1) is selected as the solvent system because its biphasic nature ensures both the lipophilic indole ester and the hydrophilic inorganic base (K₂CO₃) remain fully solvated, maximizing the interfacial transmetalation rate[5].

Reagents & Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate: 1.0 equiv (e.g., 10.0 g, 37.3 mmol)

  • Aryl or Heteroaryl Boronic Acid / Boronate Ester: 1.1 - 1.2 equiv (e.g., 41.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

  • K₂CO₃: 2.5 equiv

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve ethyl 5-bromo-1H-indole-2-carboxylate and the boronic acid in the 1,4-dioxane/H₂O mixture.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for 15 minutes. Rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The reaction is self-validating when the starting material spot (higher Rf) completely disappears, replaced by an intensely UV-active product spot.

  • Workup: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the 5-substituted ethyl 1H-indole-2-carboxylate.

Protocol 2: Hydrazinolysis to Generate the Carbohydrazide

Causality Focus: Hydrazine hydrate is used in a massive molar excess (10–15 equivalents) to drive the equilibrium forward and to prevent the formation of symmetrical N,N'-diacylhydrazines (dimerization side-products)[7].

Reagents & Materials:

  • 5-Substituted ethyl 1H-indole-2-carboxylate: 1.0 equiv

  • Hydrazine Hydrate (80% or 98% aqueous solution): 10.0 - 15.0 equiv

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Dissolution: Suspend the 5-substituted ethyl 1H-indole-2-carboxylate in absolute ethanol (approx. 5 mL per gram of substrate).

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 12–16 hours.

  • Precipitation: Cool the mixture gradually to 0 °C in an ice bath. The target 5-substituted-1H-indole-2-carbohydrazide will spontaneously precipitate out of the ethanolic solution due to its extensive intermolecular hydrogen bonding network.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol followed by diethyl ether to remove unreacted hydrazine and trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours to yield the pure carbohydrazide, ready for downstream condensation into bioactive hydrazones[1].

References

  • Source: d-nb.
  • Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives Source: Benchchem URL
  • US11492365B2 - Heterocyclic GLP-1 agonists (Suzuki Coupling Protocols on Ethyl 5-bromo-1H-indole-2-carboxylate)

Sources

Method

Application Note: Advanced In Vitro Cytotoxicity and Mechanistic Profiling of Indole-2-Carbohydrazides

Introduction & Mechanistic Rationale Indole-2-carbohydrazides represent a highly versatile class of pharmacophores exhibiting potent anti-proliferative, anti-angiogenic, and cytotoxic properties[1]. Recent structure-acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Indole-2-carbohydrazides represent a highly versatile class of pharmacophores exhibiting potent anti-proliferative, anti-angiogenic, and cytotoxic properties[1]. Recent structure-activity relationship (SAR) studies reveal that these compounds operate via highly divergent mechanisms depending on their functional group substitutions. While many derivatives act as classical apoptosis inducers by inhibiting receptor tyrosine kinases (e.g., VEGFR-2, EGFR) or destabilizing tubulin polymerization[2][3][4], specific analogs (such as compound 12A) have been identified as potent inducers of methuosis[5][6].

Methuosis is a non-apoptotic cell death pathway characterized by the massive accumulation of macropinosomes (cytoplasmic vacuoles) driven by the hyperactivation of MAPK/JNK signaling pathways[5]. Because these compounds can trigger both caspase-dependent apoptosis and non-apoptotic methuosis, a monolithic screening approach—such as relying solely on caspase cleavage assays—is fundamentally flawed. Standard apoptosis assays will return false-negative mechanism results for methuosis-inducing compounds.

This application note details a comprehensive, self-validating in vitro workflow designed to accurately capture the full cytotoxic profile of indole-2-carbohydrazide libraries, ensuring no active compounds are overlooked.

Workflow Cmpd Compound Library Viability Primary Screen (MTT Assay) Cmpd->Viability Selectivity Selectivity Screen (Normal vs Cancer) Viability->Selectivity MoA Mechanism Profiling (Flow Cytometry & Imaging) Selectivity->MoA

Fig 1. Sequential in vitro workflow for indole-2-carbohydrazide evaluation.

Experimental Design & Self-Validating Controls

To ensure experimental trustworthiness and establish a self-validating system, every assay described below must include the following internal controls:

  • Vehicle Control: 0.1% DMSO (matches the maximum solvent concentration in treated wells to rule out solvent toxicity).

  • Positive Apoptosis Control: Staurosporine (1 µM), a broad-spectrum kinase inhibitor known to rapidly induce classical apoptosis[7].

  • Positive Methuosis Control: MOMIPP (10 µM), a validated synthetic inducer of macropinocytosis and methuosis[5].

  • Selectivity Profiling: Parallel screening must be conducted in target cancer lines (e.g., MCF-7, HCT116, MDA-MB-231) and non-tumorigenic fibroblasts (e.g., WI-38, MRC-5) to establish the therapeutic index and confirm tumor selectivity[1][4][7].

MoA_Indole Indole Indole-2-carbohydrazides Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Kinase VEGFR2 / EGFR Kinases Indole->Kinase Inhibits MAPK MAPK / JNK Pathway Indole->MAPK Activates G2M G2/M Cell Cycle Arrest Tubulin->G2M PI3K PI3K/AKT/mTOR Downregulation Kinase->PI3K Vacuole Macropinosome Accumulation MAPK->Vacuole Apoptosis Apoptosis (Caspase-dependent) G2M->Apoptosis PI3K->Apoptosis Methuosis Methuosis (Non-apoptotic) Vacuole->Methuosis

Fig 2. Divergent apoptotic and methuotic mechanisms of indole-2-carbohydrazides.

Detailed Methodologies

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because indole-2-carbohydrazides disrupt mitochondrial membrane potential during early apoptosis and cause total metabolic collapse during late methuosis, MTT serves as a highly sensitive, universal primary screen[4][7].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells (e.g., MCF-7, WI-38) and seed at a density of 5×103 cells/well in 96-well plates (100 µL/well). Note: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour drug exposure.

  • Incubation: Incubate plates overnight at 37°C in a humidified 5% CO2​ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of indole-2-carbohydrazide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in complete media. Add 100 µL of the compound solutions to the wells. Include 0.1% DMSO as a vehicle control.

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V/PI)

Causality & Rationale: To differentiate cytostatic cell cycle arrest (e.g., G2/M arrest via tubulin inhibition[2]) from true cytotoxicity, we utilize Annexin V/PI staining. Annexin V binds to phosphatidylserine (PS) flipped to the outer plasma membrane leaflet (a hallmark of early apoptosis), while Propidium Iodide (PI) only intercalates DNA when membrane integrity is lost (late apoptosis/necrosis)[1][3].

Step-by-Step Procedure:

  • Treatment: Seed 2×105 cells/well in 6-well plates. Treat with the test compound at 1×IC50​ and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+ / PI− (early apoptosis) and Annexin V+ / PI+ (late apoptosis).

Protocol 3: Morphological Validation of Methuosis

Causality & Rationale: Compounds like 12A induce the accumulation of phase-lucent macropinosomes that do not fuse with lysosomes, eventually causing cell lysis[5][6]. Because Annexin V and caspase assays will yield negative results during early methuosis, morphological profiling via phase-contrast microscopy is mandatory to prevent false negatives.

Step-by-Step Procedure:

  • Seeding: Seed cells in 35 mm glass-bottom dishes at 1×105 cells/dish.

  • Treatment: Treat cells with the target compound (e.g., 1-10 µM) and MOMIPP (positive control) for 24, 48, and 72 hours[5].

  • Live-Cell Imaging: At each time point, observe the cells under an inverted phase-contrast microscope (40X or 60X objective).

  • Phenotypic Identification: Look for the appearance of numerous, large, phase-lucent cytoplasmic vacuoles. Unlike autophagosomes, methuotic vacuoles will coalesce over time, displacing the nucleus and filling the entire cytoplasmic space prior to membrane rupture[5].

Data Presentation & Expected Outcomes

A robust screening program will yield a matrix of quantitative data, allowing researchers to categorize compounds by their primary mechanism of action and therapeutic window. Below is a representative data summary table based on validated indole-2-carbohydrazide literature.

Compound IDTarget Cancer LineNormal Cell LineCancer IC50​ (µM)Selectivity IndexPrimary Mechanism of Action
Compound 12A MDA-MB-231WI-381.20> 50xMethuosis (MAPK/JNK activation)[5][6]
Compound 24f HCT116MRC-58.10> 10xApoptosis (VEGFR-2 Inhibition)[1]
Compound 6i MCF-7WI-386.10~ 15xApoptosis (EGFR Inhibition / G2/M Arrest)[3][4]
Compound SANG MDA-MB-231MCF-10A2.70~ 12xApoptosis (Tubulin Inhibition)[2]

Table 1: Representative cytotoxicity and mechanistic profiles of selected indole-2-carbohydrazide derivatives.

References

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC. nih.gov. URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. researchgate.net. URL:[Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. - R Discovery. researcher.life. URL:[Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC. nih.gov. URL:[Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - Taylor & Francis. tandfonline.com. URL:[Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. mdpi.com. URL:[Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. acs.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 5-bromo-1H-indole-2-carbohydrazide synthesis

Topic: Yield Optimization for 5-Bromo-1H-indole-2-carbohydrazide Synthesis Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for 5-Bromo-1H-indole-2-carbohydrazide Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 5-bromo-1H-indole-2-carbohydrazide. This specific intermediate is a highly valuable precursor in medicinal chemistry, primarily utilized in the development of potent VEGFR-2 and EGFR kinase inhibitors for oncology applications[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to help you push your reaction yields from the standard ~75% to >95%.

Mechanistic Workflow & Yield Optimization

SynthesisOptimization Acid 5-Bromo-1H-indole- 2-carboxylic acid Ester Ethyl 5-bromo-1H-indole- 2-carboxylate Acid->Ester EtOH, cat. H2SO4 Reflux, 8h Hydrazide 5-Bromo-1H-indole- 2-carbohydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Heat Excess Excess Hydrazine (>10 eq) Excess->Hydrazide Prevents Diacylhydrazine MWI Microwave (MWI) 3-5 mins at 280W MWI->Hydrazide Yield >95% Catalyst NH4I or Zn(OTf)2 Catalyst Catalyst->Hydrazide Accelerates Cleavage

Workflow for 5-bromo-1H-indole-2-carbohydrazide synthesis highlighting yield interventions.

Troubleshooting Guides & FAQs

Q: Why is my hydrazinolysis yield plateauing below 60%, and how can I push it >90%? A: Low yields during the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to the carbohydrazide are typically caused by an unfavorable equilibrium or competing ester hydrolysis. Hydrazinolysis is a reversible nucleophilic acyl substitution. To drive the reaction forward, you must use a significant molar excess of hydrazine hydrate (typically 10 to 30 equivalents)[2]. Furthermore, if your ethanol solvent contains too much water, hydroxide ions (formed by hydrazine acting as a base in water) will hydrolyze the ester back to 5-bromo-1H-indole-2-carboxylic acid[1]. This acid forms a stable, unreactive salt with hydrazine, permanently trapping your starting material. Solution: Always use absolute ethanol and an excess of 80-99% hydrazine hydrate.

Q: I am observing a major non-polar byproduct on my TLC. What is it, and how do I avoid it? A: This is likely N,N'-bis(5-bromo-1H-indole-2-carbonyl)hydrazine (a diacylhydrazine). Causality: If the local concentration of the unreacted ethyl ester is high relative to the hydrazine in solution, the newly formed mono-hydrazide (which retains nucleophilicity) will attack another molecule of the ester. Solution: Implement a "reverse addition" protocol. Instead of adding hydrazine to the ester, dissolve the ester in absolute ethanol and add it dropwise to a refluxing solution of excess hydrazine hydrate. This ensures hydrazine is always in massive local excess, kinetically favoring the mono-acyl product.

Q: The conventional reflux takes 6 to 9 hours. Can I accelerate this without degrading the indole core? A: Yes. Microwave-Assisted Irradiation (MWI) is highly effective for this specific scaffold. Because polar molecules like ethanol and hydrazine strongly absorb microwave energy, MWI provides rapid, uniform volumetric heating. Studies have shown that microwave irradiation reduces the reaction time of indole-2-carboxylate hydrazinolysis from 6 hours to just 3-4 minutes, while simultaneously boosting the yield from ~75-85% to 96-98%[3].

Q: Are there any chemical additives that can catalyze the hydrazinolysis? A: Yes. If you are restricted to conventional heating, the addition of ammonium iodide ( NH4​I ) (1.0 equivalent) acts as a powerful reaction-accelerating additive. The ammonium ion acts as a mild Brønsted acid to activate the ester carbonyl, while the iodide ion stabilizes the transition state, significantly improving the reaction rate and yield of acyl hydrazides[2].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic intervention.

Synthesis MethodReagents / CatalystTemp / PowerTimeExpected YieldPrimary Advantage
Conventional Reflux 10 eq NH2​NH2​⋅H2​O 78°C (Reflux)6 - 9 hours75 - 85%Uses standard lab equipment[1].
Microwave-Assisted (MWI) 10 eq NH2​NH2​⋅H2​O 280W3 - 5 mins96 - 98%Maximum yield, rapid throughput[3].
Catalyzed Reflux 10 eq NH2​NH2​⋅H2​O , 1 eq NH4​I 78°C (Reflux)2 - 4 hours85 - 92%Faster than conventional heating[2].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Hydrazinolysis (Recommended for High Yield)

This protocol utilizes microwave irradiation to kinetically drive the reaction, minimizing side-product formation and maximizing yield[3].

  • Preparation: In a microwave-safe reaction vessel, dissolve 1.0 mmol of ethyl 5-bromo-1H-indole-2-carboxylate in 2.0 mL of absolute ethanol.

  • Reagent Addition: Add 10.0 mmol (approx. 0.5 mL) of 99% hydrazine hydrate. Causality: The 10-fold excess prevents diacylhydrazine formation and drives the equilibrium toward the product[3].

  • Irradiation: Subject the mixture to microwave irradiation (MWI) at 280W for 3 to 4 minutes.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting ester on a silica TLC plate (Eluent: Hexane/EtOAc 6:4). The ester ( Rf​≈0.8 ) should be completely absent, replaced by a highly polar hydrazide spot ( Rf​≈0.23 )[4].

  • Workup: Cool the vessel to room temperature, then slowly add 5.0 mL of ice-cold distilled water. Causality: The target carbohydrazide is insoluble in cold aqueous mixtures, while excess hydrazine and ethanol remain completely soluble.

  • Validation Check 2 (Precipitation): A dense, pale-yellow to white precipitate must form immediately upon the addition of the ice water[4].

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from a DMF/ethanol mixture to afford pure 5-bromo-1H-indole-2-carbohydrazide[3].

Protocol B: Ammonium Iodide-Catalyzed Conventional Reflux

For laboratories without dedicated microwave synthesizers, this protocol utilizes a Brønsted acid/nucleophilic catalyst system to accelerate the reaction[2].

  • Preparation: Dissolve 10.0 mmol of ethyl 5-bromo-1H-indole-2-carboxylate in 20.0 mL of absolute ethanol in a round-bottom flask.

  • Catalyst & Reagent Addition: Add 10.0 mmol of Ammonium Iodide ( NH4​I ) followed by 100.0 mmol of 99% hydrazine hydrate.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 3 hours.

  • Validation Check 1 (Reaction Dynamics): The mixture should transition to a clear solution as the reaction proceeds. Monitor via TLC every hour to confirm the disappearance of the ester.

  • Workup: Once TLC confirms ester consumption, concentrate the ethanol in vacuo to half its volume, cool to 4°C, and precipitate the product using cold water. Filter, wash with cold water, and dry under a vacuum.

References

  • Harishkumar S et al. "Synthesis and biological evaluation of 3-methyl-2-pyrazolin-5-one derivatives containing thiazole and indole moieties". Der Pharma Chemica. [Link]

  • Shimizu et al. "Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides". National Institutes of Health (PMC). [Link]

  • Hassan et al. "Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives". d-nb.info. [Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrazinolysis of Ethyl 5-bromo-1H-indole-2-carboxylate

Welcome to the Application Scientist Support Hub. This technical guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to 5-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This technical guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to 5-bromo-1H-indole-2-carbohydrazide. This intermediate is a critical building block for synthesizing hydrazone derivatives targeting VEGFR-2 and EGFR kinases in oncology drug development[1].

Validated Standard Operating Procedure (SOP)

Step-by-Step Methodology: Hydrazinolysis of Ethyl 5-bromo-1H-indole-2-carboxylate

  • Preparation : In an oven-dried 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of ethyl 5-bromo-1H-indole-2-carboxylate in 25 mL of anhydrous absolute ethanol.

    • Causality: Absolute ethanol is strictly required. The presence of water shifts the reaction pathway toward ester hydrolysis, generating the undesired carboxylic acid[2].

  • Reagent Addition : Add 5.0 to 10.0 equivalents of hydrazine hydrate (N₂H₄·H₂O, 98%) dropwise at room temperature.

    • Causality: A large stoichiometric excess of hydrazine is necessary to drive the equilibrium forward via mass action and to compensate for the portion of hydrazine consumed in reversibly deprotonating the indole N-H[1].

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 6 to 9 hours[2].

  • Monitoring : Monitor the disappearance of the starting ester via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1 v/v) mobile phase[3].

  • Isolation : Once the starting material is consumed, remove the heat source. Allow the mixture to cool to room temperature, then place the flask in an ice bath (0–5°C) for 1–2 hours to induce crystallization.

    • Causality: The carbohydrazide product is significantly less soluble in cold ethanol than the starting ester and excess hydrazine, allowing for selective precipitation.

  • Purification : Collect the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove residual hydrazine hydrate. Dry the solid under high vacuum to afford pure 5-bromo-1H-indole-2-carbohydrazide[2].

Process Workflows & Mechanistic Pathways

Workflow A Ethyl 5-bromo-1H-indole- 2-carboxylate BB BB A->BB B Reflux (80°C, 6-9h) in Abs. EtOH + N2H4·H2O C TLC Monitoring (Conversion Check) D Cool to 0-5°C (Induce Precipitation) C->D Complete E Incomplete Conversion (<95%) C->E Incomplete G Vacuum Filtration & Cold EtOH Wash D->G F Add Excess N2H4·H2O (Up to 10 eq) E->F F->B Resume Reflux H Pure 5-bromo-1H-indole- 2-carbohydrazide G->H BB->C

Workflow for hydrazinolysis and troubleshooting incomplete conversion.

Mechanism Substrate Ethyl 5-bromo-1H-indole- 2-carboxylate Substitution Desired Pathway: Nucleophilic Acyl Substitution Substrate->Substitution Deprotonation Parasitic Pathway: Indole N-H Deprotonation Substrate->Deprotonation Hydrazine Hydrazine Hydrate (Nucleophile & Base) Hydrazine->Substitution Acts as Nucleophile Hydrazine->Deprotonation Acts as Base Product 5-bromo-1H-indole- 2-carbohydrazide Substitution->Product Anion Indolyl Anion Formation (Delocalized Negative Charge) Deprotonation->Anion Deactivation Carbonyl Deactivation (Reaction Stalls) Anion->Deactivation Deactivation->Substitution Inhibits

Mechanistic divergence: Nucleophilic attack vs. N-H deprotonation by hydrazine.

Optimization & Troubleshooting FAQs

Q1: My reaction stalls at 60-70% conversion even after 12 hours of reflux. How do I push it to completion? A: Incomplete conversion is the most frequent bottleneck in indole-2-carboxylate hydrazinolysis. The indole N-H is relatively acidic. Because hydrazine is a strong base, it partially deprotonates the indole nitrogen to form an indolyl anion. This negative charge delocalizes into the C2 ester carbonyl, significantly reducing its electrophilicity and stalling the nucleophilic attack by hydrazine.

  • Self-Validating Solution : Spike the stalled reaction with an additional 3.0 equivalents of hydrazine hydrate and continue refluxing for 2 hours. If TLC shows renewed progression, the stalling was due to insufficient nucleophile concentration relative to the deprotonation equilibrium. Always use 5-10 equivalents of hydrazine from the start[1].

Q2: I am observing a significant byproduct on TLC that stays at the baseline. What is it, and how do I prevent it? A: A baseline spot in moderately polar TLC systems (e.g., EtOAc:Hexane) is typically the hydrolyzed byproduct: 5-bromo-1H-indole-2-carboxylic acid. This side reaction occurs if there is excessive water in the reaction mixture combined with the basicity of hydrazine[4].

  • Self-Validating Solution : To confirm the identity of the baseline impurity, run a TLC co-spot with an authentic sample of 5-bromo-1H-indole-2-carboxylic acid. If the Rf values match, your system is contaminated with water. Discard old, degraded hydrazine hydrate (which absorbs atmospheric moisture) and switch to a fresh bottle of strictly anhydrous absolute ethanol[2].

Q3: The product does not precipitate upon cooling. How can I isolate the carbohydrazide without column chromatography? A: The 5-bromo substituent increases the lipophilicity of the molecule, which can occasionally alter its solubility profile in alcohols, preventing spontaneous crystallization upon cooling.

  • Solution : If precipitation fails at 0°C, concentrate the reaction mixture under reduced pressure to remove approximately 70% of the ethanol volume. Slowly add ice-cold distilled water dropwise to the concentrated residue under vigorous stirring until the solution becomes turbid. The carbohydrazide will crystallize out of the mixed solvent system.

Q4: How does the 5-bromo group affect the reaction kinetics compared to an unsubstituted indole-2-carboxylate? A: The bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). While this slightly increases the electrophilicity of the C2 ester carbonyl (favoring nucleophilic attack), it simultaneously increases the acidity of the indole N-H (favoring deprotonation by hydrazine). The net result is a delicate kinetic balance. Maintaining a high concentration of hydrazine is critical to kinetically favor the desired nucleophilic acyl substitution over the parasitic deprotonation pathway[1].

Quantitative Optimization Data

Table 1: Optimization Parameters for Hydrazinolysis of Ethyl 5-bromo-1H-indole-2-carboxylate

Solvent SystemHydrazine (Eq)Temp (°C)Time (h)Conversion (%)Primary Observation / Issue
Methanol (95%)3.06512< 50%High levels of hydrolysis byproduct (carboxylic acid).
Ethanol (Absolute)3.0801275%Reaction stalls due to N-H deprotonation equilibrium.
Ethanol (Absolute) 10.0 80 8 > 95% Optimal conditions; clean precipitation upon cooling.
Propan-1-ol10.097585%Thermal degradation; product darkens significantly.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-bromo-1H-indole-2-carbohydrazide

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated indole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated indole derivatives. 5-bromo-1H-indole-2-carbohydrazide is a highly valuable pharmacophore, frequently utilized in the synthesis of anti-angiogenic agents, VEGFR inhibitors, and anti-proliferative compounds[1][2].

However, its physical chemistry presents a significant barrier to in vitro and in vivo testing. This guide is designed to dissect the causality behind its poor aqueous solubility and provide field-proven, self-validating protocols to overcome these formulation hurdles.

Core Troubleshooting & Causality FAQs

Q1: Why does 5-bromo-1H-indole-2-carbohydrazide immediately precipitate in my aqueous assay buffer?

The Causality: The insolubility is driven by the molecule's thermodynamic preference for self-association over hydration. The planar bromoindole core is highly lipophilic. The bromine atom at the 5-position significantly increases the molecule's overall LogP and enhances crystal lattice energy via intermolecular halogen bonding. While the carbohydrazide tail (-CONHNH₂) provides hydrogen-bonding capability, it is insufficient to overcome the hydrophobic bulk of the aromatic system in neutral water. When introduced to an aqueous environment, the molecules undergo rapid hydrophobic collapse and π−π stacking, leading to precipitation.

Q2: I dissolve the compound in 100% DMSO to make a 10 mM stock, but it crashes out when I spike it into cell culture media. How do I fix this?

The Causality: You are experiencing a "solvent shift" (or anti-solvent precipitation). When a high-concentration DMSO stock is injected directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The drug molecules are suddenly stripped of their solvation shell, leaving them locally supersaturated. They aggregate faster than they can disperse. The Solution: You must lower the thermodynamic barrier by using a Step-Down Co-solvent Protocol (see Methodologies below) or by introducing an intermediate surfactant (e.g., Tween-80) to form protective micelles before the aqueous phase is introduced.

Q3: My cell line is highly sensitive to DMSO. What is the best solvent-free alternative for aqueous media?

The Causality: In cell-based assays, DMSO concentrations above 0.1% to 0.5% (v/v) can cause mitochondrial perturbation, alter cell membrane permeability, and artificially inhibit cell proliferation, confounding your cytotoxicity data[3][4][5]. The Solution: The gold standard for achieving a truly aqueous, solvent-free formulation of hydrophobic indoles is Inclusion Complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins possess a hydrophobic interior cavity that perfectly accommodates the size of a bromoindole ring, while their hydroxyl-rich exterior maintains excellent water solubility[6][]. HP- β -CD is preferred over standard β -CD because the hydroxypropyl substitutions disrupt the cyclodextrin's own crystal lattice, boosting its aqueous solubility to >50% w/v and eliminating nephrotoxicity[8][9].

Q4: Can I adjust the pH of my buffer to dissolve it?

The Causality: No, this is highly discouraged. The carbohydrazide group is a very weak base (pKa typically < 3). To protonate it sufficiently for aqueous solubility, you would need a pH of 1-2, which is non-physiological and will rapidly hydrolyze the hydrazide bond. Conversely, deprotonating the indole nitrogen requires a pH > 15. Therefore, pH adjustment is not a viable strategy for this compound.

Decision Workflows & Mechanisms

To determine the best approach for your specific experiment, follow the decision matrix below.

G A 5-bromo-1H-indole-2-carbohydrazide (Hydrophobic Solid) B Assess Assay Sensitivity A->B C Tolerates >0.5% DMSO? (e.g., Biochemical) B->C D Tolerates <0.1% DMSO? (e.g., Cell Culture) B->D E Step-Down Dilution Protocol C->E Yes F HP-β-CD Complexation Protocol D->F Yes G Solubilized Aqueous Working Reagent E->G F->G

Caption: Workflow for selecting the optimal aqueous solubilization strategy based on assay tolerance.

Mechanism Drug Guest Molecule 5-bromoindole core (Highly Lipophilic) Complex Inclusion Complex Aqueous Soluble (Hydrophilic Exterior) Drug->Complex Non-covalent encapsulation CD Host Molecule HP-β-CD Cavity (Hydrophobic Interior) CD->Complex Thermodynamic driving force

Caption: Mechanism of HP- β -CD inclusion complexation for hydrophobic drug cores.

Quantitative Formulation Data

Understanding the limits of your excipients is critical to maintaining experimental integrity. Use the tables below to benchmark your formulation parameters.

Table 1: Maximum Tolerable DMSO Concentrations by Assay Modality

Exceeding these limits will result in artefactual data due to solvent toxicity[4][10][11].

Assay ModalityMax Recommended DMSO (v/v)Primary Risk of Exceedance
Cell-Free Biochemical (Enzymatic) 2.0% - 5.0%Protein denaturation, enzyme inhibition
Immortalized Cancer Cell Lines 0.1% - 0.5%Altered proliferation, mitochondrial stress
Primary Cells / Stem Cells < 0.1%Acute cytotoxicity, spontaneous differentiation
In vivo (Murine IV/IP) < 5.0% (in formulated vehicle)Local tissue necrosis, hemolysis
Table 2: Excipient Selection Matrix for Indole-Carbohydrazides
Excipient StrategyMechanism of ActionProsCons
DMSO + Tween-80 Co-solvency + Micellar trappingRapid preparation, high capacityRetains some solvent toxicity
HP- β -Cyclodextrin Host-Guest Inclusion Complex100% aqueous, non-toxic, highly stableRequires heating/stirring time
PEG-400 Dielectric constant modificationGood for in vivo dosingHigh viscosity, osmotic stress in vitro

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must contain built-in validation steps. A formulation is only successful if the drug remains molecularly dispersed (not colloidally suspended).

Protocol A: HP- β -CD Inclusion Complexation (Zero-DMSO Method)

Best for: Sensitive cell culture assays and in vivo dosing.

  • Preparation of Host Solution: Dissolve HP- β -CD powder in your target aqueous buffer (e.g., PBS or unsupplemented DMEM) to a final concentration of 10% to 20% (w/v). Stir until completely clear.

  • Compound Addition: Add 5-bromo-1H-indole-2-carbohydrazide powder directly to the HP- β -CD solution to achieve your target concentration (e.g., 1 mM).

  • Thermodynamic Driving: The complexation is endothermic and requires energy. Sonicate the suspension in a water bath at 40°C for 30–60 minutes, followed by continuous magnetic stirring at room temperature for 12–24 hours.

  • Self-Validation Step 1 (Centrifugation): Centrifuge the mixture at 10,000 x g for 10 minutes. If a visible pellet forms, the compound has exceeded the complexation capacity of the cyclodextrin.

  • Self-Validation Step 2 (Quantification): Carefully aspirate the supernatant. Measure the absorbance of the supernatant via UV-Vis spectrophotometry (indoles typically absorb strongly around 280-290 nm) against a standard curve to confirm the exact solubilized concentration.

  • Sterilization: Filter the validated supernatant through a 0.22 µm PES syringe filter. Note: Do not filter before centrifugation, as uncomplexed solid drug will clog the filter.

Protocol B: Step-Down Co-Solvent Method (DMSO/Surfactant)

Best for: High-throughput screening or biochemical assays tolerating up to 0.5% DMSO.

  • Primary Stock: Dissolve 5-bromo-1H-indole-2-carbohydrazide in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until optically clear.

  • Surfactant Coating: In a separate tube, create an intermediate "cushion" solution of 10% Tween-80 in PBS.

  • Step-Down Mixing: Pipette the required volume of the DMSO stock directly into the Tween-80 cushion, pipetting up and down vigorously to form drug-loaded micelles.

  • Aqueous Dilution: Slowly add this intermediate mixture dropwise to your final pre-warmed (37°C) assay buffer while vortexing continuously.

  • Self-Validation Step (Turbidity Check): Measure the optical density (OD) of the final solution at 600 nm. A baseline OD 600​ identical to your blank buffer confirms a true solution. An elevated OD 600​ indicates sub-visible colloidal precipitation (solvent shift failure), meaning the dilution was performed too rapidly or the final DMSO/Tween concentration is too low to support the drug load.

Sources

Optimization

purification and recrystallization solvents for 5-bromo-1H-indole-2-carbohydrazide

Welcome to the technical support guide for the purification and recrystallization of 5-bromo-1H-indole-2-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals, providin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification and recrystallization of 5-bromo-1H-indole-2-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges encountered during the purification of this versatile heterocyclic building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Persistent Yellow or Off-White Color in the Final Product

Question: I've recrystallized my 5-bromo-1H-indole-2-carbohydrazide, but the resulting solid is still yellowish, not the pure white powder I expected. What's causing this, and how can I fix it?

Answer:

This is a common issue when working with indole derivatives, which can be susceptible to oxidation. The color likely stems from highly persistent, colored impurities or degradation products.

Causality & Solutions:

  • Oxidation: The electron-rich indole ring is prone to air and light-induced oxidation, forming colored byproducts.[1]

    • Solution: Perform the recrystallization under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can also be beneficial.[1] Additionally, protect your solution and the final product from direct light.

  • Highly Soluble Impurities: The colored impurities may have a solubility profile very similar to your target compound in the chosen solvent.

    • Solution 1: Activated Carbon Treatment. Before allowing the hot, dissolved solution to cool, add a small amount (typically 1-2% by weight of your crude product) of activated carbon. Heat the mixture with stirring for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration to remove the activated carbon before setting the solution aside to crystallize.[1]

    • Solution 2: Mixed Solvent System. A single solvent may not be optimal. Experiment with a binary solvent system. A good approach for compounds like this is to dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" hot solvent (like water or hexane) until the solution becomes slightly turbid. A few drops of the "good" solvent should be added to redissolve the precipitate, and then the solution should be allowed to cool slowly.[1]

Issue 2: Low Recovery or Yield After Recrystallization

Question: My recrystallization was successful in terms of purity, but my final yield is very low. What are the likely causes, and how can I improve my recovery rate?

Answer:

Low yield is often a trade-off for high purity, but several factors can be optimized to maximize recovery without compromising the quality of the final product.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor even after cooling, as the solution may not reach saturation.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.[2]

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Solution 1: Sufficient Cooling. Ensure the flask is cooled to room temperature slowly and then placed in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]

    • Solution 2: Recover from Mother Liquor. After filtering your first crop of crystals, you can often recover more product from the filtrate (mother liquor). Concentrate the mother liquor by evaporating a portion of the solvent and cool the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first and should be analyzed separately (e.g., by TLC).[1]

Issue 3: "Oiling Out" During Cooling

Question: When I started to cool my hot solution, the product separated as an oil instead of forming crystals. What went wrong?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Causality & Solutions:

  • High Solute Concentration: The solution may be supersaturated, causing the product to crash out of solution too quickly.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, and then allow the solution to cool much more slowly. A slower cooling rate is critical for allowing orderly crystal lattice formation.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high, or the compound has a high affinity for the solvent even at lower temperatures.

    • Solution: Consider a different solvent or a mixed solvent system with a lower overall boiling point or one in which the product is less soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for 5-bromo-1H-indole-2-carbohydrazide?

The most common and effective method for purifying solid organic compounds like 5-bromo-1H-indole-2-carbohydrazide is recrystallization.[3] This technique is excellent for removing small amounts of impurities. If the crude product is significantly impure or contains byproducts with very similar solubility characteristics, silica gel column chromatography may be necessary for a more rigorous separation.[3]

Q2: Which solvents are recommended for the recrystallization of 5-bromo-1H-indole-2-carbohydrazide?

Ethanol, particularly absolute ethanol, is frequently cited as a suitable and effective solvent for the recrystallization of this compound and its derivatives.[2][3] Methanol has also been successfully used for recrystallizing closely related indole hydrazone structures.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q3: What are the common impurities found in crude 5-bromo-1H-indole-2-carbohydrazide?

Common impurities typically include unreacted starting materials from the synthesis. For instance, if the carbohydrazide is prepared from the corresponding ethyl or methyl ester via reaction with hydrazine hydrate, some unreacted ester may remain.[3][5] Additionally, byproducts from side reactions or colored degradation products resulting from the oxidation of the indole ring can also be present.[1]

Q4: How can I effectively monitor the purity of my compound throughout the purification process?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity during purification.[3][6][7] By spotting the crude material, the recrystallized solid, and the mother liquor on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation of your desired product from impurities. A pure sample should ideally show a single spot on the TLC plate.

Data & Protocols

Table 1: Recommended Recrystallization Solvents
SolventBoiling Point (°C)Key Characteristics
Ethanol 78.4Frequently used and effective for this class of compounds.[3] Good balance of solubility characteristics.
Methanol 64.7Lower boiling point, can be effective for similar structures.[4] May result in higher solubility at room temperature compared to ethanol.
Detailed Protocol: Recrystallization from Ethanol

This protocol outlines a standard procedure for the purification of 5-bromo-1H-indole-2-carbohydrazide using ethanol.

Materials:

  • Crude 5-bromo-1H-indole-2-carbohydrazide

  • Absolute Ethanol

  • Erlenmeyer flask(s)

  • Heating mantle or hot plate with stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Hot gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and a stir bar. Gently heat the mixture while stirring to dissolve the compound.[2]

  • Achieve Saturation: Continue adding ethanol in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess of solvent.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to induce maximum precipitation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The product is ready for analysis and downstream applications once a constant weight is achieved.

Visual Workflow

The following diagram illustrates the decision-making process for the purification of 5-bromo-1H-indole-2-carbohydrazide.

Purification_Workflow cluster_troubleshooting Troubleshooting Loop start Crude Product recrystallize Recrystallize from Ethanol start->recrystallize check_purity Assess Purity & Color (TLC, Visual) recrystallize->check_purity pure_product Pure Product (White Solid) check_purity->pure_product Pure & White is_colored Is it colored? check_purity->is_colored Impure or Colored carbon_treatment Activated Carbon Treatment & Hot Filtration is_colored->carbon_treatment Yes is_low_yield Is yield low? is_colored->is_low_yield No carbon_treatment->recrystallize is_low_yield->pure_product No (Acceptable Yield) concentrate_mother_liquor Concentrate Mother Liquor & Recrystallize (2nd Crop) is_low_yield->concentrate_mother_liquor Yes concentrate_mother_liquor->check_purity

Caption: Purification and troubleshooting workflow for 5-bromo-1H-indole-2-carbohydrazide.

References

  • BenchChem. (n.d.). Strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • BenchChem. (n.d.). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
  • Li, Y. (2011). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3272. Retrieved from [Link]

  • Sopian, A., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1875. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 5-Bromo-1H-indole-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-bromo-1H-indole-2-carbohydrazide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-bromo-1H-indole-2-carbohydrazide . This compound is a critical building block in drug development, but its structural features make it highly susceptible to oxidative degradation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound during storage and handling.

Section 1: Understanding Degradation Mechanisms (FAQs)

Q1: Why does 5-bromo-1H-indole-2-carbohydrazide degrade so rapidly when left on the benchtop? A1: The instability of this compound stems from a dual structural vulnerability. First, the carbohydrazide moiety (-CO-NH-NH₂) is highly prone to oxidation, typically converting into diazenes (azo compounds) via a polar hydride transfer mechanism[1]. Second, despite the electron-withdrawing bromine atom at the 5-position, the indole ring remains electron-rich and susceptible to photo-oxidation and radical-mediated degradation[2]. When exposed to ambient air and light, these two pathways act synergistically to degrade the API.

Q2: My batch changed from an off-white powder to a distinct yellow/brown color. What happened? A2: A shift to a yellow or brown hue is the macroscopic symptom of microscopic oxidation. When the hydrazide group oxidizes into a diazene intermediate, the molecule's conjugated π -system extends[3]. This extended conjugation absorbs lower-energy visible light (blue/violet), causing the powder to reflect yellow/brown wavelengths. This color change is a definitive indicator that the batch has been compromised.

Q3: Does the type of spatula I use to weigh the compound actually matter? A3: Absolutely. You must avoid standard stainless-steel spatulas. Trace transition metals (such as Iron or Copper) act as potent catalysts for hydrazide oxidation, significantly lowering the activation energy required for the polar hydride transfer[1]. Always use an anti-static ceramic or PTFE-coated spatula when handling this compound.

Mechanism Compound 5-Bromo-1H-indole- 2-carbohydrazide HydrazideOx Hydrazide Oxidation (Polar Hydride Transfer) Compound->HydrazideOx IndoleOx Indole Ring Photo-oxidation Compound->IndoleOx O2 Atmospheric O2 O2->HydrazideOx Primary Oxidant Light UV / Light Light->IndoleOx Initiates Metals Trace Metals Metals->HydrazideOx Catalyzes Diazenes Azo / Diazene Intermediates HydrazideOx->Diazenes Degradants Complex Polymeric Degradants IndoleOx->Degradants Diazenes->Degradants

Logical mapping of oxidation triggers and degradation pathways for carbohydrazides.

Section 2: Optimal Storage Protocols

Q4: What are the absolute best practices for storing the solid powder? A4: The compound must be stored at -20°C in an amber glass vial, sealed under an Argon atmosphere, and kept in a desiccator[4].

Q5: Why is Argon recommended over Nitrogen for the inert atmosphere? A5: While both gases are chemically inert, their physical properties differ. Nitrogen has a molar mass of ~28 g/mol , making it slightly lighter than ambient air (~29 g/mol ). When you open a Nitrogen-purged vial, ambient drafts easily displace the protective gas. Argon, however, has a molar mass of ~40 g/mol . It is significantly denser than air and acts as a heavy, protective blanket that settles at the bottom of the vial directly over the solid API, minimizing oxygen contact[5].

Table 1: Quantitative Storage Parameters & Thresholds
ParameterOptimal TargetCritical ThresholdCausality / Rationale
Storage Temperature -20°C to -80°C> +4°CLow temperatures drastically reduce the kinetic energy available for polar hydride transfer and auto-oxidation[4].
Atmospheric Oxygen < 1 ppm (Argon)> 5% O₂Argon is denser than air, providing a physical boundary layer over the solid API[5].
Relative Humidity (RH) < 5%> 20% RHMoisture acts as a vector for hydrolysis, cleaving the hydrazide bond into a carboxylic acid and hydrazine[4].
Light Exposure 0 Lux (Amber/Foil)Ambient Lab LightUV photons initiate radical formation on the electron-rich indole ring, accelerating degradation[2].

Section 3: Self-Validating Methodologies

To guarantee trustworthiness in your experimental pipeline, do not rely on assumptions. Use the following self-validating protocols to handle and verify your compound.

QCWorkflow A Initial HPLC QC Check B Glovebox Transfer (Argon Atmosphere) A->B C Aliquot into Amber Vials B->C D Seal with PTFE & Parafilm C->D E Store at -20°C Over Desiccant D->E

Step-by-step handling and storage workflow to prevent oxidation of sensitive APIs.

Protocol 1: Inert Atmosphere Aliquoting (Solid State)

Objective: Transfer and store bulk API without introducing oxidative stress.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove residual surface moisture. Transfer them immediately to a glovebox or Schlenk line.

  • Purging: If using a Schlenk line, subject the receiving vials to three distinct vacuum/Argon cycles. Causality: A single purge is insufficient because residual oxygen remains trapped in the microscopic pores of the glass[5]. Multiple cycles ensure complete displacement.

  • Aliquoting: Weigh the solid 5-bromo-1H-indole-2-carbohydrazide using an anti-static ceramic spatula to prevent trace metal catalysis[1].

  • Sealing: Cap tightly with PTFE-lined caps. Causality: Standard silicone or rubber septa are permeable to oxygen over extended periods. PTFE provides a chemically inert, impermeable barrier. Wrap the seal tightly with Parafilm.

  • System Validation (The Self-Check): Weigh one sealed "control" vial accurately to 0.1 mg. Re-weigh this vial after 7 days of storage. Any mass increase indicates a compromised seal allowing moisture ingress, invalidating the batch's storage integrity.

Protocol 2: HPLC-UV Quality Control for Oxidation Detection

Objective: Confirm the integrity of the compound before use in sensitive biological or chemical assays.

  • System Suitability (The Self-Check): Inject a blank sample consisting only of your degassed diluent. The baseline must remain perfectly flat. This validates that no system carryover or solvent contamination is present to cause false positives.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of rigorously degassed, anhydrous DMSO (sparged with Argon for 15 minutes). Causality: Protic solvents (like Methanol) can cause solvolysis of the hydrazide group during the run[4].

  • Mobile Phase: Use an isocratic blend of 60% Water (0.1% TFA) and 40% Acetonitrile. Causality: Trifluoroacetic acid (TFA) keeps the hydrazide group protonated, preventing on-column oxidation and ensuring sharp, symmetrical peak shapes.

  • Detection & Analysis: Monitor the eluent at 254 nm and 280 nm. The parent 5-bromo-1H-indole-2-carbohydrazide will elute as a sharp peak. If oxidation has occurred, diazene intermediates will appear as secondary peaks with higher retention times due to their increased hydrophobicity and loss of the polar -NH₂ protons.

References

  • Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt Source: Organic Chemistry Portal URL: 1

  • Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt Source: Jefferson Digital Commons URL: 3

  • Title: Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution Source: Benchchem URL: 4

  • Title: A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid Source: Benchchem URL: 2

  • Title: How to Limit Oxidation in Air-Sensitive Materials Source: Patsnap URL: 5

Sources

Optimization

removing hydrazine hydrate impurities from 5-bromo-1H-indole-2-carbohydrazide

Document ID: TSC-2026-03-IND-PUR Subject: Advanced Strategies for the Removal of Hydrazine Hydrate Impurities from 5-Bromo-1H-indole-2-carbohydrazide Welcome to the Technical Support Center. This guide provides in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-IND-PUR

Subject: Advanced Strategies for the Removal of Hydrazine Hydrate Impurities from 5-Bromo-1H-indole-2-carbohydrazide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, medicinal chemists, and process development professionals encountering challenges with the purification of 5-Bromo-1H-indole-2-carbohydrazide, specifically focusing on the removal of residual hydrazine hydrate. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your compound for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 5-bromo-1H-indole-2-carbohydrazide.

Q1: Why is the complete removal of hydrazine hydrate a critical issue?

A1: Hydrazine is classified as a genotoxic impurity (GTI) and is a known carcinogen.[1][2] Regulatory bodies like the ICH have stringent guidelines for controlling such impurities in active pharmaceutical ingredients (APIs) and drug intermediates. Its presence, even at trace levels (ppm), can compromise the validity of biological assays and pose significant safety risks.[3] Therefore, its removal is not merely a matter of purity but a critical safety and regulatory requirement.

Q2: What makes hydrazine hydrate particularly challenging to remove from 5-bromo-1H-indole-2-carbohydrazide?

A2: The difficulty arises from several overlapping physicochemical properties:

  • High Polarity: Both the desired product, 5-bromo-1H-indole-2-carbohydrazide, and the impurity, hydrazine hydrate, are highly polar molecules. This makes separation by standard normal-phase chromatography challenging as both compounds tend to have strong interactions with the silica gel stationary phase.

  • High Solubility in Polar Solvents: The synthesis of the carbohydrazide from its corresponding ester is typically performed in polar protic solvents like ethanol, with an excess of hydrazine hydrate used to drive the reaction to completion.[4][5] Both the product and the impurity are soluble in this reaction medium, making simple precipitation ineffective for complete removal.

  • Volatility and Reactivity of Hydrazine: Hydrazine is volatile and highly reactive.[6][7] While its volatility can be exploited, heating the mixture can be hazardous and may lead to the degradation of the target compound.[8]

Q3: What are the primary methods for removing residual hydrazine hydrate?

A3: The main strategies can be broadly categorized into three approaches: physical separation, chemical conversion (scavenging), and chromatographic purification. The optimal method depends on the scale of your experiment, the level of hydrazine contamination, and the available equipment. We will explore detailed protocols for each of these in the subsequent sections.

Q4: How can I detect and quantify residual hydrazine hydrate in my sample?

A4: Due to its lack of a strong UV chromophore, direct detection of hydrazine at low levels by HPLC-UV is difficult.[1] The most common and reliable methods involve derivatization followed by chromatography or spectrophotometry:

  • GC-MS with Acetone Derivatization: Hydrazine reacts with acetone to form acetone azine, a volatile compound that is readily analyzable by headspace GC-MS. This is a highly sensitive method capable of detecting hydrazine at sub-ppm levels.[9]

  • HPLC-UV with Derivatization: Reacting hydrazine with a chromophoric agent like 2-Hydroxy-1-Naphthalaldehyde (HNA) or 4-Dimethylaminobenzaldehyde produces a colored hydrazone derivative that can be easily quantified by RP-HPLC with UV-Vis detection at a wavelength where the API does not interfere (e.g., >400 nm).[1][10]

  • Spectrophotometry: A simple colorimetric method involves reacting hydrazine with 4-Dimethylaminobenzaldehyde, which forms a yellow product that can be measured spectrophotometrically.[10]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for common purification challenges.

Issue 1: My crude product, after rotary evaporation of the solvent, is an oil or sticky solid with a strong smell of hydrazine.

This indicates a significant amount of residual hydrazine hydrate. An initial bulk removal step is recommended before proceeding to finer purification methods.

Causality: Hydrazine forms an azeotrope with certain organic solvents, such as xylene.[8] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding xylene and distilling, you can co-distill the hydrazine at a temperature lower than the boiling point of your target compound, effectively removing it from the reaction mixture. This method is particularly useful for larger-scale operations.

Materials:

  • Crude 5-bromo-1H-indole-2-carbohydrazide containing excess hydrazine.

  • Xylene (or Toluene).

  • Round-bottom flask and distillation apparatus.

Step-by-Step Procedure:

  • Place the crude product in a round-bottom flask.

  • Add a sufficient volume of xylene to fully dissolve or suspend the material.

  • Set up a simple distillation apparatus in a well-ventilated fume hood.

  • Heat the mixture to the boiling point of the xylene-hydrazine azeotrope.

  • Collect the distillate until the temperature rises to that of pure xylene, indicating that the azeotrope has been removed.

  • Cool the flask. The product may precipitate upon cooling or the xylene can be removed under reduced pressure.

  • Proceed with further purification, such as recrystallization.

Issue 2: My NMR/TLC analysis shows the presence of hydrazine after initial work-up, but the product is a solid.

For moderate levels of contamination in a solid product, recrystallization is often the most effective and scalable method.

Causality: The principle of recrystallization relies on the difference in solubility of the product and the impurity in a given solvent at different temperatures. An ideal solvent will dissolve the product and impurity when hot but will allow only the pure product to crystallize upon cooling, leaving the impurity in the mother liquor. For indole derivatives, alcoholic solvents are often a good starting point.[11][12]

Materials:

  • Crude 5-bromo-1H-indole-2-carbohydrazide.

  • Absolute Ethanol (or Isopropanol).

  • Erlenmeyer flask, condenser, and filtration apparatus.

Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol.

  • Heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Once a clear solution is obtained, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the hydrazine impurity.

  • Dry the crystals under vacuum to a constant weight.

Data Summary Table:

CompoundPurification MethodPurity AchievedReference
5-bromoindole (precursor)Recrystallization from Acetone99.3%[12]
5-bromo-1H-indole-2-carbohydrazide derivativeRecrystallization from Absolute EthanolHigh (not quantified)[12]
Issue 3: Recrystallization is ineffective or leads to significant product loss. How can I remove trace amounts of hydrazine?

When physical methods are insufficient, converting the hydrazine impurity into a more easily removable compound is a highly effective strategy.

Causality: Hydrazine reacts rapidly with aldehydes and ketones to form hydrazones.[9] By adding a simple ketone like acetone, the residual hydrazine is converted into acetone azine. Acetone azine is less polar and more volatile than hydrazine, and it is typically more soluble in common organic solvents, making its removal by a subsequent wash, evaporation, or column chromatography straightforward.

Materials:

  • Crude product containing trace hydrazine.

  • A suitable solvent in which the product is soluble (e.g., Ethanol, DCM, THF).

  • Acetone.

Step-by-Step Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add a stoichiometric excess of acetone (e.g., 5-10 equivalents relative to the suspected amount of hydrazine).

  • Stir the mixture at room temperature for 1-2 hours.

  • The hydrazine is now converted to acetone azine.

  • Remove the solvent and excess acetone under reduced pressure.

  • The resulting crude product can then be purified by a simple trituration, recrystallization, or a quick silica plug filtration.

Visualization of Chemical Scavenging:

Scavenging_Workflow Crude Crude Product (5-bromo-1H-indole-2-carbohydrazide + Hydrazine Impurity) Add_Acetone Add Acetone Crude->Add_Acetone Reaction Reaction: Hydrazine + Acetone -> Acetone Azine Add_Acetone->Reaction Purified Purified Product (5-bromo-1H-indole-2-carbohydrazide + Acetone Azine) Reaction->Purified Final_Purification Final Purification (e.g., Recrystallization, Column) Purified->Final_Purification Final_Product Pure 5-bromo-1H-indole-2-carbohydrazide Final_Purification->Final_Product

Caption: Chemical scavenging workflow for hydrazine removal.

Issue 4: My compound is highly polar and streaks badly on a silica gel column.

This is a common issue with polar, nitrogen-containing heterocyclic compounds. Standard silica gel chromatography can be challenging, but optimization of the mobile phase or switching to a different stationary phase can resolve the problem.

Causality:

  • Normal-Phase (Silica Gel): Hydrazine, being extremely polar, will likely stick irreversibly to the acidic silica gel.[13] The target carbohydrazide is also very polar and may streak. Using a highly polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can deactivate the acidic sites on the silica, improving peak shape and recovery.[14]

  • Reversed-Phase (C18): This is often the superior method for purifying highly polar compounds.[15] The stationary phase is non-polar (C18), and a polar mobile phase (e.g., Water/Acetonitrile) is used. Polar compounds like hydrazine and the carbohydrazide will have weaker retention and elute more cleanly. Adding an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is often required to ensure the analytes are in a single protonation state, leading to sharp peaks.[15]

Step-by-Step Procedure (Reversed-Phase Flash Chromatography):

  • Column: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF and dilute with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile). Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of C18 silica.

  • Elution: Run a gradient from low to high organic content (e.g., 5% Solvent B to 100% Solvent B over 20-30 column volumes).

  • Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., Ethyl Acetate) to isolate the final product.

General Purification Workflow Diagram:

Purification_Workflow start Crude Product check_hydrazine High Hydrazine Content? start->check_hydrazine azeotrope Azeotropic Distillation (Protocol 1) check_hydrazine->azeotrope Yes recrystallize Recrystallization (Protocol 2) check_hydrazine->recrystallize No azeotrope->recrystallize check_purity Purity Check (NMR/HPLC) Is Hydrazine Gone? recrystallize->check_purity chromatography Chromatography (Protocol 4) recrystallize->chromatography Fails scavenge Chemical Scavenging (Protocol 3) check_purity->scavenge No, Trace Amount end Pure Product check_purity->end Yes scavenge->recrystallize chromatography->end

Caption: Decision workflow for purifying 5-bromo-1H-indole-2-carbohydrazide.

References

  • Wang, J., Yang, S., & Zhang, K. (2016, April 22). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Asia. Retrieved from [Link]

  • Hydrazine Hydrate: Key Insights, Common Issues. (2025, October 3). HELM AG. Retrieved from [Link]

  • Liu, D., et al. (n.d.). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Retrieved from [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Garcés, D., et al. (n.d.). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC. Retrieved from [Link]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. (2023, July 15). MDPI. Retrieved from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Remove excess hydrazine hydrate? (2021, January 31). ResearchGate. Retrieved from [Link]

  • Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • CN103387530A - 5-bromoindole preparation method. (n.d.). Google Patents.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). PMC. Retrieved from [Link]

  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved from [Link]

  • Syntheses of the New Indole Derivatives Related to Indomethacin. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022, September 23). Retrieved from [Link]

  • Hydrazine hydrate removal by column chromatography. (2023, April 13). Reddit. Retrieved from [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • Hydrazine Replacement. (n.d.). Fineamin SWISS Chemicals. Retrieved from [Link]

  • Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • GB2080778A - Process for removing residual hydrazine from caustic solutions. (n.d.). Google Patents.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved from [Link]

  • US5484511A - Process for the removal of impurities from hydrazine hydrate. (n.d.). Google Patents.
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). PMC. Retrieved from [Link]

  • Hydrazine Hydrate. (n.d.). Retrieved from [Link]

  • CN1036576C - A process for the removal of impurities from hydrazine hydrate. (n.d.). Google Patents.
  • JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. (2018, March 20). Zenodo. Retrieved from [Link]

  • 5-bromo-1H-indole-2-carbohydrazide. (n.d.). Chemspace. Retrieved from [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (n.d.). MDPI. Retrieved from [Link]

  • US5085991A - Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Structure and Morphology of Indole Analogue Crystals. (2020, July 7). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 5-Bromo-1H-indole-2-carbohydrazide Analysis

Welcome to the technical support center for the analysis of 5-bromo-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-bromo-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your HPLC mobile phase and troubleshooting common chromatographic issues. This document moves beyond simple protocols to explain the scientific principles behind the recommendations, ensuring you can adapt and refine your methods with confidence.

Section 1: Analyte Properties & Initial Considerations

Understanding the physicochemical properties of 5-bromo-1H-indole-2-carbohydrazide is the first step in developing a robust HPLC method.

  • Structure: The molecule contains an indole ring, a basic hydrazide group (-NHNH2), and a bromine substituent.

  • Polarity: The presence of the polar hydrazide and the N-H group on the indole ring, combined with the non-polar bromo-substituted aromatic system, gives the molecule an intermediate polarity with distinct basic properties.

  • Key Challenge: The basic hydrazide and indole nitrogen can interact with acidic residual silanol groups on the surface of standard silica-based HPLC columns (e.g., C18). This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an analysis for this compound.

Q1: What is the most common cause of peak tailing for 5-bromo-1H-indole-2-carbohydrazide?

A1: The primary cause of peak tailing for this analyte is the interaction between its basic functional groups (hydrazide and indole N-H) and acidic silanol groups on the silica-based stationary phase.[1] At a neutral or near-neutral pH, these basic groups can become protonated (positively charged) and interact ionically with deprotonated (negatively charged) silanols, leading to a secondary retention mechanism that results in asymmetric peaks.[1][2]

Q2: What is a good starting mobile phase and column for my initial experiments?

A2: A robust starting point for a reversed-phase HPLC (RP-HPLC) method would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). These columns have a lower concentration of residual silanol groups, which helps to minimize peak tailing.[1]

  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is highly recommended.[3][4]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower viscosity.[5]

  • Initial Conditions: Start with a gradient elution, for example, from 20% to 80% Mobile Phase B over 15-20 minutes, to determine the approximate elution time of the analyte.

Q3: My peak shape is poor even with an acidic modifier. What should I try next?

A3: If peak tailing persists, consider the following:

  • Increase Modifier Concentration: Ensure the acidic modifier concentration is sufficient (0.1% v/v is standard).

  • Lower the pH Further: The goal is to fully protonate the analyte and suppress the ionization of the silanol groups.[1][6] A mobile phase pH of 2.5-3.0 is ideal for this purpose.[7]

  • Check for Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase and cause peak distortion.[2][3] Try diluting your sample 5-fold or 10-fold and reinjecting. If the peak shape improves, overload was a contributing factor.[2]

  • Ensure Sample Solvent is Appropriate: Your sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3] Dissolving the sample in 100% acetonitrile or methanol when your starting mobile phase is highly aqueous can cause significant peak distortion.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both can be effective, but they offer different selectivity. Acetonitrile is generally preferred as a starting point due to its lower viscosity and its ability to produce sharper peaks for many compounds. However, methanol can offer different selectivity for aromatic and polar compounds due to its protic nature and different interaction mechanisms.[8] If you have issues with co-eluting impurities, switching from acetonitrile to methanol (or using a combination) is a powerful tool for changing the separation selectivity.[8]

Section 3: In-Depth Troubleshooting & Optimization Guide

This section provides a systematic approach to resolving more complex chromatographic issues.

Problem 1: Persistent Peak Tailing Despite Using an Acidic Modifier

Q: I've added 0.1% formic acid to my mobile phase, but my peak for 5-bromo-1H-indole-2-carbohydrazide still shows significant tailing. How do I systematically resolve this?

A: Senior Application Scientist's Protocol:

This issue almost certainly points to residual silanol interactions that are not being adequately masked by the formic acid. A systematic approach is required to diagnose and solve the problem.

Step 1: Confirm the Cause with a pH Change The key to good peak shape for basic compounds like this is to control their ionization state and that of the column's stationary phase. The rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[3][9]

  • Action: Prepare a mobile phase using a stronger acid like 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent than formic acid and is more effective at masking silanol activity.

  • Expected Outcome: If the peak shape improves significantly, the problem is confirmed to be secondary silanol interactions. If not, the issue could be related to column contamination or degradation.[10]

Step 2: Optimize the Mobile Phase pH and Buffer While TFA is excellent for troubleshooting, it can suppress ionization in mass spectrometry detectors. Formic acid or a buffer is often preferred for LC-MS applications.

  • Action: Prepare a buffered mobile phase. A 10-20 mM ammonium formate or ammonium acetate buffer, adjusted to pH 3.0 with formic acid, provides robust pH control and often improves peak shape over using an acid alone.[5]

  • Rationale: A buffer resists local pH shifts that can occur on the column surface, providing a more consistent chromatographic environment.[5]

Step 3: Evaluate Column Chemistry If tailing persists, the column itself may not be suitable.

  • Action 1: Use a column with a different stationary phase chemistry. A column with a polar-embedded phase or one specifically designed for use at high pH ("hybrid" or "pH stable" columns) can provide a different selectivity and reduce tailing.

  • Action 2: Consider operating at a high pH. At a pH > 8, the basic analyte will be neutral, but the silanols will be fully ionized. This can sometimes lead to good peak shape, but requires a pH-stable column to avoid dissolving the silica backbone.[11][12]

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting poor peak shape for 5-bromo-1H-indole-2-carbohydrazide.

G start Start: Poor Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid, pH < 3.5) start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to aqueous phase. check_ph->add_acid No check_overload Is Peak Shape Concentration Dependent? check_ph->check_overload Yes add_acid->check_ph Re-evaluate dilute_sample Action: Dilute Sample 10x and reinject. check_overload->dilute_sample Yes check_solvent Is Sample Solvent Weaker Than or Equal to Mobile Phase? check_overload->check_solvent No dilute_sample->check_solvent No Improvement good_peak Result: Symmetrical Peak dilute_sample->good_peak Improved change_solvent Action: Dissolve sample in initial mobile phase composition. check_solvent->change_solvent No use_buffer Problem Persists: Strong Silanol Interaction Likely. Action: Use a buffered mobile phase (e.g., 20mM Ammonium Formate, pH 3.0). check_solvent->use_buffer Yes change_solvent->use_buffer No Improvement change_solvent->good_peak Improved eval_column Action: Evaluate a different column. (e.g., modern high-purity, polar-embedded, or hybrid pH stable column) use_buffer->eval_column No Improvement use_buffer->good_peak Improved eval_column->good_peak Improved

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Poor Resolution from Impurities

Q: I have an impurity that is co-eluting or poorly resolved from my main analyte peak. How can I improve the separation?

A: Senior Application Scientist's Protocol:

Resolution is a function of efficiency, selectivity, and retention. To improve it, we must manipulate these factors.

Step 1: Optimize Organic Modifier Percentage (Selectivity)

  • Action: If using a gradient, slow down the gradient ramp around the elution time of your analyte. For an isocratic method, systematically adjust the percentage of the organic modifier. Lowering the organic content will increase retention and may improve resolution, while a slight increase might change selectivity enough to separate the peaks.[5]

Step 2: Change the Organic Modifier (Selectivity)

  • Action: The choice of organic solvent is a powerful tool for altering selectivity.[8]

    • Prepare a mobile phase using Methanol instead of Acetonitrile (or vice versa).

    • Run the same gradient or isocratic method.

    • Observe the change in elution order and resolution. Methanol's ability to act as a hydrogen bond donor can create different interactions compared to the aprotic acetonitrile, which can significantly alter the separation of structurally similar compounds.[8]

Step 3: Adjust the Mobile Phase pH (Selectivity)

  • Action: If the impurity has ionizable groups, changing the mobile phase pH can drastically alter its retention time relative to the main analyte.

  • Rationale: Even a small change in pH (e.g., from 3.0 to 3.5) can shift the retention of an ionizable impurity without significantly moving the main peak (if its ionization state is already stable), thereby improving resolution.[12]

Data Summary: Effect of Mobile Phase on Retention & Peak Shape

The following table summarizes expected outcomes from common mobile phase adjustments.

ParameterMobile Phase CompositionExpected Retention Time (k')Expected Peak Shape (Asymmetry)Rationale
Baseline 50:50 Water:ACNModeratePoor (> 2.0)Uncontrolled silanol interactions.
Acidification 50:50 (Water + 0.1% FA) : ACNSlight IncreaseGood (1.1 - 1.5)Suppresses silanol ionization and protonates the analyte.[3]
Buffering 50:50 (20mM NH4FA, pH 3.0) : ACNSlight IncreaseExcellent (1.0 - 1.3)Provides robust pH control, minimizing on-column pH shifts.[5]
Solvent Change 50:50 (Water + 0.1% FA) : MeOHIncreasedGood (1.2 - 1.6)Methanol is a weaker solvent than ACN, increasing retention. Offers different selectivity.[13]

Section 4: Standard Operating Procedure (SOP)

SOP for Initial Method Development and Optimization

This protocol provides a step-by-step workflow for developing a robust analytical method.

1.0 Objective To develop a selective and robust RP-HPLC method for the analysis of 5-bromo-1H-indole-2-carbohydrazide with optimal peak shape and resolution.

2.0 Materials & Equipment

  • HPLC System with UV Detector

  • High-Purity End-capped C18 Column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC Grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Ammonium Formate (if buffering is needed)

  • 5-bromo-1H-indole-2-carbohydrazide standard

3.0 Procedure

3.1 Mobile Phase Preparation

  • Aqueous (A): Add 1.0 mL of Formic Acid to 1000 mL of HPLC Grade Water (0.1% v/v).

  • Organic (B): Use HPLC Grade Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

3.2 Chromatographic Conditions (Scouting Gradient)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm (based on typical indole absorbance)[14]

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 95% A, 5% B

    • 20.0 min: 5% A, 95% B

    • 25.0 min: 5% A, 95% B

    • 25.1 min: 95% A, 5% B

    • 30.0 min: 95% A, 5% B

3.3 Analysis and Optimization

  • Inject a standard solution and identify the retention time (tR) and peak shape of the analyte.

  • If Peak Tailing is Observed (Asymmetry > 1.5):

    • Prepare a new aqueous mobile phase using a buffer (e.g., 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid).

    • Re-run the scouting gradient.

  • To Optimize Resolution:

    • Based on the scouting gradient, calculate an appropriate isocratic condition or a shallower gradient around the elution time. For example, if the peak elutes at 40% B, run a new gradient from 30% to 50% B over 15 minutes.

    • If co-elution is an issue, replace Acetonitrile with Methanol as Mobile Phase B and repeat the scouting gradient to evaluate the change in selectivity.

Workflow for Method Development

Sources

Optimization

Technical Support Center: Synthesis of Halogenated Indole-2-Carbohydrazides

Welcome to the technical support guide for the synthesis of halogenated indole-2-carbohydrazides. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of halogenated indole-2-carbohydrazides. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, from side product formation to low yields, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each entry details the likely causes and provides actionable protocols to mitigate the issue.

Q1: My halogenation reaction is yielding a mixture of regioisomers and over-halogenated products. How can I achieve selective mono-halogenation?

A1: The Challenge of Indole Reactivity

This is a frequent issue stemming from the high nucleophilicity of the indole ring. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack, while the benzene ring positions (C4-C7) can also react, leading to complex mixtures.[1][2] Over-halogenation is also common, especially with highly reactive agents like elemental bromine.[3]

The Causality:

The key to controlling regioselectivity lies in modulating the electronic properties of the indole nitrogen. The choice of protecting group on the indole nitrogen is decisive.[4][5]

  • N-H or N-Alkyl (Electron-Donating) Indoles: These are highly activated, leading to rapid reaction at the C3 position.

  • N-Acyl or N-Sulfonyl (Electron-Withdrawing Groups - EWGs): These groups significantly decrease the nucleophilicity of the pyrrole ring, including the C3 position. This electronic shift can either "level the playing field," allowing for selective halogenation on the benzene ring, or even direct halogenation to the C2 position under specific conditions.[4]

Strategic Solutions & Protocols:

Your strategy should be dictated by the desired position of the halogen.

Workflow: Selecting Your Halogenation Strategy

start Desired Halogen Position? pos_c3 C3-Halogenation start->pos_c3 Position 3 pos_benzene Benzene Ring (C4-C7) Halogenation start->pos_benzene Positions 4, 5, 6, or 7 pos_c2 C2-Halogenation start->pos_c2 Position 2 c3_strat Use N-H or N-Alkyl Indole React with NBS or NCS at 0°C to RT pos_c3->c3_strat benzene_strat 1. Protect Indole-N with an EWG (e.g., Tosyl, Boc) 2. React with NBS/NCS in a non-polar solvent pos_benzene->benzene_strat c2_strat 1. Protect Indole-N with an EWG (e.g., Boc) 2. Use Oxone/Halide system pos_c2->c2_strat

Caption: Decision workflow for regioselective indole halogenation.

Recommended Protocols for Mono-Halogenation:

Target PositionN-Protecting GroupReagent & ConditionsKey Insights & Rationale
C3 None (N-H) or N-Alkyl1.1 eq. NBS or NCS in CH₂Cl₂ or THF, 0°C to RT.The unprotected N-H makes the pyrrole ring highly active, directing the electrophile almost exclusively to C3. Low temperatures are crucial to prevent over-halogenation.[2][3]
C5 or C7 N-Tosyl (Ts) or N-Boc1.1 eq. NBS or NCS in DMF or CH₂Cl₂, RT.The EWG deactivates the pyrrole ring, making the electron-rich benzene ring competitive. The specific position depends on other substituents.
C2 N-Boc1.1 eq. KCl or KBr with Oxone® in Acetonitrile.This green chemistry approach uses an in-situ generated halogenating species. An N-EWG is essential to prevent oxidation and direct the halogen to the C2 position.[4][5]
Q2: The conversion of my halogenated ester to the hydrazide is slow and low-yielding. I'm also isolating the corresponding carboxylic acid. What is causing this?

A2: The Nuances of Hydrazinolysis

The reaction of an ester with hydrazine hydrate to form a carbohydrazide is a classic nucleophilic acyl substitution.[6][7] However, its efficiency is highly dependent on reaction conditions and substrate purity.

The Causality:

  • Incomplete Reaction: Steric hindrance near the ester can slow the reaction. More commonly, insufficient temperature or reaction time is the cause. The reaction is typically run at reflux.[6]

  • Ester Hydrolysis: Hydrazine hydrate often contains water. Water can act as a competing nucleophile, hydrolyzing the ester to the carboxylic acid, especially at elevated temperatures. This forms a carboxylate salt that is unreactive towards further nucleophilic attack.

  • Oxidative Degradation: The product hydrazide can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures.[8]

Strategic Solutions & Protocols:

Optimized Protocol for Ester-to-Hydrazide Conversion:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the halogenated indole-2-carboxylate ester (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (98% or anhydrous, 10-20 eq.) to the solution. Using a large excess of hydrazine ensures it outcompetes trace water and drives the reaction to completion.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting ester is consumed (typically 4-12 hours).[6][7]

  • Workup: Cool the reaction mixture. The product hydrazide, being less soluble, will often precipitate.[6] The precipitate can be collected by filtration and washed with cold ethanol. If it remains in solution, reduce the solvent volume under vacuum and precipitate by adding cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture.

ParameterStandard ConditionOptimized RecommendationRationale
Solvent EthanolAbsolute EthanolMinimizes the presence of water, reducing the competing ester hydrolysis side reaction.
Hydrazine Hydrazine Hydrate98%+ Hydrazine Hydrate or Anhydrous HydrazineReduces water content.
Equivalents 3-5 eq.10-20 eq.A large excess of the nucleophile (hydrazine) kinetically favors the desired reaction over hydrolysis by trace water.
Temperature 60-80 °CRefluxEnsures the reaction proceeds at a reasonable rate to completion.
Q3: My crude reaction mixture is complex, and purification of the final hydrazide is difficult. What is a systematic approach to purification?

A3: A Workflow for Cleaner Products

A complex crude mixture is often the result of several of the issues mentioned above occurring simultaneously. The key impurities are typically unreacted starting materials, regioisomers, and hydrolysis byproducts.[9]

The Causality:

Halogenated indole-2-carbohydrazides have both a weakly basic hydrazide group and a weakly acidic N-H proton. These properties are often insufficient for a clean separation from similar impurities using extraction alone.[9] Therefore, a multi-step approach combining extraction and chromatography/recrystallization is most effective.

Systematic Purification Workflow:

start Crude Reaction Mixture (Post-Hydrazinolysis) step1 Dilute with Ethyl Acetate & Water start->step1 step2 Aqueous Wash: 1M HCl step1->step2 Removes basic impurities (e.g., excess hydrazine) step3 Aqueous Wash: Sat. NaHCO₃ step2->step3 Removes acidic impurities (e.g., indole-2-carboxylic acid) step4 Aqueous Wash: Brine step3->step4 step5 Dry Organic Layer (Na₂SO₄), Filter, Concentrate step4->step5 step6 Purification of Crude Solid step5->step6 step7 Recrystallization (from Ethanol/Water) step6->step7 If product is highly crystalline step8 Silica Gel Chromatography (e.g., EtOAc/Hexane) step6->step8 If mixture contains isomers or close-running spots end Pure Halogenated Indole-2-Carbohydrazide step7->end step8->end

Caption: Systematic workflow for the purification of indole-2-carbohydrazides.

Protocol Explanation:

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove highly basic impurities like residual hydrazine.[9]

  • Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) will deprotonate and remove acidic byproducts, most notably the indole-2-carboxylic acid formed from hydrolysis.[9]

  • Final Purification: After the extractive workup, the resulting crude solid can be purified.

    • Recrystallization: This is the preferred method if the desired product is the major component and is crystalline. It is highly effective at removing small amounts of impurities.

    • Column Chromatography: This is necessary when separating regioisomers or when impurities have similar polarity to the product. A standard mobile phase is a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the indole nitrogen during this synthesis?

A: It is highly recommended. N-protection serves two critical functions:

  • Directing Halogenation: As discussed in Troubleshooting Q1, an electron-withdrawing protecting group (like Tosyl or Boc) is essential for achieving halogenation on the benzene ring (positions C4-C7) or at C2, by deactivating the otherwise hyper-reactive C3 position.[4][10]

  • Preventing Side Reactions: The N-H proton is acidic and the nitrogen is nucleophilic. This can lead to unwanted N-alkylation or N-acylation during other steps of the synthesis.[11]

Q: What is the most common cause of decarboxylation, and when in the sequence should I halogenate?

A: Decarboxylation (loss of the C2-carboxyl group) is most often a side reaction when attempting to directly halogenate an indole-2-carboxylic acid, particularly at elevated temperatures or with certain catalysts.[12][13] This process is known as halodecarboxylation.[14][15]

To avoid this, the recommended synthetic sequence is:

  • Synthesize/procure the N-protected indole-2-carboxylate ester.

  • Perform the halogenation reaction on the ester.

  • Convert the halogenated ester to the hydrazide via hydrazinolysis.

This sequence keeps the thermally sensitive carboxyl functional group protected as an ester during the potentially harsh halogenation step.

Q: How stable are the final halogenated indole-2-carbohydrazide products?

A: Generally, these compounds are stable solids that can be stored at room temperature, protected from light and moisture. However, like many hydrazides and indoles, they can be sensitive to:

  • Strong Acids/Bases: Can promote hydrolysis or degradation.

  • Oxidizing Agents: The hydrazide moiety can be oxidized.[8]

  • Light: Many indole derivatives are light-sensitive and can discolor over time. It is best practice to store them in amber vials.

For long-term storage, keeping the compounds in a desiccator at 4°C is recommended.

References

  • El-Mekabaty, A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Heacock, R. A., & Kasparek, S. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F. (2012). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. Available at: [Link]

  • Borovika, A., & Nagib, D. A. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Available at: [Link]

  • Miki, Y., & Hachiken, H. (2005). ChemInform Abstract: Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles. ResearchGate. Available at: [Link]

  • Ketcha, D. M., & Carpenter, K. P. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. PubMed. Available at: [Link]

  • Sánchez, J. D., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Muchowski, J., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]

  • Dodds, J. N., & Wang, J. (2021). Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic approach to synthesis 3-halogenated indole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Johnson, W. S., et al. (1951). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]

  • Thapa, R., et al. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • Hryhoriv, O. D., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Available at: [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. Available at: [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. Available at: [Link]

  • Czenze, M., et al. (2001). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[6][9][12]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. PMC. Available at: [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. ResearchGate. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Halodecarboxylation of indazoles. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2008). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

  • Hryhoriv, O. D., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available at: [Link]

  • Goldsmith, C. R., & Fasan, R. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. PMC. Available at: [Link]

  • Brennan, M. R., & Erickson, K. L. (1982). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Marasca, C., et al. (2019). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Semantic Scholar. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. Encyclopedia MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Kumar, Y. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Profile of 5-bromo-1H-indole-2-carbohydrazide

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-1H-indole-2-carbohydrazide, a key intermediate in the synthesis of various bi...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-1H-indole-2-carbohydrazide, a key intermediate in the synthesis of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with related indole derivatives and providing the necessary experimental data to support structural elucidation and characterization.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromo-substituent and a carbohydrazide moiety at specific positions of the indole ring creates a versatile building block for the development of novel therapeutic agents, including inhibitors of key protein kinases.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules.

Predicted ¹H and ¹³C NMR Chemical Shifts

While a dedicated experimental spectrum for 5-bromo-1H-indole-2-carbohydrazide is not publicly available, a highly accurate prediction of its NMR profile can be constructed by analyzing the experimental data of closely related compounds. This comparative approach allows for a confident assignment of the expected chemical shifts.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts for 5-bromo-1H-indole-2-carbohydrazide are derived from a comparative analysis of the following compounds:

  • 5-Bromo-1H-indole-2-carboxylic acid: The immediate precursor, providing key insights into the substitution pattern of the indole ring.[3]

  • Indole-2-carbohydrazide derivatives: These compounds offer valuable data on the chemical shifts of the carbohydrazide protons and the adjacent indole ring protons.[4][5]

  • 5-Bromoindole: This provides baseline chemical shifts for the bromo-substituted indole core.[6][7]

  • Derivatives of 5-bromo-1H-indole-2-carbohydrazide: Published data on N'-substituted derivatives allows for extrapolation to the parent hydrazide.[8]

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-bromo-1H-indole-2-carbohydrazide in DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-bromo-1H-indole-2-carbohydrazide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.7s1HIndole N-H
~9.5s1H-CONH-
~7.9d1HH-4
~7.5d1HH-7
~7.3dd1HH-6
~7.1s1HH-3
~4.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-bromo-1H-indole-2-carbohydrazide

Chemical Shift (δ) ppmAssignment
~161C=O
~136C-7a
~132C-2
~128C-5
~125C-4
~123C-6
~115C-3a
~114C-7
~102C-3

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-bromo-1H-indole-2-carbohydrazide, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation and Sample Preparation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-bromo-1H-indole-2-carbohydrazide.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the compound's expected solubility and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

    • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters
  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0-14 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO at 2.50 ppm.

¹³C NMR Acquisition Parameters
  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0-180 ppm.

  • Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-bromo-1H-indole-2-carbohydrazide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of 5-bromo-1H-indole-2-carbohydrazide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Predicted Data Structure->Comparison G cluster_structure cluster_correlations Indole Indole Ring Protons (H-3, H-4, H-6, H-7, N-H) COSY COSY (H-H Correlations) Indole->COSY H-4 ↔ H-6 ↔ H-7 HSQC HSQC (C-H Correlations) Indole->HSQC C-H one-bond correlations Hydrazide Hydrazide Protons (-CONH-, -NH2) Hydrazide->COSY Potential weak correlation -CONH- ↔ -NH2

Caption: Key expected 2D NMR correlations for 5-bromo-1H-indole-2-carbohydrazide.

By employing this multi-faceted analytical approach, researchers can confidently verify the structure and purity of 5-bromo-1H-indole-2-carbohydrazide, ensuring the integrity of their subsequent research and development activities.

References

  • MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

  • PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Available at: [Link]

  • Wiley Online Library. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Available at: [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available at: [Link]

  • PubChem. (n.d.). 5-Bromoindole. Available at: [Link]

  • Preprints.org. (n.d.). Figure S1. IR Spectrum of 5-bromo-N -. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • Chemspace. (n.d.). 5-bromo-1H-indole-2-carbohydrazide. Available at: [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

  • SpectraBase. (n.d.). Indole-2-carboxylic acid, benzylidenehydrazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: 5-Bromo-1H-indole-2-carbohydrazide

Executive Summary & Chemical Context In the landscape of modern drug discovery, 5-bromo-1H-indole-2-carbohydrazide (5-BICH) serves as a highly versatile building block, particularly in the synthesis of 1[1] and potent VE...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern drug discovery, 5-bromo-1H-indole-2-carbohydrazide (5-BICH) serves as a highly versatile building block, particularly in the synthesis of 1[1] and potent VEGFR-2 tyrosine kinase inhibitors[2]. For analytical chemists and drug development professionals, establishing a robust mass spectrometry (MS) profile for 5-BICH is non-negotiable.

This guide objectively compares the Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) fragmentation pattern of 5-BICH against its non-halogenated and chlorinated alternatives. By understanding the mechanistic causality behind its gas-phase dissociation, researchers can confidently map metabolic profiles and validate structural integrity.

Mechanistic Causality: The Ionization & Fragmentation Logic

To understand the fragmentation of 5-BICH, we must analyze the intrinsic electronic properties of its functional groups under ESI(+) conditions:

  • The Alpha-Effect & Protonation Sites: The carbohydrazide moiety (-CONHNH₂) is highly labile. The adjacent nitrogen atoms create an "alpha-effect," making the terminal amine highly nucleophilic and the primary site for protonation. Protonation here drives the low-energy neutral loss of ammonia (-17 Da). Secondary protonation at the internal nitrogen facilitates the cleavage of the C-N bond, expelling hydrazine (-32 Da) to form a highly stable acylium ion[1][3].

  • Halogen Inductive vs. Resonance Effects: The bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect, yet its large, polarizable electron cloud stabilizes resulting radical cations via resonance.

  • The Isotopic Tracer Advantage: Bromine naturally exists as a nearly 1:1 ratio of 79Br and 81Br . This generates a distinct doublet for the precursor ion ([M+H]+ at m/z 254/256) and all bromine-retaining product ions. This isotopic signature acts as a built-in, self-validating tracer during 4[4].

Comparative Fragmentation Analysis

How does 5-BICH perform compared to its structural alternatives? The table below contrasts 5-BICH with the baseline 1H-indole-2-carbohydrazide (ICH) and the chlorinated analog 5-chloro-1H-indole-2-carbohydrazide (5-CICH) .

Table 1: ESI(+)-CID Fragmentation Comparison
CompoundPrecursor [M+H]+ (m/z)Key Product Ions (m/z)Neutral LossesIsotopic Signature
5-BICH 254 / 256 237/239, 222/224, 195/197, 116 -NH₃, -N₂H₄, -CON₂H₃, -Br• 1:1 Doublet
ICH (Baseline)176159, 144, 117-NH₃, -N₂H₄, -CON₂H₃Monoisotopic
5-CICH (Analog)210 / 212193/195, 178/180, 151/153-NH₃, -N₂H₄, -CON₂H₃3:1 Doublet

Causality Insight (The Halogen Cleavage): Notice that 5-BICH yields a debrominated core at m/z 116 (a radical cation), whereas the chlorinated analog rarely loses the chlorine atom under standard Collision-Induced Dissociation (CID). This is dictated by bond dissociation energies: the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), allowing homolytic cleavage of the bromine radical under higher collision energies[3][4].

ESI(+)-CID Fragmentation Pathway

The diagram below maps the logical flow of 5-BICH fragmentation, demonstrating how the precursor ion cascades into its diagnostic product ions.

Fragmentation_Pathway M [M+H]+ m/z 254/256 (5-BICH Precursor) F1 [M+H - NH3]+ m/z 237/239 M->F1 -NH3 (-17 Da) F2 [M+H - N2H4]+ m/z 222/224 (Acylium Ion) M->F2 -N2H4 (-32 Da) F3 [M+H - CON2H3]+ m/z 195/197 (Indole Core) M->F3 -CON2H3 (-59 Da) F2->F3 -CO (-28 Da) F4 [M+H - CON2H3 - Br•]+• m/z 116 (Debrominated Core) F3->F4 -Br• (-79/81 Da)

Fig 1: Proposed ESI(+)-CID fragmentation pathway of 5-bromo-1H-indole-2-carbohydrazide.

Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes the bromine isotopic signature as a self-validating system. If the 1:1 ratio is lost during a transition, the fragment has lost the bromine atom.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-BICH to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water. Critical Step: Add 0.1% Formic Acid. Formic acid is mandatory to drive the equilibrium toward the [M+H]+ state prior to desolvation[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min.

  • Source Optimization: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • CID Energy Ramping (The Validation Checkpoint):

    • Isolate the precursor doublet (m/z 254/256) in Q1.

    • Apply a low Collision Energy (CE) of 15 eV . You will observe the preservation of the 1:1 doublet at m/z 237/239 and 222/224, confirming the cleavage is restricted to the carbohydrazide tail.

    • Ramp the CE to 35 eV . The spectrum will shift to dominate at m/z 195/197 (indole core) and eventually yield the monoisotopic m/z 116 peak, validating the homolytic loss of the bromine radical.

MS_Workflow S1 1. Sample Preparation (MeOH/H2O + 0.1% FA) S2 2. UHPLC Separation (C18 Column, Gradient) S1->S2 S3 3. ESI(+) Ionization ([M+H]+ Generation) S2->S3 S4 4. Q1: Precursor Selection (m/z 254/256) S3->S4 S5 5. q2: CID Fragmentation (CE: 15-35 eV) S4->S5 S6 6. Q3: Product Ion Scan (m/z 195, 222) S5->S6 S7 7. Data Processing (Isotope Pattern Matching) S6->S7

Fig 2: Step-by-step LC-ESI-MS/MS workflow for 5-BICH fragmentation analysis.

References

  • Title: Fragmentation pattern of certain isatin–indole antiproliferative conjugates with application to identify their in vitro metabolic profiles in rat liver microsomes by liquid chromatography tandem mass spectrometry Source: ResearchGate URL
  • Source: d-nb.
  • Source: PubMed (nih.gov)
  • Source: uab.

Sources

Validation

A Comparative Analysis of 5-Bromo- and 5-Chloro-Indole-2-Carbohydrazide: Biological Activity and Therapeutic Potential

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. Strategic modification of this nucleus, particularly through ha...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. Strategic modification of this nucleus, particularly through halogenation, has proven to be a powerful tool for modulating biological activity. This guide provides a detailed comparative analysis of two closely related analogs, 5-bromo-indole-2-carbohydrazide and 5-chloro-indole-2-carbohydrazide, and their derivatives. We will delve into their synthesis, comparative biological activities with a focus on anticancer properties, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Electronic Properties: The Halogen Effect

The choice between a bromine or chlorine substituent at the 5-position of the indole ring, while seemingly subtle, imparts distinct physicochemical properties to the molecule. These differences can significantly influence pharmacokinetic and pharmacodynamic profiles. Bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with biological targets.[1] Furthermore, bromine is generally more lipophilic than chlorine, potentially affecting membrane permeability and protein binding.[1] Both halogens are electron-withdrawing, yet their effects on the aromatic system can differ, influencing the overall reactivity and binding affinity of the indole derivatives.[1]

Synthesis of 5-Substituted Indole-2-Carbohydrazides

The synthesis of 5-bromo- and 5-chloro-indole-2-carbohydrazide typically begins with the corresponding 5-substituted indole-2-carboxylic acid. A common synthetic route involves the esterification of the carboxylic acid followed by hydrazinolysis.

General Synthetic Pathway

Synthesis_Workflow A 5-Halo-indole-2-carboxylic acid B Ethyl 5-halo-indole-2-carboxylate A->B  Esterification (Ethanol, H₂SO₄) C 5-Halo-indole-2-carbohydrazide B->C  Hydrazinolysis (Hydrazine Hydrate) E Hydrazone Derivative C->E  Condensation (Ethanol, Acetic Acid) D Substituted Aldehyde/Ketone D->E

Caption: Generalized synthetic workflow for 5-halo-indole-2-carbohydrazide derivatives.

Experimental Protocol: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

This protocol outlines the conversion of 5-bromo-1H-indole-2-carboxylic acid to its carbohydrazide derivative.

  • Esterification: 5-Bromo-1H-indole-2-carboxylic acid is converted to its ethyl ester by refluxing in absolute ethanol with a catalytic amount of sulfuric acid.

  • Hydrazide Formation: The resulting ethyl 5-bromo-1H-indole-2-carboxylate is dissolved in absolute ethanol, and an excess of hydrazine hydrate is added. The mixture is then refluxed for several hours to yield 5-bromo-1H-indole-2-carbohydrazide.[2]

A similar procedure can be followed for the synthesis of 5-chloro-1H-indole-2-carbohydrazide starting from 5-chloro-1H-indole-2-carboxylic acid.

Comparative Biological Activity: A Focus on Anticancer Properties

While direct comparative studies on the parent carbohydrazides are limited, a significant body of research exists on the anticancer activities of their derivatives, particularly hydrazones. These studies provide valuable insights into the influence of the 5-halogen substituent on cytotoxic and enzyme inhibitory activities.

Antiproliferative and Cytotoxic Activity

Derivatives of both 5-bromo- and 5-chloro-indole-2-carbohydrazide have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The data suggests that the nature of the halogen at the 5-position, in concert with other structural modifications, plays a crucial role in determining the potency and selectivity of these compounds.

Compound TypeDerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
5-Bromo-indole 5BDBIC (a hydrazone derivative)HepG2 (Hepatocellular Carcinoma)IC₅₀ = 14.3 µM[2]
5-Bromo-indole Hydrazone/Oxadiazole derivativesVariousInhibition of EGFR/VEGFR-2[2]
5-Chloro-indole 3e (m-piperidin-1-yl derivative)Panc-1, MCF-7, A-549GI₅₀ = 29 nM[3]
5-Chloro-indole 3b (a carboxylate derivative)MCF-7 (Breast Cancer)IC₅₀ = 32 nM[3]
5-Chloro-indole 24f (a hydrazide derivative)HCT116, SW480 (Colon Cancer)GI₅₀ = 8.1 µM, 7.9 µM[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The data indicates that 5-chloro-indole derivatives, in some instances, exhibit exceptionally high potency, with GI₅₀ values in the nanomolar range.[3] This highlights the significant potential of 5-chloro-indole-2-carbohydrazide as a scaffold for the development of novel anticancer agents.

Enzyme Inhibition: Targeting Key Cancer Pathways

A prevalent mechanism of action for these indole derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

  • VEGFR-2 Inhibition: Several 5-bromoindole-2-carboxylic acid hydrazone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[5] Inhibition of VEGFR-2 is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • EGFR/BRAF Inhibition: Derivatives of 5-chloro-indole-2-carboxylate have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as BRAF kinase, which are key drivers in several cancers.[3][6]

Antimicrobial and Antifungal Activities

Halogenated indoles have also been investigated for their antimicrobial and antifungal properties. For instance, 5-chloroindole has demonstrated inhibitory effects on biofilm formation by uropathogenic Escherichia coli.[7][8] Some derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide have displayed excellent antimicrobial activity.[9] This suggests that the 5-chloro-indole scaffold may also be a promising starting point for the development of new anti-infective agents.

Experimental Protocols for Biological Evaluation

The biological activity of these compounds is typically assessed using a variety of in vitro assays. Below are outlines of some of the key experimental procedures.

Biological_Assay_Workflow cluster_0 In Vitro Anticancer Activity Evaluation A Synthesized 5-Halo-indole-2-carbohydrazide Derivatives B Cell Viability/Proliferation Assay (MTT Assay) A->B C Enzyme Inhibition Assays (e.g., VEGFR-2, EGFR) A->C D Mechanism of Action Studies (e.g., Tubulin Polymerization) A->D E Data Analysis (IC₅₀/GI₅₀ Determination) B->E C->E D->E

Caption: Workflow for in vitro anticancer activity evaluation of 5-halo-indole-2-carbohydrazide derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10]

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10] A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules, a critical process in cell division.

  • Reaction Setup: Purified tubulin is incubated in a buffer that promotes polymerization at 37°C.[12][13]

  • Compound Addition: The test compound is added to the reaction mixture.

  • Monitoring Polymerization: The polymerization of tubulin is monitored over time by measuring the increase in absorbance or fluorescence.[1][12][14]

  • Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is compared to control samples.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.

  • Reaction Mixture: A reaction mixture is prepared containing the VEGFR-2 enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP.[15][16][17]

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a set period, during which the VEGFR-2 enzyme phosphorylates the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form of the substrate. This can be detected using various methods, including luminescence or fluorescence.[15][16][17][18]

Conclusion and Future Perspectives

The available evidence strongly suggests that both 5-bromo- and 5-chloro-indole-2-carbohydrazide are valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative data on the parent compounds is scarce, studies on their derivatives indicate that the nature of the halogen at the 5-position significantly influences biological activity. The high potency observed in some 5-chloro-indole derivatives warrants further investigation and optimization.

Future research should focus on the direct comparative evaluation of 5-bromo- and 5-chloro-indole-2-carbohydrazide and a wider range of their derivatives in various biological assays. Structure-activity relationship (SAR) studies will be crucial to elucidate the precise role of the halogen substituent and to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The exploration of their potential as antimicrobial and antifungal agents also represents a promising avenue for future research.

References

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Chemistry & Biodiversity. 2022.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013.
  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • CytoSelect™ MTT Cell Prolifer
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFER
  • 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. Acta Crystallographica Section E. 2013.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. 2022.
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  • Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid...
  • Synthesis and biological activity of functionalized indole-2-carboxyl
  • The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Deriv
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic C
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR T790M /BRAF V600E P
  • Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research. Benchchem.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. 2024.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Urop
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
  • 5-Chloroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance. Benchchem.
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC. 2023.
  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed. 2022.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

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Comparative

A Comparative Guide to the FTIR Characterization of 5-bromo-1H-indole-2-carbohydrazide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic profile of 5-bromo-1H-indole-2-carbohydrazide, a pivotal intermediate in the synthesis of novel therapeutic agents. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic profile of 5-bromo-1H-indole-2-carbohydrazide, a pivotal intermediate in the synthesis of novel therapeutic agents. We will objectively compare its spectral features with its common precursor, 5-bromo-1H-indole-2-carboxylic acid, and provide the experimental and theoretical basis for its characterization, designed for researchers and professionals in drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan.[1][2] Its derivatives are subjects of intense research due to their broad therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, and anti-HIV effects.[2][3] 5-bromo-1H-indole-2-carbohydrazide serves as a versatile building block, particularly in the development of kinase inhibitors targeting signaling pathways in cancer, such as VEGFR-2.[4][5]

Accurate structural confirmation of such intermediates is critical for the success of a synthetic campaign. FTIR spectroscopy is a rapid, reliable, and non-destructive technique for identifying the key functional groups that define the molecular architecture of these compounds. This guide explains the causality behind the spectral features of 5-bromo-1H-indole-2-carbohydrazide, providing a self-validating framework for its characterization.

Molecular Structure and Key Vibrational Modes

The structure of 5-bromo-1H-indole-2-carbohydrazide incorporates several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these is fundamental to interpreting its FTIR data.

The key functional groups are:

  • Indole Ring: Comprising an N-H bond, aromatic C-H bonds, and C=C bonds within the fused ring system.

  • Carbohydrazide Moiety: Characterized by an amide carbonyl group (C=O), a secondary amine (N-H), and a primary amine (-NH2).

  • Bromo Substituent: A C-Br bond on the aromatic ring.

Caption: Molecular structure and key functional groups of 5-bromo-1H-indole-2-carbohydrazide.

Comparative FTIR Analysis: Carbohydrazide vs. Carboxylic Acid

The most common synthesis of 5-bromo-1H-indole-2-carbohydrazide involves the reaction of its corresponding carboxylic acid with hydrazine hydrate.[4] Therefore, a direct comparison of the FTIR spectra of the product and the starting material provides definitive proof of a successful conversion.

The primary spectral changes to anticipate are:

  • Disappearance of the Carboxylic Acid O-H band: The broad absorption band from ~3300-2500 cm⁻¹ characteristic of the hydrogen-bonded O-H group in the carboxylic acid will disappear.

  • Appearance of N-H Stretching Bands: New, sharper peaks will emerge in the ~3400-3100 cm⁻¹ region, corresponding to the N-H stretches of the hydrazide group.

  • Shift in Carbonyl (C=O) Frequency: The C=O stretching frequency typically shifts from ~1680-1660 cm⁻¹ for the conjugated carboxylic acid to a slightly lower wavenumber (~1650-1630 cm⁻¹) for the amide I band of the carbohydrazide.

  • Appearance of the Amide II Band: A new band will appear around 1550-1510 cm⁻¹, corresponding to the N-H bending vibration (Amide II band) of the hydrazide.

The following table summarizes the expected characteristic absorption bands for 5-bromo-1H-indole-2-carbohydrazide and compares them with the predicted data for its precursor, 5-bromo-1H-indole-2-carboxylic acid.[6]

Vibrational Mode5-bromo-1H-indole-2-carboxylic acid (Predicted, cm⁻¹)[6]5-bromo-1H-indole-2-carbohydrazide (Expected, cm⁻¹)Rationale for Spectral Shift / Appearance
O-H Stretch (Carboxylic Acid) 3300-2500 (broad, strong)AbsentConfirms conversion of the -COOH group.
Indole N-H Stretch ~3400 (sharp, medium)~3350-3300 (sharp, medium)Overlaps with hydrazide N-H bands.[1][7]
Hydrazide N-H / -NH₂ Stretches Absent~3300-3200 (two bands, medium)Appearance of new N-H bonds confirms hydrazide formation. Primary amines often show two bands (asymmetric and symmetric).[8]
Aromatic C-H Stretch >3000>3000Indicates the presence of the aromatic indole ring.[8]
Aliphatic C-H Stretch N/AN/AAbsence confirms no aliphatic side chains.
C=O Stretch (Carbonyl) ~1680-1660 (strong)~1650-1630 (strong, Amide I)Shift to lower frequency is characteristic of amides compared to conjugated acids.
N-H Bend (Amide II) Absent~1550-1510 (medium)Appearance of this band is a key marker for the amide linkage.
Aromatic C=C Stretches ~1600, ~1500, ~1450~1615, ~1575, ~1460Characteristic of the indole ring system.[7]
C-O Stretch ~1300-1200~1300-1250C-N stretching also contributes in this region for the hydrazide.
C-Br Stretch < 700< 700Typically found in the low-frequency region of the spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines a self-validating system for the characterization of 5-bromo-1H-indole-2-carbohydrazide using a modern FTIR spectrometer.

Objective: To identify the functional groups present in the synthesized compound and confirm its identity by comparing the spectrum to theoretical data and the spectrum of its precursor.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

Rationale for ATR: ATR is the preferred method for solid samples as it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR beam.[6]

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-grade isopropanol or ethanol-soaked wipe and allow it to dry completely.

    • Record a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 5-bromo-1H-indole-2-carbohydrazide powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the pressure arm and apply consistent pressure to ensure the sample is in firm, uniform contact with the crystal surface. Insufficient contact is a common source of poor signal intensity and distorted peak shapes.

  • Data Acquisition:

    • Mode: Attenuated Total Reflectance (ATR)

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Sufficient for resolving key functional group bands without excessive noise).

    • Number of Scans: 16-32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Data Processing & Analysis:

    • The resulting spectrum should be automatically background-corrected and displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

    • Use the software's peak-picking tool to label the wavenumbers of major absorption bands.

    • Compare the obtained peak positions with the expected values in the reference table above to confirm the presence of indole and carbohydrazide functionalities and the absence of the carboxylic acid precursor.

Caption: Experimental workflow for FTIR spectroscopic analysis using an ATR accessory.

Conclusion

The FTIR characterization of 5-bromo-1H-indole-2-carbohydrazide is a straightforward yet powerful method for verifying its synthesis and purity. The key identifiers are the appearance of distinct N-H stretching and bending (Amide II) bands and the simultaneous disappearance of the broad O-H absorption from the carboxylic acid precursor. By following the detailed protocol and comparative data presented in this guide, researchers can confidently confirm the identity of this valuable synthetic intermediate, ensuring the integrity of subsequent steps in their drug discovery and development pipeline.

References

  • Hassan, O. M., Mahmood, A. A. R., Hamzah, A., & Tahtamouni, L. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. Chemistry & Biodiversity. [Link]

  • ResearchGate. (n.d.). Characteristic FT-IR Absorption Bands (cm⁻¹). ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Technoarete. (2018). FT-IR studies on interactions between Indole and Coumarin. International Journal of Advanced Research in Engineering and Technology. [Link]

  • Pingaew, R., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Scientific Reports. [Link]

  • Stare, J., et al. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. [Link]

  • Aijijiyah, N. P., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. [Link]

  • Lee, J.-H., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic... ResearchGate. [Link]

  • Chemspace. (n.d.). 5-bromo-1H-indole-2-carbohydrazide. Chemspace. [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

Sources

Validation

LC-MS Purity Validation Method for 5-Bromo-1H-indole-2-carbohydrazide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Procedure Lifecycle Management (APLM), Method Comparison, and ICH Q2(R2) Compliance Introduction: The Analytical C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Procedure Lifecycle Management (APLM), Method Comparison, and ICH Q2(R2) Compliance

Introduction: The Analytical Challenge

5-Bromo-1H-indole-2-carbohydrazide is a critical, high-value pharmaceutical building block, frequently utilized in the synthesis of novel VEGFR-2 tyrosine kinase inhibitors and anti-angiogenic agents[1]. Validating the purity of this intermediate is analytically demanding due to its structural dichotomy. The brominated indole core is highly hydrophobic, while the terminal carbohydrazide moiety (-CONHNH₂) is extremely polar, basic, and chemically reactive.

Hydrazides are notoriously prone to hydrolysis (reverting to the carboxylic acid) or condensation with trace environmental carbonyls to form Schiff bases[2]. Consequently, developing a robust, self-validating analytical method requires moving beyond legacy techniques and embracing advanced mass spectrometry.

Method Comparison: Why Traditional HPLC-UV Falls Short

For intermediates with high functional density and reactivity, relying solely on traditional HPLC-UV is no longer sufficient; 3[3].

The Causality of Failure in HPLC-UV

Standard reversed-phase C18 columns often yield severe peak tailing for free hydrazides. This is caused by secondary electrostatic interactions between the basic terminal amine of the hydrazide and residual silanols on the silica support. Furthermore, UV detection (typically at 254 nm) cannot definitively differentiate between the target compound and structurally analogous impurities, such as des-bromo derivatives or regioisomers.

The UPLC-MS/MS Advantage

By transitioning to a UPLC system coupled with tandem mass spectrometry (MS/MS) and utilizing a Pentafluorophenyl (PFP) stationary phase, we exploit alternative retention mechanisms. The PFP column provides dipole-dipole, π-π, and specific halogen (fluorine-bromine) interactions, drastically improving the retention and peak shape of the brominated indole.

Table 1: Performance Comparison for 5-Bromo-1H-indole-2-carbohydrazide Analysis

Performance MetricTraditional HPLC-UV (C18 Column)Optimized UPLC-MS/MS (PFP Column)
Detection Limit (LOD) ~0.05% (500 ppm)<0.001% (10 ppm)
Peak Asymmetry (Tf) 1.8 - 2.4 (Severe Tailing)1.05 - 1.15 (Excellent)
Isomeric Resolution Poor (Rs < 1.2)Excellent (Rs > 2.5)
Impurity Identification Impossible (Requires isolation)Direct via MS/MS fragmentation
Run Time 25 minutes8 minutes

Mechanistic Insights: A Self-Validating Detection System

A core tenet of modern analytical science is the creation of self-validating protocols. For 5-bromo-1H-indole-2-carbohydrazide, the presence of the bromine atom provides a built-in validation mechanism for MS detection.

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. In positive Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ appears as a characteristic doublet at m/z 254.0 and 256.0. By continuously monitoring this isotopic ratio, the method inherently verifies the identity of the analyte and immediately flags des-bromo impurities (which lack the doublet and appear at m/z 176.1).

Step-by-Step LC-MS Validation Protocol

This protocol is strictly aligned with the 4[4], which emphasizes technology-inherent justification and robust lifecycle management.

Phase 1: Specificity & Selectivity
  • Objective: Ensure the MS detector selectively measures the target without interference from the matrix or degradation products.

  • Action: Induce forced degradation (acid/base hydrolysis) to generate the primary degradant, 5-bromo-1H-indole-2-carboxylic acid. Inject the stressed sample.

  • Mechanism: Utilize Multiple Reaction Monitoring (MRM). Set the Q1 mass to the 254.0/256.0 doublet. Set Q3 to monitor the loss of the hydrazine group (-31 Da), resulting in product ions at m/z 223.0 and 225.0.

  • Criteria: Baseline resolution of the target peak; no interfering signals in the blank matrix at the specific retention time.

Phase 2: Linearity & Reportable Range
  • Objective: Demonstrate a proportional MS response across the testing range.

  • Action: Prepare a 7-point calibration curve ranging from the Reporting Level (0.05%) to 120% of the nominal specification limit.

  • Mechanism: Plot the peak area ratio (Analyte/Internal Standard) against concentration.

  • Criteria: The coefficient of determination (R²) must be ≥ 0.998. Plot the residuals to ensure 5[5].

Phase 3: Accuracy (Spiking Study)
  • Objective: Verify the true value recovery, accounting for LC-MS matrix effects such as ion suppression or enhancement.

  • Action: Spike pure 5-bromo-1H-indole-2-carbohydrazide into a simulated reaction matrix at 50%, 100%, and 150% of the target impurity limit.

  • Criteria: Mean recovery must fall between 90.0% and 110.0%[4].

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Prove the method's robustness against normal operational variations.

  • Action: Perform 6 replicate injections of a 100% test concentration sample on Day 1 (Repeatability). Repeat the sequence on Day 2 using a different analyst and a different LC-MS instrument (Intermediate Precision).

  • Criteria: Relative Standard Deviation (RSD) ≤ 5.0% for trace impurity quantification[4].

Visualizing the Validation Workflow

ICH_Q2R2_Validation Start 5-Bromo-1H-indole-2-carbohydrazide Method Validation Dev Method Optimization (PFP Column, ESI+) Start->Dev Spec Specificity (Isotope Ratio 1:1) Dev->Spec Lin Linearity (0.05% - 120%) Dev->Lin Acc Accuracy (Matrix Spiking) Dev->Acc Prec Precision (RSD ≤ 5.0%) Dev->Prec Valid Validated LC-MS Method Ready for Routine Use Spec->Valid Lin->Valid Acc->Valid Prec->Valid

Figure 1: ICH Q2(R2) logical workflow for LC-MS purity validation.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: tianmingpharm.com URL:[Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives Source: d-nb.info URL:[Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: mdpi.com URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Halogenated Indole-2-Carbohydrazides: A Comparative Guide

Executive Summary The indole-2-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the development of targeted anticancer and metabolic agents. Recent advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the development of targeted anticancer and metabolic agents. Recent advancements have demonstrated that structural modifications—specifically the introduction of halogen atoms (F, Cl, Br) at strategic positions—profoundly dictate the molecule's binding affinity, pharmacokinetic profile, and mechanism of action[1].

This guide provides a comprehensive, data-driven comparison of halogenated indole-2-carbohydrazide derivatives. By analyzing their structure-activity relationships (SAR), we objectively evaluate how specific halogen substitutions optimize dual-target inhibition (e.g., tubulin and aromatase) versus single-target potency, providing actionable insights for drug development professionals.

SAR Analysis: The Role of Halogen Substitution

The causality behind the differential performance of halogenated derivatives lies in the delicate balance of steric bulk, lipophilicity, and electronic effects (inductive electron withdrawal). The colchicine binding site of tubulin, a primary target for these compounds, is a deep hydrophobic pocket that heavily favors ligands capable of robust hydrophobic interactions and π-stacking[2].

Comparative Performance of Halogenated Derivatives
  • Chloro-Substituted Derivatives (The Dual-Target Optimizers): The addition of a single chlorine atom (e.g., at the X3 or X4 position of a conjugated pyrrole ring) provides the ideal steric volume to anchor the molecule within the colchicine site. Recent studies on pyrrole-indole hybrids revealed that a single chloro-substituted derivative (Compound 3h ) acts as a potent dual inhibitor. It violently disrupts microtubule structures while simultaneously inhibiting aromatase (IC50 = 1.8 µM), making it highly effective against estrogen receptor-positive T47D breast cancer cells[2].

  • Bromo-Substituted Derivatives (The Potency Maximizers): Bromine's larger atomic radius and high polarizability significantly enhance lipophilicity. In furan-indole hybrids, bromine substitution at the R1 position (Compounds 27b-27d ) yielded the most prominent anticancer activities, outperforming standard chemotherapeutics like doxorubicin with IC50 values <0.5 µM against A549 and HepG2 cell lines[1]. Furthermore, in α-glucosidase inhibition models, 3-bromophenyl substitutions facilitated strong electronic interactions that stabilized the enzyme-ligand complex, yielding superior IC50 values (10.89 µM) compared to clinical references like acarbose[3].

  • Fluoro-Substituted Derivatives (The Modest Binders): While fluorine is highly electronegative, its small van der Waals radius closely mimics hydrogen. Consequently, fluoro-substitutions often fail to provide the necessary steric bulk to fully occupy hydrophobic target pockets, resulting in more modest anti-tubulin and anticancer activities compared to their heavier halogen counterparts[1].

Quantitative Data Comparison

The following table summarizes the experimental performance of key halogenated indole-2-carbohydrazide alternatives:

Halogen ModificationScaffold ArchitecturePrimary Target(s)Key Efficacy Data (IC50)Biological Mechanism & Outcome
Single Chloro (e.g., 3h)Pyrrole-Indole HybridTubulin & AromataseAromatase: 1.8 µMT47D cells: 2.4 µMStrongest tubulin disruption; Dual inhibition leads to mitotic arrest and estrogen depletion.
Bromo (e.g., 27d)Furan-Indole HybridTubulinA549 cells: 0.43 µMHigh-affinity colchicine site binding; Induces severe G2/M phase cell cycle arrest.
Bromo (e.g., 27b)Furan-Indole HybridTubulinHepG2 cells: 0.34 µMEnhanced lipophilicity drives superior membrane permeability and cytotoxicity.
Fluoro Furan-Indole HybridTubulinModest/DecreasedSub-optimal steric fit in the colchicine pocket reduces overall microtubule destabilization.
3-Bromo (e.g., 4g)Schiff Base Hybridα-GlucosidaseEnzyme: 10.89 µMRobust electronic effects stabilize the enzyme-ligand complex via enhanced π-stacking.

Mechanistic Pathway Visualization

To understand the macroscopic anticancer effects of these compounds, we must map their molecular-level interactions. The diagram below illustrates the dual-pathway mechanism driven by optimized halogenated indole-2-carbohydrazides.

G Compound Halogenated Indole-2-Carbohydrazide (Cl / Br Substituted) Target1 Tubulin Protein (Colchicine Binding Site) Compound->Target1 Hydrophobic & Steric Fit Target2 Aromatase Enzyme (CYP19A1) Compound->Target2 Heme Chelation Effect1 Microtubule Destabilization & Polymerization Inhibition Target1->Effect1 Effect2 Estrogen Depletion (Hormone Starvation) Target2->Effect2 Arrest G2/M Phase Cell Cycle Arrest Effect1->Arrest Apoptosis Cancer Cell Apoptosis Effect2->Apoptosis Arrest->Apoptosis

Mechanistic pathway of halogenated indole-2-carbohydrazides in cancer cells.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following field-proven methodologies detail the synthesis and biological validation of these compounds.

Protocol A: Synthesis of Halogenated Indole-2-Carbohydrazide Hybrids

Causality Check: Hydrazinolysis is highly sensitive to steric hindrance. Using an unhindered ethyl ester intermediate ensures near-quantitative yields of the carbohydrazide before coupling with the bulky halogenated aldehydes[3].

  • Esterification: React 5-substituted-1H-indole-2-carboxylic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux for 12 hours to yield the ethyl ester.

  • Hydrazinolysis: Dissolve the ethyl ester in ethanol and add an excess (typically 5-10 equivalents) of hydrazine hydrate. Reflux the mixture for 8-10 hours. Cool to room temperature, filter the resulting precipitate, and recrystallize to isolate the pure indole-2-carbohydrazide.

  • Schiff Base Condensation: Equimolar amounts of the synthesized indole-2-carbohydrazide and a specific halogenated aldehyde (e.g., 3-bromobenzaldehyde or chloro-pyrrole-carboxaldehyde) are dissolved in absolute ethanol with a catalytic amount of glacial acetic acid. Reflux for 4–6 hours.

  • Purification: Monitor via TLC. Upon completion, cool the mixture, filter the solid product, wash with cold ethanol, and structurally confirm via 1H-NMR, 13C-NMR, and HRMS.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality Check: Tubulin polymerization is highly temperature-dependent. Maintaining a strict 37°C environment ensures that baseline polymerization occurs naturally, allowing the true inhibitory capacity of the halogenated ligand to be measured[1].

  • Preparation: Prepare a reaction mixture containing purified bovine brain tubulin (3 mg/mL) in PIPES buffer (80 mM, pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Incubation: Add the halogenated indole-2-carbohydrazide derivatives at varying concentrations (e.g., 0.1 to 10 µM). Use colchicine as a positive control and DMSO (vehicle) as a negative control.

  • Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate. Monitor the polymerization by measuring the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the Vmax of polymerization and determine the IC50 value (the concentration required to inhibit 50% of the baseline polymerization rate).

Protocol C: MTT Cell Viability & Proliferation Assay
  • Cell Seeding: Seed target cancer cells (e.g., A549, T47D, or HepG2) in 96-well plates at a density of 5 × 10^3 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with serial dilutions of the halogenated compounds (ranging from 0.01 to 100 µM) for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm. Calculate cell viability relative to the untreated control and derive IC50 values using non-linear regression analysis.

Conclusion

The SAR of halogenated indole-2-carbohydrazides unequivocally demonstrates that strategic halogenation is not merely a minor structural tweak, but a fundamental driver of pharmacological efficacy. Bromine substitutions excel in maximizing raw potency and lipophilicity against single targets (IC50 < 0.5 µM), while Chlorine substitutions offer the precise steric geometry required for complex, dual-target inhibition (Tubulin + Aromatase). Researchers developing next-generation antimitotic or metabolic agents should prioritize Cl and Br modifications over F when targeting deep hydrophobic pockets like the colchicine binding site.

References

  • Saruengkhanphasit, R., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure–activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Elsevier. Available at:[Link]

  • Saruengkhanphasit, R., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances. Available at:[Link]

  • Preprints.org (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling and SAR Analysis. Preprints. Available at:[Link]

Sources

Validation

Analytical Validation of 5-Bromo-1H-indole-2-carbohydrazide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated heterocyclic building blocks before they are deployed in complex syntheses. 5-Bromo-1H-indole-2-carbohydrazide (Chemical F...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated heterocyclic building blocks before they are deployed in complex syntheses. 5-Bromo-1H-indole-2-carbohydrazide (Chemical Formula: C9H8BrN3O) is a highly versatile intermediate, prominently featured in the development of VEGFR-2 tyrosine kinase inhibitors and potent anti-angiogenic agents such as N-5-BIC (1)[1][2].

Because the indole core is electron-rich and the carbohydrazide moiety is highly reactive, ensuring the absolute bulk purity of this precursor is non-negotiable. Even trace inorganic salts or residual solvents can poison palladium catalysts in downstream Suzuki-Miyaura cross-couplings or disrupt the stoichiometry in hydrazone condensations. This guide objectively compares elemental analysis against orthogonal analytical techniques and provides self-validating experimental protocols to ensure the scientific integrity of your compound.

Theoretical Expected Values for Elemental Analysis

Before initiating any empirical analysis, we must establish the theoretical baseline. For 5-bromo-1H-indole-2-carbohydrazide (MW: 254.08 g/mol ), the expected mass fractions are calculated based on standard atomic weights (3)[3].

ElementAtomic CountAtomic Mass Contribution ( g/mol )Expected Mass Fraction (%)
Carbon (C) 9108.09942.54%
Hydrogen (H) 88.0643.17%
Nitrogen (N) 342.02116.54%
Bromine (Br) 179.90431.45%
Oxygen (O) 115.9996.30%

Acceptance Criterion: In rigorous pharmaceutical characterization, experimental CHN values must fall within ±0.4% of these theoretical values to confirm bulk purity (4)[4].

Comparative Analysis of Analytical Techniques

While CHN elemental analysis is the gold standard for determining bulk stoichiometry, it is most powerful when deployed alongside orthogonal techniques. Below is an objective comparison of how these methods perform specifically for this brominated indole derivative.

Analytical TechniquePrimary OutputAdvantages for Brominated IndolesLimitations
Elemental Analysis (CHN) Bulk % of C, H, NHighly sensitive to inorganic salts and moisture; confirms macroscopic stoichiometry[4].Destructive; cannot differentiate between structural isomers.
High-Resolution Mass Spec (HRMS) Exact Mass (m/z) & Isotope PatternUnambiguously identifies the 1:1 ratio of 79Br/81Br isotopes; confirms exact molecular formula.Not inherently quantitative for bulk purity; poor detection of inorganic impurities.
Quantitative NMR (qNMR) Structural connectivity & Absolute PurityNon-destructive; identifies specific organic impurities and confirms the position of the bromine atom.Lower sensitivity for trace impurities compared to MS; requires an internal standard.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: CHN Elemental Analysis (Combustion Method)

This protocol utilizes a dynamic flash combustion system (e.g., PerkinElmer 2400 Series II)[4].

  • Instrument Calibration: Run blank tin capsules until the baseline thermal conductivity detector (TCD) signal is completely stable. Calibrate the K-factor using a high-purity Acetanilide standard.

    • Causality: This ensures the TCD responds linearly to the combustion gases (CO2, H2O, N2) before introducing the unknown sample.

  • Halogen Scrubbing (Critical Step): Ensure the reduction tube is packed with fresh copper wire and silver wool .

    • Causality: 5-bromo-1H-indole-2-carbohydrazide contains 31.45% bromine. During combustion, bromine forms corrosive HBr and Br2 gases that can poison the reduction copper and artificially inflate nitrogen readings. Silver wool quantitatively traps these halogens as solid AgBr.

  • Sample Preparation: Accurately weigh 1.500–2.000 mg of the analyte into a combustible tin capsule using a microbalance.

    • Causality: Tin undergoes a highly exothermic oxidation during the flash combustion phase, temporarily raising the local temperature to ~1800°C. This extreme heat is required to completely shatter the robust, aromatic indole ring system.

  • Combustion & Detection: Drop the capsule into the combustion reactor (925°C) under a pure O2 atmosphere. The resulting gases are swept by helium carrier gas through the reduction tube, separated on a GC column, and quantified by the TCD.

  • Validation: Analyze a control standard after every 10 samples. If the experimental CHN values deviate by > ±0.4% from the theoretical values (C: 42.54%, H: 3.17%, N: 16.54%), the sample fails the purity check and must be recrystallized[3][4].

Protocol 2: HRMS (ESI-TOF) Isotope Profiling
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50).

  • Ionization: Inject into the ESI source operating in positive ion mode.

    • Causality: The terminal amine of the carbohydrazide moiety is highly basic and readily accepts a proton from the formic acid, forming a stable [M+H]+ ion.

  • Detection & Validation: Scan the m/z range of 100-500. You must observe a distinct doublet of equal intensity at m/z 253.99 and m/z 255.99 ().

    • Causality: This 1:1 doublet is the definitive isotopic signature of a single bromine atom (79Br and 81Br), validating the elemental composition orthogonally to the CHN analyzer.

Analytical Workflow Visualization

Below is the logical decision tree for validating the purity of 5-bromo-1H-indole-2-carbohydrazide before proceeding to downstream synthesis or biological assays.

PurityWorkflow Start Synthesized Compound (5-bromo-1H-indole-2-carbohydrazide) EA Elemental Analysis (CHN) Check: ±0.4% of Theoretical Start->EA HRMS HRMS (ESI+) Check: 79Br/81Br Doublet Start->HRMS qNMR qNMR Check: Structural Integrity Start->qNMR Decision Do all parameters match expected values? EA->Decision HRMS->Decision qNMR->Decision Pass Pass: Proceed to Biological Assays Decision->Pass Yes Fail Fail: Recrystallization or Chromatography Decision->Fail No Fail->Start Repurify

Analytical decision tree for validating 5-bromo-1H-indole-2-carbohydrazide purity.

References

  • Titolo Classe Fascicolo - IRIS UniPA (2020). Elemental analysis expected values for C9H8BrN3O. Retrieved from:[Link]

  • ResearchGate / ChemMedChem (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved from:[Link]

  • PubMed (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. Retrieved from:[Link]

  • Int.J. ChemTech Res. (2014). Synthesis and Antimicrobial activity of various Quinazolinone derivatives. Retrieved from: [Link]

  • Диссертации ННГУ (UNN.ru). Mass Spectrometry Isotope Data and Cross-Coupling Methods. Retrieved from:[Link]

Sources

Comparative

comparing binding affinity of 5-bromo-1H-indole-2-carbohydrazide derivatives

Comparative Binding Affinity and Efficacy of 5-Bromo-1H-indole-2-carbohydrazide Derivatives as Tyrosine Kinase Inhibitors Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, extensively utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity and Efficacy of 5-Bromo-1H-indole-2-carbohydrazide Derivatives as Tyrosine Kinase Inhibitors

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, extensively utilized in oncology drug development[1]. Among its halogenated variants, 5-bromo-1H-indole-2-carbohydrazide and its hydrazone derivatives have emerged as highly potent, multi-target inhibitors of receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2][3]. The strategic placement of the bromine atom at the 5-position not only facilitates palladium-catalyzed cross-coupling for structural diversification but also engages in critical halogen bonding within the target's active site[2][4].

This guide objectively compares the binding affinities, structural determinants, and in vitro efficacies of leading 5-bromo-1H-indole-2-carbohydrazide derivatives against standard therapeutics like Sorafenib, providing actionable protocols for researchers and drug development professionals.

Mechanistic Rationale & Pathway

The primary mechanism of action for these derivatives is the competitive inhibition of the VEGFR-2 ATP-binding pocket[2]. By blocking VEGFR-2 phosphorylation, these compounds disrupt downstream signaling cascades (such as PI3K/AKT and MAPK/ERK), ultimately leading to cell cycle arrest at the G2/M phase and the induction of the intrinsic apoptosis pathway[1][2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activates Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) VEGFR2->Downstream Phosphorylation Inhibitor 5-Bromoindole Derivatives (e.g., 5BDBIC) Inhibitor->VEGFR2 Competitive Inhibition Apoptosis Intrinsic Apoptosis & G2/M Cell Cycle Arrest Downstream->Apoptosis Inhibition leads to

Fig 1. Mechanism of action of 5-bromoindole derivatives inhibiting VEGFR-2 signaling.

Comparative Binding Affinity & Cytotoxicity

Molecular docking studies and in vitro assays reveal that specific substitutions on the carbohydrazide moiety drastically alter binding energy and cytotoxicity. The 5-bromo-1H-indole-2-carbohydrazide core consistently forms multiple pi-alkyl interactions (with residues like Cys1045, Phe918, Ala866, Leu840, and Val848) and a crucial hydrogen bond with Asp1046 (approx. 1.92 - 2.09 Å)[2].

The derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) demonstrates exceptional potency against HepG2 hepatocellular carcinoma cells, closely mirroring the efficacy of the standard VEGFR TK inhibitor, Sorafenib[1][2].

Table 1: Comparative Binding Affinity and Efficacy Profile

Compound / DerivativePrimary TargetDocking Energy (kcal/mol)Key H-Bond / Halogen InteractionsHepG2 IC₅₀ (μM)
Sorafenib (Standard)VEGFR-2-8.50Cys919 (H-bond)6.2
Compound 3a (4-hydroxybenzylidene)VEGFR-2-8.76Asp1046 (H-bond)N/A
5BDBIC (Compound 3e)VEGFR-2-8.02Asp1046 (H-bond)14.3
Compound 3B (Carbothioamide)VEGFR-2-7.87N/A~45.5 (A549)*
Compound 5A EGFR-7.95N/AN/A

*Note: Data aggregated from multiple molecular docking and MTT assay studies. Compound 3B cytotoxicity was measured against A549 lung cancer cells[2][3].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Multi-Step Synthesis of Hydrazone Derivatives

The synthesis follows a highly efficient three-step nucleophilic acyl substitution and condensation pathway[1][4].

Synthesis_Workflow Step1 Esterification 5-Bromoindole-2-carboxylic acid + EtOH / H2SO4 Step2 Hydrazinolysis Ethyl ester + Hydrazine Hydrate (Reflux) Step1->Step2 Step3 Condensation Carbohydrazide + Benzaldehyde + Acetic Acid Step2->Step3 Product Target Hydrazone (e.g., 5BDBIC) Step3->Product

Fig 2. Three-step synthesis workflow for 5-bromo-1H-indole-2-carbohydrazide derivatives.

Step 1: Fischer Esterification

  • Dissolve 5-bromo-1H-indole-2-carboxylic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath[4].

  • Causality: Reflux the mixture at 80°C for approximately 9 hours. The acid catalyst protonates the carbonyl oxygen, making the carbon highly electrophilic for ethanol attack. Monitor reaction completion via Thin Layer Chromatography (TLC) to ensure full conversion[4].

Step 2: Hydrazinolysis

  • Dissolve the resulting ethyl 5-bromo-1H-indole-2-carboxylate in absolute ethanol.

  • Add a significant molar excess (e.g., 10 equivalents) of 80% hydrazine hydrate[2][4].

  • Causality: Using excess hydrazine hydrate is critical to drive this nucleophilic acyl substitution to absolute completion, preventing unreacted ester from contaminating the final product[4]. Reflux until the starting material is consumed. Filter the precipitate upon cooling, wash with cold ethanol, and dry to yield 5-bromo-1H-indole-2-carbohydrazide.

Step 3: Knoevenagel-Type Condensation

  • Suspend the purified 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol.

  • Add an equimolar amount of the desired substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde to synthesize 5BDBIC)[2][4].

  • Add 2-3 drops of glacial acetic acid.

  • Causality: Acetic acid acts as a mild acid catalyst, activating the aldehyde's carbonyl group to facilitate nucleophilic attack by the terminal amine of the carbohydrazide[4]. Reflux for 6-8 hours, cool, and recrystallize to obtain the final hydrazone derivative.

Protocol 2: In Vitro Cytotoxicity & Binding Affinity Assessment

Step 1: Molecular Docking (In Silico Validation)

  • Obtain the crystal structure of the target kinase domain (e.g., VEGFR-2 or EGFR) from the Protein Data Bank.

  • Prepare the 3D-pharmacophoric model of the synthesized ligands using standard energy minimization protocols[2].

  • Causality: Dock the ligands into the ATP-binding site prior to in vitro testing. Evaluating the binding energy (kcal/mol) and mapping pi-alkyl, pi-pi, and hydrogen bond interactions (specifically targeting Asp1046 and Cys919) allows researchers to predict efficacy and screen out weak binders before committing to biological assays[2].

Step 2: MTT Cell Proliferation Assay

  • Culture HepG2 (hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS.

  • Seed cells in 96-well plates and incubate for 24 hours to allow for adherence.

  • Treat cells with varying concentrations of the synthesized derivatives (e.g., 1 - 100 μM) and Sorafenib as a positive control for 48 hours[2].

  • Add MTT reagent. Causality: Viable cells with active mitochondrial succinate dehydrogenase convert the water-soluble yellow MTT into insoluble purple formazan crystals. The spectrophotometric absorbance directly correlates with cell viability, allowing for the precise calculation of the IC₅₀ value[2][5].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-1H-indole-2-carbohydrazide

This document provides a detailed protocol for the safe and compliant disposal of 5-bromo-1H-indole-2-carbohydrazide. As a compound utilized in complex research and drug development, its handling and disposal demand rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-bromo-1H-indole-2-carbohydrazide. As a compound utilized in complex research and drug development, its handling and disposal demand rigorous adherence to safety and regulatory standards. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are grounded in authoritative guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of 5-bromo-1H-indole-2-carbohydrazide is the foundation of its safe management. The primary structural feature of concern is the carbohydrazide functional group (-CONHNH₂), which is a derivative of hydrazine. Hydrazine and its organic derivatives are a well-documented class of compounds known for their potential toxicity and reactivity.

Hazard Profile: While specific toxicological data for this exact compound is limited, the safety profile can be inferred from its structural class and available data for similar molecules.

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Carcinogenicity: Hydrazine itself is a suspected human carcinogen.[2][3] OSHA regulates several carcinogens under specific standards, and any compound with carcinogenic potential must be handled with stringent controls.[4][5][6] Therefore, 5-bromo-1H-indole-2-carbohydrazide should be treated as a potential carcinogen, warranting the use of designated areas for handling and minimizing exposure.[7]

  • Reactivity: As a hydrazide, this compound is a reducing agent. It can react violently with strong oxidizing agents, and its decomposition during a fire can produce toxic nitrogen oxides (NOx), carbon oxides, and hydrogen halides.[2][8]

Property Identifier/Value Source(s)
Chemical Name 5-bromo-1H-indole-2-carbohydrazide[1]
CAS Number 20948-71-4[1]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Primary Disposal Route Incineration via a licensed hazardous waste disposal facility.[9][10]
Personal Protective Gear Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat, and use of a chemical fume hood.[11][12]
Incompatible Materials Strong oxidizing agents, strong acids.[2][8]

Regulatory Framework

The disposal of 5-bromo-1H-indole-2-carbohydrazide is governed by federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[9][10]

  • Hazardous Waste Classification: Due to its toxicity, this chemical must be managed as a hazardous waste.[9] Laboratories are considered waste generators and must obtain an EPA ID number.[10][13]

  • Prohibition of Sewer Disposal: It is illegal to dispose of this chemical down the drain.[9][14] Improper disposal can contaminate water systems and lead to significant legal penalties.[9]

  • OSHA Standards: The OSHA standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates practices to protect laboratory workers, including the development of a Chemical Hygiene Plan.[7][15]

On-Site Handling and Pre-Disposal Protocol

Proper management of the waste stream begins at the point of generation. A systematic approach prevents contamination, ensures safety, and facilitates compliant disposal.

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing 5-bromo-1H-indole-2-carbohydrazide must be segregated.

  • Rationale: Segregation prevents dangerous reactions. Because this compound is a reducing agent, it must be kept separate from oxidizing waste streams (e.g., nitric acid, permanganates) to prevent fire or explosion.[2][14]

  • Procedure:

    • Designate separate, clearly labeled waste containers for this compound.

    • Do not mix with other chemical waste unless compatibility has been confirmed.[14]

Step 2: Containerization

The choice of container is critical for safe storage and transport.

  • Rationale: The container must be chemically compatible to prevent leaks and degradation. The container must also seal securely to prevent the release of vapors.[10][14]

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[14] Ensure the container is free from damage.

    • For solid waste (e.g., contaminated gloves, weigh paper), use a labeled plastic bag or a wide-mouth container.[16]

    • Fill liquid containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[14]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Rationale: Clear labeling communicates the container's contents and associated hazards to all personnel and to the ultimate waste handler.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10][17]

    • Clearly write the full chemical name: "5-bromo-1H-indole-2-carbohydrazide". Do not use abbreviations or chemical formulas.[14]

    • Indicate the date of first accumulation.[14]

    • Mark all relevant hazard characteristics (e.g., Toxic).

Step 4: Accumulation and Storage

Waste must be stored in a designated area while awaiting pickup.

  • Rationale: Storing waste in a designated, controlled area minimizes the risk of accidental exposure or spills.[17]

  • Procedure:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[17]

    • The SAA should be under the direct control of laboratory personnel and have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[14]

    • Storage time limits (typically 90 days to one year, depending on generator status) must be strictly followed.[10][17]

Final Disposal Workflow

The ultimate disposal of 5-bromo-1H-indole-2-carbohydrazide must be handled by a certified hazardous waste management company.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation On-Site Accumulation Protocol cluster_disposal Final Disposal start Waste Generated (5-bromo-1H-indole-2-carbohydrazide) waste_type Identify Waste Stream start->waste_type pure Unused/Expired Pure Chemical waste_type->pure Pure solution Aqueous/Solvent Solution waste_type->solution Liquid solid Contaminated Solids (PPE, Glassware, etc.) waste_type->solid Solid containerize 1. Select Compatible Container (HDPE or Glass) 2. Affix 'Hazardous Waste' Label 3. List Full Chemical Name & Date pure->containerize solution->containerize solid->containerize segregate Segregate from Incompatible Waste (e.g., Oxidizers) containerize->segregate store Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) segregate->store vendor Arrange Pickup by a Licensed Environmental Vendor store->vendor transport Manifest & Transport to a Permitted TSDF* vendor->transport incinerate Final Disposal Method: High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 5-bromo-1H-indole-2-carbohydrazide waste.

Step-by-Step Final Disposal:

  • Contact a Vendor: Engage a licensed and insured hazardous waste disposal company.[13] Your institution's Environmental Health & Safety (EHS) department typically manages this process.

  • Waste Profiling: Provide the vendor with a Safety Data Sheet (SDS) or detailed chemical information so they can properly profile the waste for transport and disposal.

  • Scheduled Pickup: The vendor will schedule a pickup and provide the necessary shipping manifests, which are legal documents tracking the waste from generation to disposal.

  • Incineration: The recommended and most common disposal method for this type of organic chemical is high-temperature incineration at a RCRA-permitted facility.

    • Rationale: Incineration ensures the complete destruction of the hazardous organic molecule, converting it primarily to carbon dioxide, water, and inorganic acids that are subsequently scrubbed from the exhaust stream. This is the most environmentally sound method for eliminating its toxicity.

Emergency Procedures for Spills

Accidental releases must be managed promptly and safely.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is in a solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[16]

  • Containment and Cleanup (for small spills):

    • Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16] Avoid generating dust.[16]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water or as recommended by your EHS office), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.

By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe management of 5-bromo-1H-indole-2-carbohydrazide, protecting themselves, the community, and the environment while maintaining full regulatory compliance.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website. [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website. [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from USC EHS website. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from OSHA website. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS website. [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from OSHA website. [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from OSHA website. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrazine. Retrieved from NJ DOH website. [Link]

  • Chem-Online. (n.d.). 5-Bromo-1-methyl-1H-indole-2-carbohydrazide — Chemical Substance Information. Retrieved from Chem-Online website. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA website. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA website. [Link]

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA website. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from NCBI website. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-1H-indole-2-carbohydrazide

This document provides a comprehensive framework for the safe handling of 5-bromo-1H-indole-2-carbohydrazide (CAS No: 20948-71-4). As a compound featuring a brominated indole core and a hydrazide functional group, a robu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive framework for the safe handling of 5-bromo-1H-indole-2-carbohydrazide (CAS No: 20948-71-4). As a compound featuring a brominated indole core and a hydrazide functional group, a robust safety protocol is not merely recommended; it is imperative. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers with the knowledge to manage risk effectively. Our protocols are designed as self-validating systems, ensuring that safety is an integral part of the scientific workflow.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the hazard profile of 5-bromo-1H-indole-2-carbohydrazide is fundamental to its safe handling. The compound's structure informs the necessary precautions, drawing from the known risks of its constituent chemical motifs.

1.1. Known Hazard Profile According to safety data, 5-bromo-1H-indole-2-carbohydrazide is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled [1].

  • Causes skin and serious eye irritation [1][2].

  • May cause respiratory irritation [1][2].

The signal word for this chemical is "Warning"[2].

1.2. Inferred Risks from Chemical Structure Beyond the classified hazards, experienced chemists apply the precautionary principle by analyzing the compound's structure.

  • Indole Derivatives: The indole ring is a common structure in biologically active molecules. While this specific derivative's toxicological properties are not fully investigated, it should be handled with care to prevent unintended biological effects through exposure[3][4].

  • Hydrazide Moiety: The carbohydrazide functional group is a derivative of hydrazine. Hydrazine and its class of derivatives are noted for their potential toxicity and, in some cases, carcinogenicity[5][6][7]. Therefore, it is prudent to handle 5-bromo-1H-indole-2-carbohydrazide with a high degree of caution, assuming it may carry risks associated with this chemical class. All measures should be taken to minimize exposure.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment is the last line of defense. The primary methods for exposure control are engineering solutions that isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of 5-bromo-1H-indole-2-carbohydrazide, especially in its solid, powdered form, must be conducted within a properly functioning and certified chemical fume hood[5]. This minimizes inhalation exposure to the powder[2].

  • Ventilation: The laboratory should have adequate general ventilation to support the fume hood's function and ensure a safe ambient environment[8].

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly designated for hazardous substance use and covered with disposable, absorbent bench paper to contain any potential spills[5].

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly[2][6].

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE.

Body PartRequired PPEMaterial/Standard SpecificationRationale & Key Considerations
Hands Double GlovingInner: Nitrile. Outer: Nitrile or other chemical-resistant material.Prevents skin contact and absorption[1]. Double gloving provides protection during glove changes and in case the outer glove is breached. Always wash hands thoroughly after handling[8][9].
Eyes/Face Safety Goggles & Face ShieldGoggles: ANSI Z87.1 compliant, chemical splash-resistant. Face Shield: To be worn over goggles.Protects against dust particles and potential splashes of solutions[2][8]. A face shield is critical when handling larger quantities or during procedures with a higher splash risk[5][7].
Body Chemical-Resistant Lab Coat & ApronFlame-resistant lab coat worn fully buttoned. A chemical-resistant apron should be worn over the lab coat.Provides a barrier against spills and contamination of personal clothing[2][5]. Clothing should be laundered separately from personal items[9].
Respiratory Respirator (as needed)NIOSH-approved N95 dust mask (for solids) or a respirator with appropriate cartridges.To be used if there is a risk of generating dust outside of a fume hood, or if ventilation is inadequate[2][9]. All routine work should be in a fume hood, making this a secondary precaution[5].

Procedural Guide: Step-by-Step Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

4.1. Pre-Handling Checklist

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Cover the work surface inside the fume hood with disposable absorbent paper[5].

  • Assemble all necessary equipment (spatulas, glassware, waste containers) within the fume hood to minimize traffic in and out of the containment area.

4.2. Donning PPE: The Correct Sequence

  • Put on the lab coat and apron.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of outer gloves.

  • Put on safety goggles.

  • Put on the face shield.

4.3. Handling the Solid Compound (Weighing & Transfer)

  • Perform all transfers within the fume hood to contain airborne particles.

  • Use a spatula to carefully transfer the solid onto weighing paper or directly into a container.

  • Avoid pouring the powder, as this can generate dust[8][9].

  • Close the primary container securely immediately after dispensing the required amount[9].

4.4. Handling Solutions

  • Add solvents to the solid slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Transfer solutions using pipettes or cannulas to minimize the risk of spills.

4.5. Doffing PPE: Avoiding Self-Contamination

  • Remove the outer pair of gloves first.

  • Remove the face shield and goggles.

  • Remove the lab coat and apron, turning it inside out as you remove it.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water[9].

Emergency Protocols & Waste Disposal

Preparation for accidents is a critical component of laboratory safety.

5.1. Spill Management

  • Minor Solid Spill: With appropriate PPE, gently cover the spill with absorbent material. Carefully sweep the material up, avoiding dust generation, and place it into a sealed, labeled hazardous waste container[9]. Decontaminate the area.

  • Major Spill: Evacuate the area immediately. Alert your supervisor and the institution's Environmental Health and Safety (EHS) department. Restrict access to the area[9].

5.2. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][2][10].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention[2][10].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen or perform artificial respiration. Seek immediate medical attention[2][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

5.3. Waste Disposal Workflow All materials contaminated with 5-bromo-1H-indole-2-carbohydrazide must be treated as hazardous waste[4][11]. Do not dispose of this chemical down the drain or in regular trash[6][11].

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Disposal Pathway start Experiment Complete: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solid Waste (Gloves, Paper, Solid Chemical) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Pipettes) waste_type->sharps_waste Sharps solid_container Seal in Labeled Hazardous Waste Bag/ Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service (EHS) storage->disposal end Disposal Complete disposal->end

Caption: Hazardous waste disposal workflow for 5-bromo-1H-indole-2-carbohydrazide.

Disposal Steps:

  • Segregate Waste: At the point of generation, separate waste into solid, liquid, and sharps categories[11].

  • Contain Properly: Use designated, sealed, and clearly labeled containers appropriate for each waste type[12]. Never mix incompatible waste streams.

  • Store Safely: Keep waste containers closed except when adding waste. Store them in a designated, secondary containment area.

  • Arrange Professional Disposal: Contact your institution's EHS department to schedule a pickup. Do not accumulate large quantities of waste in the laboratory[4][11].

References

  • 5-Bromo-1-methyl-1H-indole-2-carbohydrazide — Chemical Substance Information. Chemtrack. [Link]

  • Hydrazine - Incident management. GOV.UK. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte Environmental Health and Safety. [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

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